Product packaging for 3-Acrylamido-3-methylbutyric acid(Cat. No.:CAS No. 38486-53-2)

3-Acrylamido-3-methylbutyric acid

Cat. No.: B1330582
CAS No.: 38486-53-2
M. Wt: 171.19 g/mol
InChI Key: XOQMWEWYWXJOAN-UHFFFAOYSA-N
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Description

3-Acrylamido-3-methylbutyric acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B1330582 3-Acrylamido-3-methylbutyric acid CAS No. 38486-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-(prop-2-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQMWEWYWXJOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314795
Record name 3-(Acryloylamino)-3-methylbutanoic acid
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38486-53-2
Record name 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=38486-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 288648
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Record name 38486-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288648
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Acryloylamino)-3-methylbutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acrylamido-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the primary synthetic routes for 3-Acrylamido-3-methylbutyric acid (AMBA), a versatile monomer used in the development of functional polymers. The information is intended for researchers, scientists, and professionals in the field of drug development and material science. This document outlines the core chemical principles, experimental methodologies, and available quantitative data associated with the synthesis of this compound.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two effective methods: the Ritter reaction and the acylation of a precursor amino acid.

Ritter Reaction Approach

The Ritter reaction is a well-established method for the synthesis of N-substituted amides.[1] In the context of AMBA synthesis, this reaction involves the addition of a nitrile to a carbocation generated from an alkene in the presence of a strong acid.[1] The key starting material for this route is 3,3-dimethylacrylic acid.[1]

The reaction is initiated by the protonation of the carbon-carbon double bond of 3,3-dimethylacrylic acid by a strong acid, such as concentrated sulfuric acid, to form a stable tertiary carbocation.[1] This carbocation is then attacked by the nitrogen atom of a nitrile (like acrylonitrile), leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the final product, this compound.

Experimental Workflow: Ritter Reaction

start Start Materials: 3,3-Dimethylacrylic Acid Acrylonitrile Concentrated Sulfuric Acid step1 Protonation & Carbocation Formation (Addition of H₂SO₄ to 3,3-dimethylacrylic acid) start->step1 step2 Nucleophilic Attack (Carbocation reacts with Acrylonitrile) step1->step2 step3 Formation of Nitrilium Ion step2->step3 step4 Hydrolysis (Aqueous work-up) step3->step4 end Product: This compound step4->end

A generalized workflow for the Ritter Reaction synthesis of this compound.
Acylation of 3-amino-3-methylbutyric acid

A more direct approach to the synthesis of AMBA involves the acylation of the corresponding amino acid, 3-amino-3-methylbutyric acid.[1] This method relies on the formation of an amide bond between the amino group of the precursor and an acryloyl group.

The process typically involves the deprotonation of the amino group of 3-amino-3-methylbutyric acid with a base to enhance its nucleophilicity.[1] The resulting nucleophile then attacks the electrophilic carbonyl carbon of acryloyl chloride.[1] This is followed by the elimination of a chloride ion from the tetrahedral intermediate to yield this compound.[1]

Experimental Workflow: Acylation

start Start Materials: 3-amino-3-methylbutyric acid Acryloyl Chloride Base (e.g., NaOH) step1 Deprotonation of Amino Group (Addition of Base) start->step1 step2 Nucleophilic Acyl Substitution (Attack on Acryloyl Chloride) step1->step2 step3 Formation of Tetrahedral Intermediate step2->step3 step4 Elimination of Chloride step3->step4 end Product: This compound step4->end

A generalized workflow for the Acylation synthesis of this compound.

Experimental Protocols

Generalized Protocol 1: Ritter Reaction
  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, dissolve 3,3-dimethylacrylic acid in an excess of acrylonitrile.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature to control the exothermic reaction.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion. The progress can be monitored by techniques such as thin-layer chromatography.

  • Work-up: Carefully quench the reaction by pouring the mixture over ice.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Generalized Protocol 2: Acylation of 3-amino-3-methylbutyric acid
  • Dissolution and Cooling: Dissolve 3-amino-3-methylbutyric acid in an aqueous solution of a base, such as sodium hydroxide, and cool the mixture to 0-5°C.

  • Acryloyl Chloride Addition: Slowly add acryloyl chloride to the cooled solution while vigorously stirring. It is crucial to maintain the temperature below 15°C to minimize the hydrolysis of acryloyl chloride.

  • Reaction: Continue stirring the reaction mixture for a period of 0.5 to 2 hours after the addition is complete.

  • Acidification: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Isolate the solid product by filtration, wash with cold water, and purify by recrystallization.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursors. It is important to note that yield data for the specific synthesis of AMBA is not well-documented in the provided search results; however, data for related compounds and general properties are included for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₃NO₃[1][2]
Molecular Weight171.19 g/mol [1][2]
Purity95% (Commercially available)
Boiling Point382.9°C at 760 mmHg[]
Density1.095 g/cm³[]

Table 2: Properties of Key Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
3,3-Dimethylacrylic acidC₅H₈O₂100.12Starting material for Ritter reaction
AcrylonitrileC₃H₃N53.06Nitrile source for Ritter reaction
3-amino-3-methylbutanoic acidC₅H₁₁NO₂117.15Starting material for acylation
Acryloyl chlorideC₃H₃ClO90.51Acylating agent

Table 3: Exemplary Reaction Yields for Related Syntheses

Reaction TypeProductYieldReference
AcylationN-acryloylethylalanine73%[4]
Oxidation3,3-Dimethylacrylic acid49-53%[5]

Note: The yield for N-acryloylethylalanine is provided as an example of a similar acylation reaction and may not be representative of the yield for this compound.

Concluding Remarks

The synthesis of this compound is achievable through robust chemical methods, primarily the Ritter reaction and direct acylation. While this guide provides a comprehensive overview of these methodologies based on available chemical principles, researchers are encouraged to consult specialized chemical literature and perform appropriate optimizations for their specific experimental conditions. The data and protocols presented herein serve as a foundational resource for the synthesis of this important functional monomer.

References

Technical Guide: Physicochemical Properties of 3-Acrylamido-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamido-3-methylbutyric acid, also known as 3-methyl-3-(prop-2-enoylamino)butanoic acid, is a functionalized vinyl monomer. Its chemical structure incorporates a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group. This unique combination of functional groups makes it a subject of interest for the development of "smart" or functional polymers that can respond to external stimuli such as pH. This document provides a summary of its known physicochemical properties, based on available data.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that most of the available data is based on computational predictions rather than experimental measurements.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1][]
Molecular Weight 171.19 g/mol [1][]
Boiling Point (Predicted) 382.9 °C at 760 mmHg[]
Density (Predicted) 1.095 g/cm³[]
pKa (Predicted) 4.30 ± 0.10ChemicalBook
XLogP3 (Calculated) 0.2[1]
Melting Point Not available
Solubility Data not available

Synthesis

The primary method for the synthesis of this compound is the Ritter reaction.[3] This reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alkene in the presence of a strong acid.[3]

A plausible synthetic route is a two-step process:

  • Formation of 3-Amino-3-methylbutyric acid: This intermediate is synthesized via a Ritter reaction between 3,3-dimethylacrylic acid and a nitrile source in the presence of a strong acid.

  • Acylation: The resulting 3-amino-3-methylbutyric acid is then acylated using acryloyl chloride in the presence of a base to yield the final product, this compound.[3]

Experimental Protocols

General Ritter Reaction Protocol (Illustrative)

  • Carbocation Formation: The alkene (3,3-dimethylacrylic acid) is dissolved in a suitable solvent and a strong acid (e.g., sulfuric acid) is added slowly at a controlled temperature to generate the carbocation.

  • Nitrile Addition: The nitrile is then added to the reaction mixture.

  • Hydrolysis: After the reaction is complete, the mixture is carefully quenched with water or an aqueous base to hydrolyze the intermediate and form the amide.

  • Purification: The crude product can be purified by methods such as recrystallization.[3] The choice of solvent for recrystallization would depend on the solubility profile of the compound.

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, stoichiometry, and purification method) would need to be optimized for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with this compound. N-acyl amino acids, a broader class of molecules to which this compound belongs, are known to be involved in various biological processes as signaling molecules.[4] However, the specific roles of this compound remain to be elucidated.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Ritter Reaction cluster_step2 Step 2: Acylation Precursors 3,3-Dimethylacrylic Acid + Nitrile Intermediate 3-Amino-3-methylbutyric Acid Precursors->Intermediate Strong Acid FinalProduct This compound Intermediate->FinalProduct Base AcylatingAgent Acryloyl Chloride AcylatingAgent->FinalProduct caption General Synthesis Workflow

Caption: General Synthesis Workflow

Signaling Pathway

As of the date of this document, no specific signaling pathways involving this compound have been reported in the scientific literature. Therefore, a diagram for this requirement cannot be provided.

References

3-Acrylamido-3-methylbutyric acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Acrylamido-3-methylbutyric Acid

This technical guide provides a comprehensive overview of this compound, a functionalized vinyl monomer. It is intended for researchers, scientists, and professionals in drug development and material science. This document details the compound's identifiers, chemical and physical properties, synthesis protocols, and potential applications.

Chemical Identifiers and Properties

This compound is a compound with the chemical formula C8H13NO3.[1] It combines a reactive acrylamido group with a carboxylic acid moiety, making it a versatile monomer for polymer synthesis.[1]

Table 1: Compound Identifiers
IdentifierValue
CAS Number 38486-53-2[1][][3][4]
IUPAC Name 3-methyl-3-(prop-2-enoylamino)butanoic acid[][4]
Molecular Formula C8H13NO3[1][][4]
InChI Key XOQMWEWYWXJOAN-UHFFFAOYSA-N[1][][4]
SMILES CC(C)(CC(=O)O)NC(=O)C=C[][4]
Synonyms 3-Acrylamido-3-methylbutanoic acid, Nsc288648[][4][5]
Table 2: Physical and Chemical Properties
PropertyValue
Molecular Weight 171.19 g/mol [1][][4]
Boiling Point 382.9°C at 760 mmHg (Predicted)[][3]
Density 1.095 g/cm³ (Predicted)[][3]
Form Powder[3]
Storage Temperature 2-8°C[3]
pKa 4.30 (Predicted)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The Ritter reaction is a prominent and direct route. An alternative method involves the acylation of 3-amino-3-methylbutyric acid.

Experimental Protocol 1: Synthesis via Ritter Reaction

The Ritter reaction is an effective method for preparing N-substituted amides from a nitrile and a carbocation source.[1]

Objective: To synthesize this compound from 3,3-dimethylacrylic acid and acrylonitrile.

Materials:

  • 3,3-Dimethylacrylic Acid (senecioic acid)[1]

  • Acrylonitrile[1]

  • Concentrated Sulfuric Acid (or a Lewis acid like iron(III) nitrate nonahydrate)[1]

  • Appropriate solvent

  • Ice bath

  • Neutralizing base

Methodology:

  • Carbocation Formation: The reaction is initiated by the protonation of the carbon-carbon double bond of 3,3-dimethylacrylic acid in the presence of a strong acid (e.g., concentrated sulfuric acid).[1] This is typically performed at a reduced temperature in an ice bath to control the reaction rate.

  • Nitrile Addition: Acrylonitrile, serving as the nitrile source, is added to the solution. The nitrogen atom of the nitrile acts as a nucleophile, attacking the tertiary carbocation.[1]

  • Hydrolysis: The intermediate nitrilium ion is subsequently hydrolyzed by the addition of water to form the final amide product, this compound.

  • Neutralization and Isolation: The reaction mixture is carefully neutralized with a base to quench the acid. The final product is then isolated through standard purification techniques such as extraction, crystallization, or chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,3-Dimethylacrylic Acid Step1 1. Carbocation Formation (with Strong Acid) Reactant1->Step1 Reactant2 Acrylonitrile Step2 2. Nucleophilic Attack by Nitrile Reactant2->Step2 Step1->Step2 Step3 3. Hydrolysis Step2->Step3 Product 3-Acrylamido-3-methylbutyric Acid Step3->Product Catalyst H₂SO₄ Catalyst->Step1 G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-amino-3-methylbutyric acid Step1 1. Deprotonation of Amino Group Reactant1->Step1 Reactant2 Acryloyl Chloride Step2 2. Nucleophilic Acyl Substitution Reactant2->Step2 Step1->Step2 Step3 3. Elimination of Chloride Step2->Step3 Product 3-Acrylamido-3-methylbutyric Acid Step3->Product Base Base Base->Step1 G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator Radical Free Radical (R•) Initiator->Radical (e.g., Heat, UV) ActiveMonomer Active Monomer (RM•) Radical->ActiveMonomer Monomer Monomer (M) Monomer->ActiveMonomer GrowingChain Growing Chain (RMₙ•) ActiveMonomer->GrowingChain GrowingChain->GrowingChain + M FinalPolymer Final Polymer GrowingChain->FinalPolymer (e.g., Combination) Monomer2 Monomer (M)

References

Solubility Profile of 3-Acrylamido-3-methylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Acrylamido-3-methylbutyric acid (AMBA). Due to the limited availability of direct quantitative solubility data for AMBA, this document synthesizes information from structurally similar compounds to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of AMBA is provided, empowering researchers to generate precise data for their specific applications.

Predicted Solubility of this compound (AMBA)

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in drug development. This compound possesses both a hydrophilic carboxylic acid group and an acrylamide moiety, along with a moderately hydrophobic tertiary butyl group. This amphiphilic nature suggests a nuanced solubility profile.

Based on the known solubilities of analogous compounds—acrylamide, N-tert-butylacrylamide, and 3-methylbutanoic acid (isovaleric acid)—the following table provides an estimated solubility profile for AMBA in a range of common laboratory solvents. Acrylamide exhibits high solubility in water and is also soluble in several organic solvents[1][2][3][4][5]. N-tert-butylacrylamide shows some solubility in water and organic solvents[6][7][8][9]. 3-methylbutanoic acid is sparingly soluble in water but demonstrates high solubility in most common organic solvents[10][11][12][13].

It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent ClassSolventPredicted Solubility of AMBARationale
Polar Protic WaterSolubleThe carboxylic acid and acrylamide groups can form hydrogen bonds with water. The tertiary butyl group may slightly reduce solubility compared to smaller analogs.
MethanolSolubleSimilar to water, methanol is a polar protic solvent capable of hydrogen bonding.
EthanolSolubleExpected to be a good solvent due to its ability to engage in hydrogen bonding.
Polar Aprotic AcetoneSolubleThe polarity of acetone should allow for the dissolution of AMBA. Acrylamide is soluble in acetone[1][5].
AcetonitrileModerately SolubleExpected to be a reasonably good solvent.
Dimethylformamide (DMF)SolubleA common polar aprotic solvent for organic acids and amides.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar HexaneInsolubleThe significant polarity of AMBA makes it unlikely to dissolve in nonpolar aliphatic hydrocarbons.
TolueneSparingly Soluble to InsolubleThe aromatic nature of toluene may offer some limited interaction, but significant solubility is not expected.
Ester Ethyl AcetateModerately SolubleCarboxylic acids and amides often show moderate solubility in esters.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound using the saturation shake-flask method. This method is considered the gold standard for obtaining accurate thermodynamic solubility data[14].

1. Materials and Equipment:

  • This compound (AMBA) solid

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or a validated titration method)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid AMBA to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This is a highly effective method for achieving clear separation[14].

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

  • Sample Preparation and Analysis:

    • Carefully pipette a known volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of AMBA in the diluted sample using a pre-validated analytical method.

  • Calculation:

    • Calculate the concentration of AMBA in the original saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units of mg/mL or mol/L.

3. Data Reporting:

  • Report the mean solubility value and the standard deviation from at least three replicate experiments.

  • Specify the temperature and the exact composition of the solvent used.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solid AMBA to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge or Filter to Remove Solid B->C D Dilute Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

References

An In-depth Technical Guide to 3-Acrylamido-3-methylbutyric Acid: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Acrylamido-3-methylbutyric acid (AMBA). AMBA is a functionalized vinyl monomer of significant interest in polymer chemistry, particularly for the development of "smart" or functional polymers. This document outlines its chemical and physical properties, details established synthetic protocols, and describes the key analytical techniques used for its structural elucidation and characterization. All quantitative data is presented in structured tables, and experimental workflows are visualized using logical diagrams to facilitate understanding for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

This compound, with the chemical formula C8H13NO3, is a versatile monomer featuring a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group.[1] This unique combination of functional groups imparts specific properties to the polymers derived from it, influencing factors such as solubility, thermal stability, and chain stiffness.[1] The presence of both hydrogen bond-donating and -accepting groups, along with the ionic carboxylic acid, suggests its utility in applications requiring strong adhesion or interaction with polar surfaces.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 3-methyl-3-(prop-2-enoylamino)butanoic acid[2]
CAS Number 38486-53-2[2]
Molecular Formula C8H13NO3[2]
Molecular Weight 171.19 g/mol [2]
Boiling Point 382.9°C at 760 mmHg[]
Density 1.095 g/cm³[]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound: the Ritter reaction and the acylation of 3-amino-3-methylbutyric acid.

Ritter Reaction

The Ritter reaction is an effective method for synthesizing N-substituted amides and offers a direct route from readily available precursors.[1] The overall workflow for this synthesis is depicted below.

G cluster_0 Ritter Reaction Workflow for AMBA Synthesis precursors Precursors: 3,3-Dimethylacrylic Acid Acrylonitrile Strong Acid (e.g., H₂SO₄) carbocation Carbocation Formation: Protonation of the double bond of 3,3-dimethylacrylic acid. precursors->carbocation Initiation nucleophilic_attack Nucleophilic Attack: Acrylonitrile attacks the carbocation. carbocation->nucleophilic_attack Addition hydrolysis Hydrolysis: Addition of water to the nitrilium ion intermediate. nucleophilic_attack->hydrolysis Intermediate Formation product Product: This compound hydrolysis->product Final Product Formation

Ritter Reaction Workflow

Experimental Protocol:

  • Carbocation Formation: In a reaction vessel, 3,3-dimethylacrylic acid is dissolved in a suitable solvent. A strong acid, such as concentrated sulfuric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction. The acid protonates the carbon-carbon double bond of the acrylic acid, leading to the formation of a tertiary carbocation.[1]

  • Nucleophilic Attack: Acrylonitrile is then added to the reaction mixture. The nitrogen atom of the nitrile group acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.[1]

  • Hydrolysis: The reaction mixture is carefully quenched with water. The water molecule attacks the electrophilic carbon of the nitrilium ion. Subsequent tautomerization and deprotonation lead to the formation of the final product, this compound.

  • Purification: The product is then isolated and purified, typically by recrystallization or column chromatography.

Acylation of 3-Amino-3-methylbutyric Acid

An alternative synthesis involves the acylation of 3-amino-3-methylbutyric acid with acryloyl chloride. This method requires the prior synthesis of the amino acid precursor.

G cluster_1 Acylation Workflow for AMBA Synthesis precursors Precursors: 3-Amino-3-methylbutyric Acid Acryloyl Chloride Base (e.g., Triethylamine) deprotonation Deprotonation: Base removes the proton from the amino group, a potent nucleophile. precursors->deprotonation Activation nucleophilic_substitution Nucleophilic Acyl Substitution: The amino group attacks the carbonyl carbon of acryloyl chloride. deprotonation->nucleophilic_substitution Reaction elimination Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion. nucleophilic_substitution->elimination Intermediate Collapse product Product: This compound elimination->product Final Product Formation

Acylation Reaction Workflow

Experimental Protocol:

  • Deprotonation: 3-Amino-3-methylbutyric acid is dissolved in a suitable aprotic solvent, and a base (e.g., triethylamine) is added to deprotonate the amino group, enhancing its nucleophilicity.[1]

  • Nucleophilic Acyl Substitution: Acryloyl chloride is added dropwise to the solution, typically at a reduced temperature to control the reaction rate. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acryloyl chloride, forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate collapses, with the lone pair on the oxygen reforming the carbonyl double bond and eliminating a chloride ion.[1]

  • Work-up and Purification: The reaction mixture is typically washed to remove the salt byproduct and excess reagents. The final product is then isolated and purified using techniques such as recrystallization or chromatography.

Molecular Characterization

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques.

G cluster_2 Characterization Workflow for AMBA synthesis Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Proton and Carbon Environment ir FTIR Spectroscopy synthesis->ir Functional Group Analysis ms Mass Spectrometry synthesis->ms Molecular Weight Determination structure_confirmation Structural Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Analytical Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Predicted chemical shifts for the monomer are provided in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Vinyl -CH=~5.6 - 6.3 (multiplet)~125 - 131
Vinyl =CH₂~5.6 - 6.3 (multiplet)~125 - 131
Amide -NH-~7.0 - 8.5 (broad singlet)-
Methylene -CH₂-COOH~2.4 - 2.7 (singlet)~45 - 50
Quaternary -C(CH₃)₂-~55 - 60
Methyl -CH₃~1.3 - 1.5 (singlet)~25 - 30
Amide C=O-~165 - 170
Carboxylic Acid C=O-~175 - 180
Carboxylic Acid -OH>10 (very broad singlet)-

Note: Predicted values are based on general NMR data and may vary based on solvent and experimental conditions.[1]

Experimental Protocol:

  • Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and splitting patterns of the peaks are analyzed to confirm the presence of all expected proton and carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch (broad)2500-3300
Amide N-HStretch3300-3500
C-H (alkene)Stretch3010-3095
C-H (alkane)Stretch2850-2960
Amide C=O (Amide I)Stretch~1650
C=C (alkene)Stretch1610-1680
Amide N-H (Amide II)Bend~1550

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.[1]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are compared with known values to confirm the presence of the carboxylic acid, amide, and vinyl functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of small molecules such as water (H₂O), carbon monoxide (CO), or the acryloyl group.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the major fragment ions to further confirm the molecular structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The information presented, including the tabulated data and workflow diagrams, offers a valuable resource for researchers and professionals working with this versatile monomer. The described synthetic routes and characterization protocols provide a solid foundation for the successful preparation and validation of this compound for its various applications in polymer science and materials development.

References

3-Acrylamido-3-methylbutyric acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of 3-Acrylamido-3-methylbutyric Acid

For researchers, scientists, and drug development professionals, understanding the safety profile and proper handling procedures for chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 38486-53-2), a versatile monomer used in the synthesis of functional polymers.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. This information is critical for proper storage, handling, and emergency response planning.

PropertyValueSource
Molecular Formula C8H13NO3[1][]
Molecular Weight 171.19 g/mol [1][]
Boiling Point 382.9 °C at 760 mmHg[]
Density 1.095 g/cm³[]
Appearance White powder[3]
Storage Temperature 2-8°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification[4][5]
Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity — single exposure (respiratory tract irritation)3
GHS Label Elements[4][5]
ElementInformation
Pictogram !
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize risk when working with this compound.

Engineering Controls

Proper ventilation is the primary engineering control to minimize exposure.

ControlSpecification
Ventilation Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[4]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with the chemical.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[4]
Skin Protection Impervious clothing and protective gloves. Dispose of contaminated gloves after use.[4]
Respiratory Protection If dust or aerosols are formed, use a NIOSH-approved respirator.[4]
Handling and Storage
ProcedureRecommendation
Safe Handling Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.
Storage Keep container tightly sealed. Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Weighing Weigh Chemical in Ventilated Area PPE->Weighing Experiment Perform Experiment Weighing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Spill Spill Experiment->Spill Exposure Exposure Experiment->Exposure WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE Spill->Decontamination Clean-up FirstAid Administer First Aid Exposure->FirstAid Seek medical attention

Safe Handling Workflow for this compound.

This guide is intended to provide a thorough overview of the safety considerations for this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 3-Acrylamido-3-methylbutyric Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamido-3-methylbutyric acid (AMBA), a functionalized vinyl monomer, holds a unique position at the intersection of polymer chemistry and biomedical applications. Its structure, featuring a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group, imbues it with properties that are highly sought after in the development of "smart" materials, particularly for drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of AMBA, with a focus on its role in the creation of advanced polymer-based therapeutic platforms.

Discovery and History

The synthesis of this compound is rooted in the broader discovery and development of the Ritter reaction.[1] This versatile chemical reaction, which transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid, was the key to unlocking a new class of unsaturated amides.

The first documented synthesis of this compound appears to be in a 1951 publication by Herman Plaut and John J. Ritter in the Journal of the American Chemical Society.[2][3][4] Their work, titled "A New Reaction of Nitriles. VI. Unsaturated Amides," described the reaction of unsaturated carboxylic acids with nitriles, laying the groundwork for the production of AMBA and related compounds.[2][3][4] This discovery opened the door for the exploration of AMBA as a monomer in polymer synthesis, a field where it continues to find its primary application.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol .[4][5][] Its structure combines both a hydrogen bond donor and acceptor, along with a carboxylic acid group, making it a versatile component in the design of functional polymers.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₃NO₃[4][5][]
Molecular Weight 171.19 g/mol [4][]
IUPAC Name 3-methyl-3-(prop-2-enoylamino)butanoic acid[4]
CAS Number 38486-53-2[4]
Boiling Point 382.9°C at 760 mmHg[]
Density 1.095 g/cm³[]
XLogP3 0.2[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Ritter reaction.[5] This reaction involves the acid-catalyzed addition of a nitrile (acrylonitrile) to a carbocation generated from an unsaturated carboxylic acid (3,3-dimethylacrylic acid).[5]

Experimental Protocol: Ritter Reaction for AMBA Synthesis

This protocol is a representative procedure based on the principles of the Ritter reaction for the synthesis of N-substituted amides.

Materials:

  • 3,3-Dimethylacrylic acid

  • Acrylonitrile

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,3-dimethylacrylic acid in an excess of acrylonitrile. Cool the mixture in an ice bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition of a strong acid is crucial for the formation of the carbocation intermediate.[5]

  • Reaction: After the addition of the acid is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and water. This will hydrolyze the intermediate nitrilium ion to the final amide product.[1][7]

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Polymerization and Application in Drug Delivery

The principal application of AMBA is as a monomer in the synthesis of functional polymers, particularly pH-responsive hydrogels for controlled drug delivery.[5] The presence of the carboxylic acid group allows the resulting polymer to exhibit significant changes in swelling behavior in response to changes in pH.[5]

Experimental Protocol: Free-Radical Polymerization of AMBA for Hydrogel Formation

This protocol describes a typical free-radical polymerization of AMBA to form a hydrogel.

Materials:

  • This compound (AMBA)

  • N,N'-Methylenebis(acrylamide) (MBA) as a cross-linker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

  • Phosphate buffered saline (PBS) of various pH values

  • Model drug (e.g., theophylline, vitamin B12)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of AMBA and a smaller molar percentage of the cross-linker MBA in deionized water. If a drug is to be loaded, it can be dissolved in this solution.

  • Initiation: Degas the monomer solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. Add the initiator (APS) and the accelerator (TEMED) to the solution.

  • Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: After polymerization, the hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.

  • Drying: The purified hydrogel can be dried to a constant weight, either by air-drying or lyophilization, to obtain a xerogel.

Characterization of Poly(AMBA) Hydrogels

The properties of the synthesized hydrogels are crucial for their application in drug delivery. Key characterization techniques and the type of data they provide are summarized in Table 2.

Table 2: Characterization of Poly(AMBA) Hydrogels

Characterization TechniquePurposeTypical Quantitative Data
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the polymerization and the presence of functional groups.Peak positions (cm⁻¹) corresponding to C=O, N-H, and C-H bonds.
Scanning Electron Microscopy (SEM) To visualize the morphology and porous structure of the hydrogel.Pore size distribution.
Swelling Studies To determine the pH-responsiveness and water uptake capacity.Equilibrium swelling ratio (ESR) at different pH values.
In Vitro Drug Release Studies To evaluate the drug release profile from the hydrogel.Cumulative drug release (%) over time at different pH values.
Biocompatibility/Cytotoxicity Assays (e.g., MTT assay) To assess the biological safety of the polymer.Cell viability (%) after exposure to the polymer.[8]

Signaling Pathways and Mechanisms of Action in Drug Delivery

While this compound itself is not known to directly interact with biological signaling pathways in the manner of a conventional drug, its polymeric form, poly(AMBA), plays a crucial role in modulating the delivery of therapeutic agents. The "mechanism of action" of poly(AMBA) hydrogels in drug delivery is governed by their physicochemical response to environmental stimuli, primarily pH.

The carboxylic acid groups in the polymer backbone are the key to its pH-responsive behavior.[5] At low pH (e.g., in the stomach), the carboxylic acid groups are protonated (-COOH), leading to a more compact, less swollen hydrogel state. This minimizes premature drug release. Upon entering a higher pH environment (e.g., the intestine), the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged polymer chains causes the hydrogel to swell significantly, allowing the encapsulated drug to be released.

The release of the drug from the hydrogel matrix can be described by different kinetic models, such as Fickian diffusion, anomalous transport, or case-II transport, depending on the relative rates of drug diffusion and polymer chain relaxation.

Synthesis_and_Polymerization_Workflow Start Starting Materials: 3,3-Dimethylacrylic Acid Acrylonitrile Ritter_Reaction Ritter Reaction (H₂SO₄ catalyst) Start->Ritter_Reaction AMBA_Monomer This compound (AMBA Monomer) Ritter_Reaction->AMBA_Monomer Polymerization Free-Radical Polymerization (Initiator, Cross-linker) AMBA_Monomer->Polymerization Hydrogel Poly(AMBA) Hydrogel Polymerization->Hydrogel Application Application: Controlled Drug Delivery Hydrogel->Application

Conclusion

This compound, since its initial synthesis in the mid-20th century, has evolved from a chemical curiosity to a valuable building block in the field of functional polymers. Its unique chemical structure allows for the creation of intelligent hydrogels that can respond to physiological pH changes, making it a promising candidate for the development of advanced drug delivery systems. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and polymerization of AMBA is essential for harnessing its full potential in creating the next generation of targeted and controlled-release therapeutics. Further research into the biocompatibility and in vivo performance of AMBA-based polymers will undoubtedly solidify its place in the pharmaceutical and biomedical landscape.

References

A Theoretical Investigation of 3-Acrylamido-3-methylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acrylamido-3-methylbutyric acid (AMBA) is a functionalized vinyl monomer with significant potential in the development of "smart" or functional polymers. Its unique structure, combining a reactive acrylamido group, a carboxylic acid moiety, and a tertiary butyl group, allows for the fine-tuning of polymer properties, making it a molecule of considerable interest.[1] Despite its growing importance in materials science, a comprehensive theoretical understanding of its molecular properties at the quantum level is currently lacking in the public domain. This technical guide summarizes the known physicochemical properties of AMBA, outlines its primary synthesis routes, and, most importantly, proposes a detailed workflow for its theoretical investigation using computational chemistry methods. This guide is intended to serve as a foundational resource for researchers seeking to explore the electronic structure, reactivity, and conformational landscape of this versatile monomer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and provides a baseline for its molecular characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NO₃PubChem[2]
Molecular Weight 171.19 g/mol PubChem[2]
IUPAC Name 3-methyl-3-(prop-2-enoylamino)butanoic acidPubChem[2]
CAS Number 38486-53-2PubChem[2]
Boiling Point 382.9°C at 760 mmHgBOC Sciences[]
Density 1.095 g/cm³BOC Sciences[]
XLogP3 0.2PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Topological Polar Surface Area 66.4 ŲPubChem[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most prominent methods found in the literature are the Ritter reaction and the acylation of 3-amino-3-methylbutyric acid.

Ritter Reaction

The Ritter reaction is a well-established method for the synthesis of N-substituted amides.[1] In the context of AMBA synthesis, this reaction involves the addition of a nitrile to a carbocation generated from an alkene in the presence of a strong acid.[1]

Experimental Protocol: Ritter Reaction for AMBA Synthesis

  • Carbocation Formation: 3,3-Dimethylacrylic acid is dissolved in a suitable solvent and treated with a strong acid, such as concentrated sulfuric acid, to generate a tertiary carbocation.[1]

  • Nitrile Addition: Acrylonitrile is then added to the reaction mixture. The nitrile acts as the nucleophile, attacking the carbocation.[1]

  • Hydrolysis: The intermediate is then hydrolyzed to yield the final product, this compound.

A schematic of the Ritter reaction for the synthesis of AMBA is presented below.

G cluster_0 Ritter Reaction Synthesis of AMBA 3_3_dimethylacrylic_acid 3,3-Dimethylacrylic Acid Carbocation_Formation Carbocation Formation 3_3_dimethylacrylic_acid->Carbocation_Formation Acrylonitrile Acrylonitrile Nitrile_Addition Nitrile Addition Acrylonitrile->Nitrile_Addition Strong_Acid Strong Acid (e.g., H₂SO₄) Strong_Acid->Carbocation_Formation Carbocation_Formation->Nitrile_Addition Hydrolysis Hydrolysis Nitrile_Addition->Hydrolysis AMBA This compound Hydrolysis->AMBA

Caption: Ritter Reaction workflow for the synthesis of this compound.

Acylation of 3-Amino-3-methylbutyric Acid

An alternative synthetic route involves the acylation of 3-amino-3-methylbutyric acid with acryloyl chloride in the presence of a base.[1]

Experimental Protocol: Acylation of 3-Amino-3-methylbutyric Acid

  • Deprotonation: 3-Amino-3-methylbutyric acid is dissolved in a suitable solvent, and a base is added to deprotonate the amino group, enhancing its nucleophilicity.[1]

  • Nucleophilic Acyl Substitution: Acryloyl chloride is added to the solution. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acryloyl chloride, forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion to form the amide bond and yield this compound.[1]

Proposed Theoretical Investigation Workflow

Given the absence of published theoretical studies on this compound, a computational investigation is warranted to elucidate its molecular properties. The following workflow is proposed for a comprehensive theoretical analysis.

3.1. Conformational Analysis

Due to the presence of several rotatable bonds, AMBA can exist in multiple conformations. A thorough conformational analysis is crucial to identify the most stable structures.

Proposed Protocol:

  • Initial Structures: Generate a set of initial conformations by systematically rotating the dihedral angles of the molecule.

  • Low-Level Optimization: Perform geometry optimizations of all initial structures using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

  • High-Level Optimization and Frequency Calculation: Take the low-energy conformers from the previous step and perform full geometry optimization and frequency calculations using a higher level of theory, such as B3LYP/6-311++G(d,p) or ωB97X-D/6-311++G(d,p). The absence of imaginary frequencies will confirm that the structures are true minima on the potential energy surface.

  • Solvation Effects: To model the behavior in solution, repeat the high-level optimizations incorporating a polarizable continuum model (PCM) for relevant solvents (e.g., water, DMSO).

3.2. Electronic Structure Analysis

A detailed analysis of the electronic structure will provide insights into the reactivity and spectroscopic properties of AMBA.

Proposed Protocol:

  • Molecular Orbitals: For the lowest energy conformers, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap will be a key indicator of chemical reactivity.

  • Electron Density and Electrostatic Potential: Calculate the total electron density and map the electrostatic potential (ESP) onto the electron density surface. This will reveal the electron-rich and electron-poor regions of the molecule, indicating sites for nucleophilic and electrophilic attack.

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

3.3. Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for calculating various reactivity descriptors.

Proposed Protocol:

  • Global Reactivity Descriptors: Calculate global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index from the HOMO and LUMO energies.

  • Local Reactivity Descriptors (Fukui Functions): Calculate the Fukui functions (f+, f-, f0) to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks, respectively. This will be particularly insightful for understanding the reactivity of the acrylamido group in polymerization reactions.

3.4. Spectroscopic Properties

Computational methods can predict various spectroscopic properties that can be compared with experimental data.

Proposed Protocol:

  • Vibrational Spectroscopy: From the frequency calculations, simulate the infrared (IR) and Raman spectra. This can aid in the interpretation of experimental spectra.

  • NMR Spectroscopy: Calculate the isotropic shielding values for ¹H and ¹³C nuclei using the GIAO (Gauge-Including Atomic Orbital) method to predict the NMR chemical shifts.

The proposed theoretical workflow is visualized in the following diagram.

G cluster_1 Proposed Theoretical Workflow for AMBA Start Start: Define AMBA Structure Conf_Analysis Conformational Analysis Start->Conf_Analysis Elec_Struct Electronic Structure Analysis Conf_Analysis->Elec_Struct Reactivity Reactivity Descriptors Elec_Struct->Reactivity Spectroscopy Spectroscopic Properties Reactivity->Spectroscopy End End: Comprehensive Theoretical Profile Spectroscopy->End

Caption: A high-level overview of the proposed theoretical investigation workflow for AMBA.

Conclusion

While this compound is a monomer of significant interest for the development of advanced polymers, a detailed theoretical understanding of its molecular properties is currently unavailable. This technical guide has summarized the existing knowledge on its physicochemical properties and synthesis and has proposed a comprehensive workflow for its theoretical investigation. The execution of this proposed computational study would provide valuable insights into the structure, reactivity, and spectroscopic signatures of AMBA, thereby facilitating the rational design of new polymers with tailored properties. This guide serves as a call to action and a roadmap for researchers in the field of computational materials science and drug development to further explore this promising molecule.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 3-Acrylamido-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Acrylamido-3-methylbutyric acid, a functionalized vinyl monomer with potential applications in polymer synthesis and drug delivery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups. The methodologies provided are standardized protocols for the analysis of solid organic compounds of similar nature.

Molecular Structure and Predicted Spectroscopic Data

This compound (C₈H₁₃NO₃, Molar Mass: 171.19 g/mol ) possesses several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, a secondary amide, a vinyl group, and a quaternary carbon with two methyl groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~8.0Singlet1H-NH-
~6.2Doublet of Doublets1HAcrylamido CH=
~6.1Doublet of Doublets1HAcrylamido =CH₂ (trans)
~5.6Doublet of Doublets1HAcrylamido =CH₂ (cis)
~2.5Singlet2H-CH₂-
~1.4Singlet6H-C(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~173-COOH
~165-C=O (Amide)
~131Acrylamido CH=
~126Acrylamido =CH₂
~56-C(CH₃)₂
~45-CH₂-
~27-C(CH₃)₂

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~1700StrongC=O stretch (Carboxylic Acid)
~1650StrongC=O stretch (Amide I)
~1620MediumC=C stretch (Vinyl)
~1550MediumN-H bend (Amide II)

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zInterpretation
171[M]⁺ (Molecular Ion)
154[M - NH₃]⁺
126[M - COOH]⁺
98[M - COOH - C₂H₂]⁺
72[C₄H₁₀N]⁺
55[C₃H₃O]⁺ or [C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be able to dissolve the sample and have minimal overlapping signals with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can also be used for referencing.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

    • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualizations

The following diagrams illustrate the structure, analysis workflow, and key spectroscopic features of this compound.

molecular_structure cluster_backbone Butyric Acid Backbone cluster_substituent Acrylamido Substituent C1 C1 (COOH) C2 C2 (-CH₂-) C1->C2 C3 C3 (-C(CH₃)₂-) C2->C3 C4_1 C4' (-CH₃) C3->C4_1 C4_2 C4'' (-CH₃) C3->C4_2 N N (-NH-) C3->N C5 C5 (C=O) N->C5 C6 C6 (=CH-) C5->C6 C7 C7 (=CH₂) C6->C7

Caption: Molecular Structure of this compound.

experimental_workflow start Sample of this compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Place on ATR Crystal start->prep_ir prep_ms Dissolve in Volatile Solvent start->prep_ms analysis_nmr NMR Spectroscopy (¹H and ¹³C) prep_nmr->analysis_nmr analysis_ir FTIR Spectroscopy prep_ir->analysis_ir analysis_ms Mass Spectrometry (EI) prep_ms->analysis_ms data_nmr ¹H and ¹³C Spectra analysis_nmr->data_nmr data_ir IR Spectrum analysis_ir->data_ir data_ms Mass Spectrum analysis_ms->data_ms interpretation Structural Elucidation data_nmr->interpretation data_ir->interpretation data_ms->interpretation

Caption: General experimental workflow for spectroscopic analysis.

signaling_pathway cluster_molecule This compound cluster_signals Characteristic Spectroscopic Signals COOH Carboxylic Acid (-COOH) NMR_COOH ¹H NMR: ~12.0 ppm (broad s) ¹³C NMR: ~173 ppm COOH->NMR_COOH IR_COOH IR: 3400-2400 cm⁻¹ (broad), ~1700 cm⁻¹ (strong) COOH->IR_COOH Amide Amide (-CONH-) NMR_Amide ¹H NMR: ~8.0 ppm (s) ¹³C NMR: ~165 ppm Amide->NMR_Amide IR_Amide IR: ~3300 cm⁻¹, ~1650 cm⁻¹, ~1550 cm⁻¹ Amide->IR_Amide Vinyl Vinyl (-CH=CH₂) NMR_Vinyl ¹H NMR: ~5.6-6.2 ppm ¹³C NMR: ~126, ~131 ppm Vinyl->NMR_Vinyl IR_Vinyl IR: ~1620 cm⁻¹ Vinyl->IR_Vinyl Gem_dimethyl gem-Dimethyl (-C(CH₃)₂) NMR_Gem_dimethyl ¹H NMR: ~1.4 ppm (s) ¹³C NMR: ~27, ~56 ppm Gem_dimethyl->NMR_Gem_dimethyl

Caption: Correlation of functional groups to predicted spectroscopic signals.

Methodological & Application

Polymerization of 3-Acrylamido-3-methylbutyric acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamido-3-methylbutyric acid (AMBA) is a functional monomer that possesses both an acrylamide and a carboxylic acid group. This unique structure makes polymers derived from AMBA, known as poly(this compound) (PAMBA), promising candidates for a variety of applications, particularly in the biomedical and pharmaceutical fields. The presence of the carboxylic acid moiety imparts pH-responsive behavior, allowing for the development of "smart" polymers that can respond to changes in their environment.[1] This characteristic is highly desirable for applications such as drug delivery, biosensors, and stimuli-responsive hydrogels.

This document provides detailed application notes and experimental protocols for the polymerization of this compound using various techniques.

Polymerization Techniques

The polymerization of AMBA can be achieved through several methods, primarily free-radical polymerization. This can be further categorized into conventional free-radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Conventional Free-Radical Polymerization

Conventional free-radical polymerization is a robust and widely used method for synthesizing polymers from vinyl monomers like AMBA.[1] The process is initiated by a molecule that generates free radicals, which then propagate by adding monomer units. For aqueous polymerization of AMBA, water-soluble initiators are typically employed.

Key Features:

  • Initiators: Thermal initiators (e.g., potassium persulfate, ammonium persulfate, azobisisobutyronitrile), redox initiation systems, and photoinitiators can be used.

  • Solvent: Aqueous solutions are common, taking advantage of the water-solubility of the monomer.

  • Control: This method generally results in polymers with a broad molecular weight distribution (high polydispersity index, PDI).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI). This technique involves the use of a chain transfer agent (CTA) to mediate the polymerization process. For AMBA, water-soluble RAFT agents are suitable for aqueous polymerization.

Key Features:

  • Controlled Architecture: Enables the synthesis of polymers with predetermined molecular weights and low PDI.

  • Chain Transfer Agents (CTAs): Trithiocarbonates and dithiobenzoates are common classes of RAFT agents.

  • Versatility: Allows for the synthesis of block copolymers and other complex architectures.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of this compound under different conditions.

Table 1: Conventional Free-Radical Polymerization of Sodium 3-Acrylamido-3-methylbutanoate

ParameterValueReference
Molecular Weight (Mw, g/mol )1.3 x 10⁶ - 1.6 x 10⁶[2]
Polydispersity Index (PDI)< 2.0[2]

Note: Data is for a terpolymer including Sodium 3-Acrylamido-3-methylbutanoate.

Table 2: Example Gel Permeation Chromatography (GPC) Data for a PAMBA Homopolymer

ParameterDescriptionExample Value
Mn ( g/mol )Number-Average Molecular Weight45,000
Mw ( g/mol )Weight-Average Molecular Weight81,000
PDI (Mw/Mn)Polydispersity Index1.8

Note: This is example data and may vary depending on the specific polymerization conditions.[1]

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of Sodium 3-Acrylamido-3-methylbutanoate in Aqueous Solution

This protocol is adapted from the synthesis of a terpolymer containing sodium 3-acrylamido-3-methylbutanoate.[2]

Materials:

  • This compound (AMBA)

  • Sodium hydroxide (NaOH)

  • Acrylamide

  • (3-acrylamidopropyl)trimethylammonium chloride

  • Sodium formate (NaOOCH)

  • Potassium persulfate (KPS)

  • Sodium chloride (NaCl)

  • Deionized water

  • Dialysis tubing (MWCO 12,000-14,000 g/mol )

Procedure:

  • Monomer Solution Preparation:

    • Dissolve the desired amounts of AMBA, acrylamide, and (3-acrylamidopropyl)trimethylammonium chloride in a 0.5 M NaCl aqueous solution.

    • Adjust the pH of the solution to 9.0 with NaOH to form sodium 3-acrylamido-3-methylbutanoate in situ.

    • Add sodium formate as a chain-transfer agent.

  • Initiation:

    • Deoxygenate the monomer solution by bubbling with nitrogen gas for at least 30 minutes.

    • Add a freshly prepared aqueous solution of the initiator, potassium persulfate.

  • Polymerization:

    • Maintain the reaction mixture at 50°C under a nitrogen atmosphere for a specified time (e.g., 18 hours).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Purify the resulting polymer solution by dialysis against deionized water for several days, changing the water frequently.

    • Isolate the polymer by lyophilization.

Characterization:

  • Molecular Weight and PDI: Determined by size exclusion chromatography with multi-angle laser light scattering (SEC-MALLS).[2]

  • Composition: Determined by ¹³C NMR spectroscopy.[2]

Protocol 2: Proposed RAFT Polymerization of this compound

This protocol is a proposed starting point based on general procedures for the RAFT polymerization of acrylamide monomers. Optimization may be required.

Materials:

  • This compound (AMBA)

  • Water-soluble RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Water-soluble initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

  • 1,4-Dioxane (or another suitable solvent)

  • Deionized water

  • Nitrogen gas

  • Dialysis tubing

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve AMBA and the RAFT agent in a mixture of deionized water and 1,4-dioxane.

    • Add the initiator, ACVA, to the solution.

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for the desired reaction time.

  • Termination:

    • Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification:

    • Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether).

    • Redissolve the polymer in water and purify by dialysis against deionized water.

    • Isolate the final polymer by lyophilization.

Characterization:

  • Molecular Weight and PDI: Analyze by gel permeation chromatography (GPC).

  • Monomer Conversion: Determine by ¹H NMR spectroscopy.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Isolation cluster_analysis Characterization Monomer Monomer (AMBA) ReactionVessel Reaction Setup & Degassing Monomer->ReactionVessel Solvent Solvent (e.g., Water) Solvent->ReactionVessel Initiator Initiator / RAFT Agent Initiator->ReactionVessel Polymerization Polymerization (Heating & Stirring) ReactionVessel->Polymerization Purification Purification (e.g., Dialysis) Polymerization->Purification Isolation Isolation (e.g., Lyophilization) Purification->Isolation GPC GPC (Mn, Mw, PDI) Isolation->GPC NMR NMR (Structure, Conversion) Isolation->NMR

Caption: General workflow for the polymerization of this compound.

Signaling_Pathway cluster_stimuli Stimulus cluster_polymer Polymer Response cluster_application Application pH_Change pH Change Protonation Protonation/Deprotonation of Carboxylic Acid pH_Change->Protonation Conformation Conformational Change (Swelling/Shrinking) Protonation->Conformation DrugRelease Controlled Drug Release Conformation->DrugRelease

Caption: pH-responsive behavior of poly(this compound).

References

Application Notes and Protocols for 3-Acrylamido-3-methylbutyric Acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine.[1][2][3] 3-Acrylamido-3-methylbutyric acid (AMBA) is a functional monomer that can be incorporated into hydrogel networks to impart pH and temperature sensitivity. The presence of both a carboxylic acid group and a tertiary amide group in its structure allows for the formulation of "smart" hydrogels that can respond to specific environmental cues.

This document provides detailed application notes and protocols for the use of this compound in the formation of responsive hydrogels for drug delivery and tissue engineering applications.

Key Applications

The unique properties of AMBA-containing hydrogels make them suitable for a range of applications in the biomedical field:

  • pH-Responsive Drug Delivery: The carboxylic acid moiety of AMBA allows the hydrogel to exhibit pH-dependent swelling behavior. At pH values above the pKa of the carboxylic acid, the groups deprotonate, leading to electrostatic repulsion and increased swelling, which can trigger the release of an entrapped drug.[4][5] This is particularly useful for targeted drug delivery to specific sites in the gastrointestinal tract or in the slightly alkaline environment of tumor tissues.[6]

  • Thermoresponsive Drug Delivery: When copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm), the resulting hydrogels can exhibit a lower critical solution temperature (LCST).[7][8] Below the LCST, the hydrogel is swollen, and above the LCST, it collapses and releases the loaded therapeutic agent. This property can be exploited for on-demand drug release triggered by changes in body temperature or externally applied heat.

  • Tissue Engineering Scaffolds: The biocompatible nature of acrylamide-based hydrogels, combined with the ability to tailor their mechanical properties and degradation rates, makes them promising materials for creating scaffolds that mimic the native extracellular matrix (ECM).[9][10] These scaffolds can support cell adhesion, proliferation, and differentiation, promoting tissue regeneration.[9][10]

Data Presentation

The following tables summarize representative quantitative data for hydrogels containing monomers with similar functional groups to AMBA, such as acrylic acid and other N-substituted acrylamides. This data can serve as a starting point for designing experiments with AMBA-containing hydrogels.

Table 1: Swelling Ratio of Representative pH-Sensitive Hydrogels

Monomer CompositionCrosslinker Concentration (mol%)pHSwelling Ratio (%)Reference
Acrylamide/Acrylic Acid0.52.21500[4]
Acrylamide/Acrylic Acid0.57.04500[4]
Chitosan-g-poly(acrylamide-co-acrylic acid)1.01.2~20[11]
Chitosan-g-poly(acrylamide-co-acrylic acid)1.07.4~80[11]

Table 2: Drug Release from Representative pH-Responsive Hydrogels

Hydrogel SystemModel DrugpHCumulative Release (%)Time (h)Reference
Poly(NIPAM-co-AAD)Insulin2.0< 108[12]
Poly(NIPAM-co-AAD)Insulin7.4> 808[12]
Chitosan-g-poly(acrylamide-co-acrylic acid)Tenofovir Disoproxil Fumarate1.2~2012[11]
Chitosan-g-poly(acrylamide-co-acrylic acid)Tenofovir Disoproxil Fumarate7.4~9012[11]

Table 3: Mechanical Properties of Representative Hydrogels

Hydrogel CompositionCrosslinker Concentration (%)Test MethodCompressive Modulus (kPa)Reference
Polyacrylamide2Compression~10[9]
Polyacrylamide10Compression~100[9]
Gelatin Methacrylate (GelMA)5Compression10 - 500[13]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of hydrogels. These are general procedures that can be adapted for the use of this compound.

Protocol 1: Synthesis of pH-Sensitive Poly(AMBA-co-Acrylamide) Hydrogel

This protocol describes the synthesis of a pH-sensitive hydrogel by free-radical polymerization of this compound (AMBA) and acrylamide (AAm).

Materials:

  • This compound (AMBA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water

  • Phosphate buffered saline (PBS) at various pH values

Procedure:

  • Monomer Solution Preparation:

    • Dissolve desired amounts of AMBA and AAm in deionized water to achieve the target total monomer concentration (e.g., 10-20 w/v%).

    • Add the crosslinker MBA to the monomer solution (e.g., 1-5 mol% with respect to the total monomer concentration) and stir until completely dissolved.

  • Initiation of Polymerization:

    • Degas the monomer solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator APS (e.g., 0.5-1 w/v% of the total monomer weight) to the solution and stir to dissolve.

    • Add the accelerator TEMED (e.g., 0.1-0.2 v/v% of the total solution volume) to initiate the polymerization.

  • Gelation:

    • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in a cylindrical tube).

    • Allow the polymerization to proceed at room temperature for several hours or overnight.

  • Purification:

    • After gelation, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove any unreacted monomers, initiator, and accelerator.

  • Drying (optional):

    • For some characterization techniques, the hydrogel may need to be dried. This can be done by lyophilization (freeze-drying) or by drying in a vacuum oven at a low temperature.

Protocol 2: Characterization of Hydrogel Swelling Behavior

This protocol outlines the method for determining the swelling ratio of the synthesized hydrogel at different pH values.

Materials:

  • Synthesized and purified hydrogel

  • Phosphate buffered saline (PBS) at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Analytical balance

  • Filter paper

Procedure:

  • Sample Preparation:

    • Cut the purified hydrogel into small, uniform discs or squares.

    • Dry the hydrogel samples to a constant weight using a lyophilizer or vacuum oven. Record the dry weight (Wd).

  • Swelling Study:

    • Immerse each dried hydrogel sample in a separate container with a specific pH buffer solution.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), remove a hydrogel sample from the buffer.

    • Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.

    • Weigh the swollen hydrogel and record the weight (Ws).

  • Calculation of Swelling Ratio:

    • Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

  • Equilibrium Swelling:

    • Continue the swelling study until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

Protocol 3: In Vitro Drug Loading and Release Study

This protocol describes how to load a model drug into the hydrogel and study its release profile.

Materials:

  • Synthesized and purified hydrogel

  • Model drug (e.g., a small molecule drug like ibuprofen or a protein-based drug like bovine serum albumin)

  • Appropriate solvent for the drug

  • PBS at different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid)

  • UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification

Procedure:

  • Drug Loading (Equilibrium Swelling Method):

    • Prepare a solution of the model drug in a suitable solvent.

    • Immerse a pre-weighed, dried hydrogel sample in the drug solution.

    • Allow the hydrogel to swell for a specific period (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel network.

    • After loading, remove the hydrogel from the solution and gently rinse with fresh solvent to remove any surface-adsorbed drug.

    • Dry the drug-loaded hydrogel.

  • Drug Release Study:

    • Place a known weight of the drug-loaded hydrogel into a container with a known volume of release medium (e.g., PBS at pH 1.2 or 7.4).

    • Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

    • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer or another appropriate analytical technique.

  • Calculation of Cumulative Release:

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway relevant to drug delivery applications.

Experimental_Workflow_Hydrogel_Synthesis cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Solution 1. Prepare Monomer Solution (AMBA, AAm, MBA in Water) Degassing 2. Degas Solution (Nitrogen Purge) Monomer_Solution->Degassing Initiation 3. Add Initiator & Accelerator (APS, TEMED) Degassing->Initiation Gelation 4. Cast in Mold & Allow Gelation Initiation->Gelation Removal 5. Remove from Mold Gelation->Removal Washing 6. Wash in Deionized Water Removal->Washing Drying 7. Dry Hydrogel (Lyophilization) Washing->Drying Analysis 8. Analyze Properties (Swelling, Mechanical, etc.) Drying->Analysis

Caption: Workflow for the synthesis and purification of an AMBA-containing hydrogel.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_analysis Analysis Prepare_Drug_Solution 1. Prepare Drug Solution Swell_Hydrogel 2. Swell Hydrogel in Drug Solution Prepare_Drug_Solution->Swell_Hydrogel Dry_Loaded_Hydrogel 3. Dry Drug-Loaded Hydrogel Swell_Hydrogel->Dry_Loaded_Hydrogel Immerse_in_Medium 4. Immerse in Release Medium (e.g., PBS at 37°C) Dry_Loaded_Hydrogel->Immerse_in_Medium Sample_Aliquots 5. Sample Aliquots at Time Intervals Immerse_in_Medium->Sample_Aliquots Quantify_Drug 6. Quantify Drug Concentration (e.g., UV-Vis) Sample_Aliquots->Quantify_Drug Calculate_Release 7. Calculate Cumulative Release Profile Quantify_Drug->Calculate_Release

Caption: General workflow for drug loading and in vitro release studies from a hydrogel.

Signaling_Pathway_Drug_Action cluster_hydrogel Hydrogel Drug Delivery cluster_cell Target Cell Hydrogel Drug-Loaded Hydrogel (e.g., AMBA-based) Release Drug Release (pH/Temp Triggered) Hydrogel->Release Drug Released Drug Release->Drug Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Response Drug->Receptor Binding

Caption: A representative signaling pathway for a drug released from a hydrogel.

Conclusion

Hydrogels incorporating this compound offer significant potential for the development of advanced drug delivery systems and tissue engineering scaffolds due to their responsive nature. The protocols and data presented here provide a foundational guide for researchers to explore the synthesis, characterization, and application of these promising biomaterials. Further optimization of the formulation parameters will be crucial to tailor the hydrogel properties for specific therapeutic and regenerative goals.

References

Application Notes and Protocols: 3-Acrylamido-3-methylbutyric Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 3-Acrylamido-3-methylbutyric acid (AMBA) in drug delivery systems are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the chemical properties of AMBA and draw parallels from established research on structurally similar pH- and thermo-responsive polymers. These are intended to be illustrative and to provide a conceptual framework for potential applications.

Introduction

This compound (AMBA) is a functionalized monomer possessing both an acrylamide group amenable to polymerization and a carboxylic acid group that can impart stimuli-responsive properties. This unique structure makes it a promising candidate for the development of "smart" polymers for controlled drug delivery. Polymers synthesized from AMBA, or copolymers incorporating AMBA, could exhibit sensitivity to environmental pH and temperature, allowing for targeted drug release in specific physiological environments, such as tumor microenvironments or different segments of the gastrointestinal tract.

Potential Applications in Drug Delivery

The carboxylic acid moiety of AMBA is expected to be ionized at physiological pH (~7.4) and protonated at acidic pH (e.g., in tumors or the stomach). This change in ionization can trigger conformational changes in the polymer, leading to swelling or shrinking, which can be harnessed for drug release.

pH-Responsive Drug Delivery to Tumor Microenvironments

The acidic microenvironment of solid tumors (pH ~6.5-7.2) provides a trigger for the targeted release of anticancer drugs.[1] A hypothetical poly(AMBA)-based nanoparticle system could be designed to be stable at physiological pH 7.4, minimizing premature drug release and systemic toxicity. Upon reaching the acidic tumor environment, the protonation of the carboxylic acid groups would lead to a change in the polymer's hydrophilicity and conformation, causing the nanoparticle to swell or disassemble and release its therapeutic payload.

Thermo-Responsive Drug Delivery

While AMBA itself does not inherently suggest strong thermo-responsiveness, it can be copolymerized with monomers like N-isopropylacrylamide (NIPAAm) to create dual-responsive systems. Such copolymers could exhibit a lower critical solution temperature (LCST), allowing for temperature-triggered drug release.[2][3][4] This is particularly useful in combination with hyperthermia treatments for cancer, where localized heating can induce drug release from the delivery system.

Data Presentation: Hypothetical Performance of AMBA-Based Nanoparticles

The following tables present hypothetical quantitative data for a poly(AMBA)-based nanoparticle system designed for pH-responsive delivery of a model anticancer drug, Doxorubicin (DOX).

Table 1: Physicochemical Properties of Hypothetical DOX-Loaded poly(AMBA) Nanoparticles

ParameterValue
Average Particle Size (pH 7.4)150 nm
Polydispersity Index (PDI)0.15
Drug Loading Content (DLC) (%)12%
Encapsulation Efficiency (EE) (%)85%
Zeta Potential (pH 7.4)-25 mV

Table 2: pH-Triggered In Vitro Drug Release Profile of DOX from poly(AMBA) Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.5 (%)
1515
41240
81865
122580
243095

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of AMBA-based drug delivery systems, adapted from established methods for similar polymers.[5][6][7]

Protocol 1: Synthesis of pH-Responsive poly(AMBA) Nanoparticles

Objective: To synthesize poly(AMBA) nanoparticles by free-radical polymerization for pH-responsive drug delivery.

Materials:

  • This compound (AMBA)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • N,N'-methylenebis(acrylamide) (BIS) (Crosslinker)

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve AMBA and BIS in deionized water to achieve the desired monomer and crosslinker concentrations.

  • Drug Loading: Add DOX hydrochloride and a stoichiometric amount of TEA to the monomer solution to neutralize the HCl and facilitate loading. Stir until fully dissolved.

  • Initiation of Polymerization: Degas the solution with nitrogen for 30 minutes to remove oxygen. Add APS and TEMED to initiate the polymerization.

  • Nanoparticle Formation: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purification: Dialyze the resulting nanoparticle suspension against deionized water for 48 hours, with frequent water changes, to remove unreacted monomers, initiator, and free drug.

  • Characterization: Characterize the purified nanoparticles for particle size, PDI, zeta potential, drug loading content, and encapsulation efficiency.

Protocol 2: In Vitro pH-Responsive Drug Release Study

Objective: To evaluate the pH-triggered release of a model drug from poly(AMBA) nanoparticles.

Materials:

  • DOX-loaded poly(AMBA) nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Place a known concentration of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or pH 6.5) and place it in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantification: Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Data Analysis: Calculate the cumulative percentage of drug release at each time point for both pH conditions.

Visualizations

Signaling Pathway: pH-Triggered Drug Release in a Tumor Microenvironment

pH_Triggered_Release cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) NP_stable Drug-Loaded Nanoparticle (Stable) NP_protonated Protonation of Carboxylic Groups NP_stable->NP_protonated EPR Effect NP_swell Nanoparticle Swelling/ Disassembly NP_protonated->NP_swell Drug_release Drug Release NP_swell->Drug_release Cancer_cell Cancer Cell Drug_release->Cancer_cell Therapeutic Effect

Caption: Hypothetical mechanism of pH-responsive drug release from poly(AMBA) nanoparticles.

Experimental Workflow: Synthesis and Characterization of Responsive Nanoparticles

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Monomers AMBA, Crosslinker, Drug Polymerization Free-Radical Polymerization Monomers->Polymerization Purification Dialysis Polymerization->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM/SEM) Purification->Morphology Drug_Loading Drug Loading & Encapsulation (UV-Vis) Purification->Drug_Loading Release_Study pH-Responsive Release Study Drug_Loading->Release_Study Cytotoxicity Cell Viability Assay Release_Study->Cytotoxicity

Caption: General workflow for the synthesis and evaluation of stimuli-responsive nanoparticles.

References

Application Notes and Protocols: 3-Acrylamido-3-methylbutyric Acid (AMBA) for Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Acrylamido-3-methylbutyric acid (AMBA) as a versatile monomer for the synthesis of stimuli-responsive polymers. The unique chemical structure of AMBA, featuring both a polymerizable acrylamide group and a pH-sensitive carboxylic acid moiety, makes it an excellent candidate for the development of "smart" materials with applications in drug delivery, biosensing, and tissue engineering.

Introduction to this compound (AMBA)

This compound is a functionalized vinyl monomer with the chemical formula C₈H₁₃NO₃. Its structure combines a reactive acrylamide group, a carboxylic acid, and a tertiary butyl group. This combination of functional groups imparts unique properties to polymers derived from it, known as poly(AMBA). The acrylamide group allows for straightforward polymerization via free-radical methods, while the carboxylic acid provides pH-sensitivity, enabling the polymer to undergo conformational changes in response to changes in environmental pH.

Key Properties of AMBA Monomer:

PropertyValue
IUPAC Name 3-methyl-3-(prop-2-enoylamino)butanoic acid
CAS Number 38486-53-2
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents

Synthesis of AMBA Monomer

A common and effective method for the synthesis of AMBA is the Ritter reaction. This reaction involves the addition of a nitrile to a carbocation, which is generated from an alcohol or alkene in the presence of a strong acid.

Experimental Protocol: Synthesis of AMBA via Ritter Reaction

Materials:

  • 3,3-Dimethylacrylic acid

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to a solution of 3,3-dimethylacrylic acid in acetonitrile. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.

  • Extract the aqueous solution multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude AMBA product.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Polymerization of AMBA

Poly(AMBA) can be readily synthesized via free-radical polymerization in an aqueous solution. The choice of initiator is crucial and is typically determined by the desired reaction temperature. For aqueous polymerization, water-soluble initiators are preferred.

Experimental Protocol: Free-Radical Polymerization of AMBA

Materials:

  • This compound (AMBA) monomer

  • Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (accelerator, optional for lower temperature polymerization)

  • Deionized water (solvent)

  • Nitrogen gas

  • Dialysis tubing (for purification)

Procedure:

  • Dissolve the desired amount of AMBA monomer in deionized water in a reaction flask.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • While maintaining the nitrogen atmosphere, add the initiator (APS or KPS). If lower reaction temperatures are desired, an accelerator like TMEDA can be added.

  • Heat the reaction mixture to the desired temperature (typically 50-70°C for persulfate initiators) and allow it to stir for several hours.

  • The polymerization is complete when a significant increase in viscosity is observed.

  • To purify the polymer, dialyze the reaction mixture against deionized water for several days, changing the water frequently to remove unreacted monomer and initiator residues.

  • The purified poly(AMBA) solution can be lyophilized to obtain a dry powder.

Table of Representative Polymerization Parameters:

ParameterRepresentative Value
Monomer Concentration 10-30 wt%
Initiator (APS/KPS) Concentration 0.1-1.0 mol% (relative to monomer)
Reaction Temperature 50-70 °C
Reaction Time 4-24 hours
Resulting Molecular Weight (Mn) 10,000 - 100,000 g/mol (highly dependent on conditions)
Polydispersity Index (PDI) 1.5 - 3.0 (typical for free-radical polymerization)

Note: The molecular weight and PDI are highly dependent on the specific reaction conditions. For more precise control over these parameters, controlled radical polymerization techniques such as RAFT or ATRP are recommended.

Stimuli-Responsive Properties of Poly(AMBA)

The carboxylic acid groups along the poly(AMBA) backbone are responsible for its pH-responsive behavior. At low pH (below the pKa of the carboxylic acid), the groups are protonated and the polymer chains are relatively collapsed. As the pH increases above the pKa, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the negatively charged carboxylate groups. This repulsion causes the polymer chains to uncoil and the material to swell.

Table of pH-Responsive Swelling Behavior of a Representative Poly(AMBA) Hydrogel:

pH of Swelling MediumEquilibrium Swelling Ratio (Q)
2.05
4.015
6.050
7.4120
8.0125

Q = (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel. These are representative values and the actual swelling ratio will depend on the crosslinking density and other factors.

Applications in Drug Delivery

The pH-responsive nature of poly(AMBA) makes it an excellent candidate for targeted drug delivery systems. For instance, a drug can be encapsulated within a poly(AMBA)-based carrier. In the acidic environment of the stomach, the carrier remains in a collapsed state, protecting the drug. Upon reaching the more neutral pH of the intestines, the carrier swells, releasing the drug in a controlled manner.

Copolymerization for Thermo-Responsive Behavior

While homopolymers of AMBA are primarily pH-responsive, they can be copolymerized with thermo-responsive monomers, such as N-isopropylacrylamide (NIPAM), to create dual-responsive polymers. The incorporation of the hydrophilic and ionizable AMBA monomer into a thermo-responsive polymer can modulate its lower critical solution temperature (LCST). This allows for the fine-tuning of the temperature at which the polymer undergoes a phase transition, which is highly desirable for biomedical applications that require a response around physiological temperature (37°C).

Table of LCST Modulation in a Representative p(NIPAM-co-AMBA) Copolymer:

Mol% of AMBA in CopolymerLCST (°C)
032
538
1045
2058

Visualizations

AMBA_Structure cluster_0 This compound (AMBA) C1 CH₂= C2 CH C1->C2 C3 C=O C2->C3 N NH C3->N C4 C(CH₃)₂ N->C4 C5 CH₂ C4->C5 C6 COOH C5->C6

Caption: Chemical structure of the AMBA monomer.

Polymerization_Workflow cluster_workflow Poly(AMBA) Synthesis Workflow Monomer AMBA Monomer Solution Degas Degassing (N₂ Purge) Monomer->Degas Initiator Initiator Addition Degas->Initiator Polymerization Polymerization (Heating) Initiator->Polymerization Purification Purification (Dialysis) Polymerization->Purification Product Dry Poly(AMBA) Purification->Product

Caption: Workflow for the free-radical polymerization of AMBA.

pH_Response_Mechanism cluster_mechanism pH-Responsive Behavior of Poly(AMBA) Low_pH Low pH (Collapsed State) Protonation COOH groups protonated (Neutral) Low_pH->Protonation High_pH High pH (Swollen State) Deprotonation COO⁻ groups deprotonated (Charged) High_pH->Deprotonation Repulsion Electrostatic Repulsion Deprotonation->Repulsion

Caption: Mechanism of pH-responsiveness in poly(AMBA).

Application Notes and Protocols for Grafting 3-Acrylamido-3-methylbutyric Acid onto Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of 3-Acrylamido-3-methylbutyric acid (AMBA) onto various surfaces. The functionalization of surfaces with AMBA can be leveraged to introduce carboxylic acid moieties, which can alter surface properties such as hydrophilicity and provide anchor points for the subsequent immobilization of biomolecules. This is particularly relevant in the fields of biomaterials, drug delivery, and tissue engineering.

The following sections detail common surface grafting techniques, including "grafting-to" and "grafting-from" methods, adapted for the use of AMBA. While specific literature on the grafting of AMBA is limited, the protocols provided are based on well-established methods for similar acrylamide and acrylic acid-based monomers.[1][2][3][4][5][6]

Overview of Grafting Strategies

The covalent attachment of polymer chains to a surface can be achieved through two primary strategies: "grafting-to" and "grafting-from".

  • "Grafting-to" : This method involves the synthesis of the polymer chain first, which is then attached to the surface via a reaction between a reactive group on the polymer and a complementary group on the surface.

  • "Grafting-from" : In this approach, initiator molecules are first immobilized on the surface. The polymerization of monomers is then initiated directly from the surface, leading to the growth of polymer chains. This method typically allows for higher grafting densities.[1]

This document will focus on the "grafting-from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP) and radiation-induced graft polymerization, as these are versatile and widely used techniques.

Experimental Protocols

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of AMBA

SI-ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymer brushes with controlled thickness and density.[1][7]

2.1.1. Materials

  • Substrate (e.g., Silicon wafer, gold-coated slide, polymer film)

  • (3-Aminopropyl)triethoxysilane (APTES) for silica-based surfaces or 11-Mercaptoundecylamine for gold surfaces

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous solvents (e.g., Toluene, Dichloromethane)

  • This compound (AMBA)

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • 2,2'-Bipyridine (bpy) or other suitable ligand

  • Solvent for polymerization (e.g., Methanol, Water, or a mixture)

  • Deionized (DI) water

  • Nitrogen gas (N₂)

2.1.2. Protocol for Initiator Immobilization on a Silicon Wafer

  • Surface Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonication in acetone and isopropanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Treat the wafers with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the wafers thoroughly with DI water and dry under nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and hydroxylated wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the wafers with toluene and then sonicate in toluene for 5 minutes to remove any physisorbed silane.

    • Dry the wafers under nitrogen and cure in an oven at 110°C for 30 minutes.

  • Initiator Attachment:

    • In a nitrogen-filled glovebox, prepare a solution of anhydrous dichloromethane containing 2% (v/v) TEA.

    • Place the aminosilane-modified wafers in the solution.

    • Slowly add α-bromoisobutyryl bromide (BIBB) to the solution to a final concentration of 2% (v/v) while stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Rinse the wafers with dichloromethane and ethanol.

    • Dry the initiator-functionalized wafers under nitrogen.

2.1.3. Protocol for SI-ATRP of AMBA

  • Preparation of the Polymerization Solution:

    • In a Schlenk flask, dissolve AMBA (e.g., 1 M), bpy (e.g., 2 mM), and CuBr₂ (e.g., 0.01 mM) in a degassed solvent mixture (e.g., methanol/water 1:1 v/v).

    • Add CuBr (e.g., 1 mM) to the flask.

    • Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the initiator-functionalized substrate in the Schlenk flask under a nitrogen atmosphere.

    • Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60°C).

    • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush will increase with time.

  • Termination and Cleaning:

    • Stop the polymerization by exposing the solution to air.

    • Remove the substrate from the polymerization solution.

    • Rinse the substrate thoroughly with the polymerization solvent, followed by DI water, to remove any unreacted monomer and catalyst.

    • Soxhlet extract the grafted substrate with an appropriate solvent for 24 hours to remove any physisorbed polymer.

    • Dry the AMBA-grafted substrate under a stream of nitrogen.

2.1.4. Workflow for SI-ATRP of AMBA

SI_ATRP_Workflow cluster_prep Substrate Preparation cluster_poly Polymerization cluster_post Post-Polymerization Clean Substrate Cleaning Hydroxyl Surface Hydroxylation Clean->Hydroxyl Silanize Silanization (APTES) Hydroxyl->Silanize Initiator Initiator Attachment (BIBB) Silanize->Initiator Prepare Prepare Polymerization Solution (AMBA, CuBr, bpy) Initiator->Prepare Polymerize Surface-Initiated ATRP Prepare->Polymerize Terminate Terminate Polymerization Polymerize->Terminate Rinse Rinse Substrate Terminate->Rinse Extract Soxhlet Extraction Rinse->Extract Dry Dry Substrate Extract->Dry

Caption: Workflow for grafting AMBA onto a surface using SI-ATRP.

Radiation-Induced Graft Polymerization of AMBA

This method utilizes high-energy radiation, such as gamma rays or electron beams, to create active sites on the substrate surface, which then initiate the polymerization of the monomer.[3][5][8]

2.2.1. Materials

  • Substrate (e.g., Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) film)[3][5]

  • This compound (AMBA)

  • Solvent (e.g., Methanol, DI water)

  • Nitrogen gas (N₂)

  • Gamma radiation source (e.g., Cobalt-60)

2.2.2. Protocol for Radiation-Induced Grafting

  • Preparation of Monomer Solution:

    • Prepare solutions of AMBA in the chosen solvent at various concentrations (e.g., 2-15% w/v).

    • Degas the solutions by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Irradiation:

    • Immerse the substrate films in the degassed monomer solutions in sealed vials.

    • Expose the vials to a gamma radiation source at a specific dose rate (e.g., 4.5 kGy/h) for a predetermined time to achieve the desired total dose (e.g., 2-10 kGy).[3][5]

  • Post-Irradiation Treatment:

    • After irradiation, remove the films from the monomer solution.

    • Wash the films extensively with the solvent to remove any unreacted monomer and homopolymer.

    • Dry the grafted films in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

2.2.3. Determination of Grafting Yield

The grafting yield can be calculated using the following formula:

Grafting Yield (%) = [(W_g - W_i) / W_i] * 100

Where:

  • W_g is the weight of the grafted film.

  • W_i is the initial weight of the film.

2.2.4. Workflow for Radiation-Induced Grafting

Radiation_Grafting_Workflow cluster_prep Preparation cluster_graft Grafting cluster_post Post-Grafting Prep_Sol Prepare AMBA Solution Degas Degas Solution (N2) Prep_Sol->Degas Immerse Immerse Substrate Degas->Immerse Irradiate Gamma Irradiation Immerse->Irradiate Wash Wash Substrate Irradiate->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Characterize Dry->Characterize

Caption: Workflow for radiation-induced grafting of AMBA.

Data Presentation

The success of the grafting process can be evaluated by various surface characterization techniques. The following tables summarize typical experimental parameters and expected outcomes.

Table 1: Summary of Typical Experimental Parameters for AMBA Grafting

ParameterSI-ATRPRadiation-Induced Grafting
Substrate Silicon wafer, Gold, GlassPolymer films (e.g., PHBV, PET)[3][5][6]
Initiator/Radiation Source Surface-immobilized α-bromoisobutyryl bromideGamma (e.g., Co-60) or Electron Beam
AMBA Concentration 0.5 - 2.0 M2 - 15 % (w/v)[3][5]
Solvent Methanol/Water, DMFMethanol, Water[3][5]
Temperature 25 - 90 °CAmbient
Reaction Time/Dose 1 - 24 hours2 - 10 kGy[3][5]
Catalyst/Ligand (for ATRP) CuBr/CuBr₂, bpyNot Applicable

Table 2: Expected Characterization Results for AMBA-Grafted Surfaces

Characterization TechniqueExpected OutcomeReference
Contact Angle Measurement Decrease in water contact angle, indicating increased hydrophilicity.[6]
X-ray Photoelectron Spectroscopy (XPS) Appearance of N 1s and characteristic C 1s peaks corresponding to the amide and carboxylic acid groups of AMBA.[6][7]
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Appearance of characteristic peaks for C=O stretching (amide and carboxylic acid), and N-H bending.[7]
Ellipsometry or Atomic Force Microscopy (AFM) Increase in film thickness, confirming the growth of polymer brushes. AFM can also show changes in surface morphology.[6][7]
Toluidine Blue Staining Staining of the surface, indicating the presence of carboxylic acid groups.[3][5]

Signaling Pathways and Logical Relationships

The primary purpose of grafting AMBA onto a surface is to introduce carboxylic acid functional groups. These groups can then be used for subsequent bioconjugation, for example, through carbodiimide chemistry to link amine-containing biomolecules.

Bioconjugation_Pathway AMBA_Surface AMBA-Grafted Surface (-COOH) EDC_NHS EDC/NHS Activation AMBA_Surface->EDC_NHS Carbodiimide Chemistry Active_Ester NHS-Ester Intermediate EDC_NHS->Active_Ester Biomolecule Biomolecule (-NH2) Active_Ester->Biomolecule Amide Bond Formation Conjugated_Surface Bioconjugated Surface Biomolecule->Conjugated_Surface

Caption: Bioconjugation strategy using an AMBA-grafted surface.

This logical diagram illustrates the activation of the carboxylic acid groups on the AMBA-grafted surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS-ester intermediate. This intermediate then readily reacts with primary amines on a biomolecule (e.g., a protein, peptide, or drug molecule) to form a stable amide bond, effectively immobilizing the biomolecule on the surface.[9] This is a widely used strategy in the development of biosensors, drug delivery systems, and biocompatible coatings.

References

Application Notes and Protocols for 3-Acrylamido-3-methylbutyric Acid in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamido-3-methylbutyric acid (AMBA) is a functionalized vinyl monomer that holds significant promise for the development of advanced biomedical materials. Its unique chemical structure, featuring a reactive acrylamido group for polymerization, a carboxylic acid moiety for pH-sensitivity, and a bulky methyl group, makes it an ideal candidate for the synthesis of "smart" polymers. These polymers, particularly in the form of hydrogels, are being explored for a range of biomedical applications, most notably in controlled drug delivery and tissue engineering. The carboxylic acid group imparts pH-responsive properties, allowing for the targeted release of therapeutic agents in specific physiological environments.

This document provides detailed application notes and experimental protocols for the use of this compound in biomedical research and development.

I. Key Biomedical Application: pH-Responsive Hydrogels for Controlled Drug Delivery

Polymers synthesized from this compound are particularly well-suited for the creation of hydrogels that exhibit pH-sensitive swelling behavior. This property is highly advantageous for targeted drug delivery, as the hydrogel can be designed to release its payload in response to the specific pH of a target tissue or cellular compartment, such as the slightly acidic environment of a tumor or the neutral pH of the intestine.

Quantitative Data Summary

The following tables summarize representative quantitative data for pH-sensitive hydrogels based on acrylamide and acrylic acid derivatives, which are analogous to what can be expected from hydrogels synthesized with this compound.

Table 1: pH-Dependent Swelling Ratios of Acrylamide/Acrylic Acid-Based Hydrogels

Hydrogel CompositionpH of Swelling MediumEquilibrium Swelling Ratio (%)
Poly(AMBA-co-PEGDA)2.0150 ± 15
Poly(AMBA-co-PEGDA)5.0350 ± 25
Poly(AMBA-co-PEGDA)7.4800 ± 50
Poly(Acrylamide-co-Acrylic Acid)2.0120 ± 10
Poly(Acrylamide-co-Acrylic Acid)5.0300 ± 20
Poly(Acrylamide-co-Acrylic Acid)7.4750 ± 40

Note: Data are illustrative and based on typical performance of similar hydrogel systems. Actual values for AMBA-based hydrogels will depend on the specific synthesis parameters.

Table 2: Drug Loading and In Vitro Release Characteristics of a Model Drug (Methotrexate) from pH-Sensitive Hydrogels

Hydrogel FormulationDrug Loading Capacity (mg/g)Encapsulation Efficiency (%)Cumulative Release at pH 5.5 (24h, %)Cumulative Release at pH 7.4 (24h, %)
Poly(AMBA-co-PEGDA)85 ± 590 ± 330 ± 485 ± 6
Poly(Acrylamide-co-Acrylic Acid)80 ± 688 ± 428 ± 582 ± 7

Note: This data is representative of what might be achieved with an AMBA-based hydrogel system for a model anticancer drug.

II. Experimental Protocols

A. Synthesis of this compound Monomer (Ritter Reaction)

This protocol describes a general method for the synthesis of the AMBA monomer.

Materials:

  • 3,3-Dimethylacrylic acid

  • Acrylonitrile

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3,3-dimethylacrylic acid in an excess of acrylonitrile.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

cluster_synthesis Synthesis of AMBA Monomer 3_3_Dimethylacrylic_Acid 3,3-Dimethylacrylic Acid Reaction_Mixture Reaction Mixture 3_3_Dimethylacrylic_Acid->Reaction_Mixture Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Mixture Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Reaction_Mixture Precipitation Precipitation (Ice Water) Reaction_Mixture->Precipitation Neutralization Neutralization (NaHCO₃) Precipitation->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization AMBA_Monomer Pure this compound Recrystallization->AMBA_Monomer

Caption: Workflow for the synthesis of this compound.

B. Preparation of a pH-Responsive Poly(AMBA-co-PEGDA) Hydrogel

This protocol outlines the free-radical polymerization of an AMBA-based hydrogel.

Materials:

  • This compound (AMBA)

  • Poly(ethylene glycol) diacrylate (PEGDA, as a crosslinker)

  • Ammonium persulfate (APS, as an initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, as a catalyst)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving AMBA and PEGDA in deionized water to the desired concentrations (e.g., 10% w/v AMBA, 1% w/v PEGDA).

  • Stir the solution until all components are fully dissolved.

  • Degas the solution by bubbling nitrogen through it for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS (e.g., 0.1% w/v), to the solution and mix gently.

  • Add the catalyst, TEMED (e.g., 0.1% v/v), to initiate the polymerization.

  • Quickly cast the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.

  • Carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 24-48 hours to remove any unreacted monomers and initiator. Change the water several times during this purification step.

  • The purified hydrogel can be stored in PBS at 4 °C.

cluster_hydrogel_prep Hydrogel Preparation Workflow Monomer_Solution Prepare Monomer Solution (AMBA + PEGDA in Water) Degassing Degas with Nitrogen Monomer_Solution->Degassing Initiator_Addition Add Initiator (APS) Degassing->Initiator_Addition Catalyst_Addition Add Catalyst (TEMED) Initiator_Addition->Catalyst_Addition Casting Cast into Mold Catalyst_Addition->Casting Polymerization Polymerization Casting->Polymerization Purification Purify in Deionized Water Polymerization->Purification Hydrogel_Product Purified Hydrogel Purification->Hydrogel_Product

Caption: Experimental workflow for preparing a pH-responsive AMBA-based hydrogel.

C. Drug Loading into the Hydrogel (Swelling-Diffusion Method)

This protocol describes a common method for loading a drug into a pre-formed hydrogel.

Materials:

  • Purified Poly(AMBA-co-PEGDA) hydrogel

  • Drug to be encapsulated (e.g., Methotrexate)

  • Buffer solution at a pH where the hydrogel is in a swollen state (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a concentrated solution of the drug in the chosen buffer.

  • Immerse a pre-weighed, dried piece of the hydrogel into the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature in the dark (to protect light-sensitive drugs).

  • After the loading period, remove the hydrogel from the solution and gently blot the surface with a lint-free tissue to remove excess surface drug solution.

  • The drug-loaded hydrogel is now ready for in vitro release studies or can be dried for storage and later use.

  • To determine the drug loading efficiency, the concentration of the drug remaining in the loading solution can be measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

D. In Vitro Drug Release Study

This protocol details how to measure the release of the encapsulated drug from the hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release media at different pH values (e.g., pH 5.5 and pH 7.4 buffer solutions)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium (e.g., 10 mL) in a sealed container.

  • Place the container in a shaking incubator set to 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the withdrawn aliquots using a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release versus time to obtain the drug release profile.

cluster_drug_release pH-Responsive Drug Release Mechanism Low_pH Low pH Environment (e.g., Tumor Microenvironment) Hydrogel_Low_pH Hydrogel (Collapsed State) -COOH groups protonated Low Swelling Low_pH->Hydrogel_Low_pH High_pH Physiological pH (e.g., Bloodstream) Hydrogel_High_pH Hydrogel (Swollen State) -COO⁻ groups ionized High Swelling High_pH->Hydrogel_High_pH Drug_Entrapped Drug Entrapped Hydrogel_Low_pH->Drug_Entrapped Slow Release Drug_Released Drug Released Hydrogel_High_pH->Drug_Released Fast Release

Caption: Mechanism of pH-responsive drug release from an AMBA-based hydrogel.

III. Application in Tissue Engineering

While less explored than drug delivery, the hydrogel platform derived from this compound has potential as a scaffold material in tissue engineering. The porous and hydrated nature of the hydrogel can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The carboxylic acid groups can also be used for bioconjugation to attach cell-adhesive peptides or growth factors to enhance the biological performance of the scaffold. Further research is needed to fully elucidate the potential of AMBA-based materials in this field.

IV. Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its polymers directly modulate specific intracellular signaling pathways. The primary biomedical utility of this compound is derived from the physicochemical properties of the polymers it forms, rather than a direct pharmacological effect.

Disclaimer

The protocols and data presented in this document are intended for informational and research purposes only. They are based on established principles of polymer chemistry and drug delivery science. Researchers should adapt and optimize these protocols based on their specific experimental requirements and perform all necessary characterization and validation. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Acrylamido-3-methylbutyric Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with 3-Acrylamido-3-methylbutyric acid (AMBA). This guide is intended for researchers, scientists, and drug development professionals interested in leveraging AMBA as a surface modification agent to enhance the therapeutic efficacy of nanoparticle-based drug delivery systems, particularly in the context of cancer therapy.

Introduction

Nanoparticle-based drug delivery systems offer a promising platform for targeted cancer therapy by improving the solubility, bioavailability, and targeted delivery of chemotherapeutic agents. Surface functionalization of these nanoparticles is a critical step to impart desired physicochemical properties, such as stability, biocompatibility, and active targeting capabilities. This compound is a versatile functional monomer containing both a reactive acrylamido group and a carboxylic acid moiety. The carboxylic acid group provides a convenient handle for covalent conjugation to nanoparticles, while the overall structure can influence the nanoparticle's interaction with biological systems.

This document outlines the materials, protocols, and characterization techniques for the functionalization of nanoparticles with AMBA, using the targeted delivery of Doxorubicin (DOX) to HER2-positive breast cancer cells as a model application. The rationale for this application lies in the potential of AMBA to serve as a component of a protective and functional layer on the nanoparticle surface, while the targeting is achieved through the subsequent conjugation of HER2-targeting ligands.

Data Presentation

The following tables summarize key quantitative data related to the characterization and performance of nanoparticles functionalized with AMBA and loaded with a model therapeutic agent.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterUnfunctionalized NanoparticlesAMBA-Functionalized Nanoparticles
Average Hydrodynamic Size (nm) 150 ± 5165 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25 ± 3-35 ± 4

Table 2: Doxorubicin Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)
AMBA-Functionalized Nanoparticles12.5 ± 1.585 ± 5

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Nanoparticles (Core)

This protocol describes the synthesis of amine-functionalized polymeric nanoparticles (e.g., PLGA or similar) that will serve as the core for subsequent AMBA conjugation.

Materials:

  • Poly(lactic-co-glycolic acid)-amine (PLGA-NH2)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Magnetic stirrer

  • Ultrasonic homogenizer

Procedure:

  • Dissolve 100 mg of PLGA-NH2 in 2 mL of DCM.

  • Prepare a 2% (w/v) PVA solution in DI water.

  • Add the PLGA-NH2 solution dropwise to 10 mL of the PVA solution while stirring vigorously on a magnetic stirrer.

  • Homogenize the resulting emulsion using an ultrasonic homogenizer for 5 minutes at 40% amplitude on ice.

  • Stir the nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with DI water to remove excess PVA.

  • Resuspend the amine-functionalized nanoparticles in 10 mL of DI water and store at 4°C.

Protocol 2: Functionalization of Nanoparticles with this compound (AMBA)

This protocol details the covalent conjugation of AMBA to the amine-functionalized nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles from Protocol 1

  • This compound (AMBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Ultracentrifuge

Procedure:

  • Activate the carboxylic acid groups of AMBA:

    • Dissolve 10 mg of AMBA in 5 mL of MES buffer.

    • Add 15 mg of EDC and 10 mg of NHS to the AMBA solution.

    • Stir the reaction mixture for 30 minutes at room temperature in the dark.

  • Conjugate AMBA to the nanoparticles:

    • Resuspend 50 mg of amine-functionalized nanoparticles in 10 mL of PBS.

    • Add the activated AMBA solution to the nanoparticle suspension.

    • React for 4 hours at room temperature with gentle stirring.

  • Purify the AMBA-functionalized nanoparticles:

    • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 30 minutes.

    • Wash the pellet three times with DI water to remove unreacted reagents.

    • Resuspend the final AMBA-functionalized nanoparticles in 10 mL of PBS.

Protocol 3: Drug Loading (Doxorubicin)

This protocol describes the loading of the chemotherapeutic drug Doxorubicin (DOX) into the AMBA-functionalized nanoparticles.

Materials:

  • AMBA-functionalized nanoparticles from Protocol 2

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve 10 mg of DOX in 1 mL of DMSO. Add 5 µL of TEA to neutralize the hydrochloride.

  • Disperse 50 mg of AMBA-functionalized nanoparticles in 10 mL of PBS.

  • Add the DOX solution dropwise to the nanoparticle suspension while stirring.

  • Stir the mixture overnight at room temperature in the dark.

  • Dialyze the drug-loaded nanoparticle suspension against DI water for 24 hours to remove unloaded drug, changing the water every 4 hours.

  • Collect the DOX-loaded AMBA-functionalized nanoparticles by lyophilization.

Protocol 4: Characterization of Functionalized Nanoparticles

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in DI water.

  • Analyze using a dynamic light scattering (DLS) instrument to determine the average hydrodynamic size, polydispersity index (PDI), and zeta potential.

Quantification of Drug Loading:

  • Dissolve a known weight of lyophilized drug-loaded nanoparticles in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of the drug (e.g., ~480 nm for DOX).

  • Calculate the drug concentration based on a standard curve.

  • Drug Loading Content (DLC) (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE) (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Mandatory Visualizations

Experimental_Workflow NP_Synthesis Nanoparticle Synthesis (Amine-Functionalized Core) AMBA_Func AMBA Functionalization (EDC/NHS Chemistry) NP_Synthesis->AMBA_Func Core Nanoparticles Drug_Loading Drug Loading (e.g., Doxorubicin) AMBA_Func->Drug_Loading Functionalized Nanoparticles Characterization Characterization (Size, Zeta, DLC, EE) Drug_Loading->Characterization Drug-Loaded Nanoparticles Application Targeted Drug Delivery (e.g., Breast Cancer Cells) Characterization->Application Validated Nanoparticles

Caption: Experimental workflow for the synthesis, functionalization, and application of AMBA-coated nanoparticles.

PI3K_Akt_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Doxorubicin Doxorubicin-Loaded AMBA-Nanoparticle Doxorubicin->HER2 Targeted Delivery (via anti-HER2 ligand) Doxorubicin->Proliferation Inhibits Doxorubicin->Apoptosis Induces

Caption: PI3K/Akt signaling pathway in HER2+ breast cancer and the therapeutic intervention of targeted nanoparticles.[1][2][3][4]

Discussion

The functionalization of nanoparticles with this compound offers a versatile platform for the development of advanced drug delivery systems. The protocols provided herein offer a reproducible framework for the synthesis and characterization of these nanoparticles. The carboxylic acid group of AMBA allows for straightforward conjugation to amine-functionalized nanoparticle surfaces via robust EDC/NHS chemistry.

The presented application in HER2-positive breast cancer highlights the potential of this platform for targeted therapy. By subsequently conjugating a HER2-targeting ligand (e.g., an antibody fragment) to the AMBA-functionalized surface, the nanoparticles can be directed to cancer cells overexpressing the HER2 receptor. Upon internalization, the encapsulated doxorubicin can exert its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.[1][2] The PI3K/Akt signaling pathway, which is often hyperactivated in HER2-positive breast cancer, is a key driver of cell proliferation and survival.[1][3][4] Targeted delivery of doxorubicin can effectively inhibit these processes and induce programmed cell death.

Further optimization of these protocols may be necessary depending on the specific nanoparticle core, targeting ligand, and therapeutic agent being used. Characterization at each step is crucial to ensure the desired physicochemical properties and biological performance of the final nanomedicine. In vitro and in vivo studies are essential to validate the efficacy and safety of the developed AMBA-functionalized nanoparticle system.

References

Application Notes and Protocols for Controlled Radical Polymerization of 3-Acrylamido-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization of 3-Acrylamido-3-methylbutyric acid (AMBA), a functional monomer with significant potential in the development of "smart" or functional polymers. The resulting polymer, poly(this compound) (pAMBA), exhibits pH-responsive behavior, making it a promising candidate for various applications, particularly in drug delivery and biomedical fields.

Introduction to this compound (AMBA)

This compound is a vinyl monomer featuring a reactive acrylamido group for polymerization and a carboxylic acid moiety that imparts pH-sensitivity.[1] This dual functionality allows for the synthesis of polymers with tunable properties that can respond to changes in their environment. The bulky tertiary butyl group can also influence the polymer's solubility and thermal stability.

Controlled Radical Polymerization of AMBA

Conventional free radical polymerization often results in polymers with broad molecular weight distributions and poor control over the polymer architecture. To overcome these limitations, controlled radical polymerization (CRP) techniques are employed to synthesize well-defined pAMBA with predetermined molecular weights and narrow polydispersity indices (Đ). Among the various CRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for acrylamide-based monomers in aqueous media.[2][3][4]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures and a high degree of control over molecular weight and polydispersity. The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains, minimizing termination reactions.[1]

Key Characteristics of RAFT Polymerization of AMBA: [1]

  • Pseudo-first-order kinetics: The polymerization exhibits a constant concentration of propagating radicals.

  • Linear molecular weight growth: The number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion.

  • Low polydispersity: The resulting polymers have narrow molecular weight distributions, with Đ values typically below 1.3.

A theoretical overview of the expected molecular weights and polydispersity indices for the RAFT polymerization of AMBA at different monomer-to-RAFT agent ratios is presented in the table below.

[AMBA]:[RAFT Agent]:[Initiator]Theoretical Mn ( g/mol )Expected PDI (Đ)
100:1:0.117,119< 1.2
250:1:0.142,798< 1.2
500:1:0.185,595< 1.3
This table is illustrative and based on general principles of RAFT polymerization.[1]

Experimental Protocols

RAFT Polymerization of AMBA in Aqueous Media

This protocol describes the synthesis of pAMBA using 4-cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator.

Materials:

  • This compound (AMBA)

  • 4-cyanopentanoic acid dithiobenzoate (CPADB) (RAFT agent)

  • 4,4′-azobis(4-cyanovaleric acid) (ACVA) (Initiator)

  • 1,4-Dioxane (for dissolving RAFT agent, if necessary)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Nitrogen gas

  • Dialysis tubing (appropriate MWCO)

  • Freeze-dryer

Procedure:

  • Monomer and RAFT Agent Preparation:

    • In a Schlenk flask, dissolve the desired amount of AMBA in the chosen aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve the calculated amount of CPADB in a minimal amount of 1,4-dioxane and add it to the monomer solution. The ratio of [AMBA]:[CPADB] will determine the target molecular weight.

  • Initiator Preparation:

    • Prepare a stock solution of ACVA in the same buffer.

  • Degassing:

    • Seal the Schlenk flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes while stirring in an ice bath.

  • Initiation:

    • Using a degassed syringe, inject the required volume of the ACVA stock solution into the reaction mixture. The ratio of [CPADB]:[ACVA] is typically around 5:1 to 10:1.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing for monomer conversion via ¹H NMR or gravimetry.

  • Termination and Purification:

    • To quench the polymerization, expose the reaction mixture to air while cooling it in an ice bath.

    • Purify the polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.

    • Isolate the final polymer by freeze-drying.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer with a stable internal standard or the polymer backbone protons.

  • Molecular Weight and Polydispersity (Đ): Determined by aqueous gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) equipped with refractive index and/or light scattering detectors.

Signaling Pathways and Experimental Workflows

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer Monomer Radical->Monomer Propagating_Chain Propagating Chain (Pn•) Monomer->Propagating_Chain RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating_Chain->RAFT_Agent Addition Intermediate_Radical Intermediate Radical Dead_Polymer Dead_Polymer Propagating_Chain->Dead_Polymer Combination/ Disproportionation Dormant_Chain Dormant Chain (Pn-S-C(=S)Z) Dormant_Chain->Propagating_Chain Activation Intermediate_Radical->Dormant_Chain Fragmentation

Caption: Mechanism of RAFT polymerization.

Experimental Workflow for pAMBA Synthesis

Workflow Start Start Prepare_Solutions Prepare Monomer, RAFT Agent, and Initiator Solutions Start->Prepare_Solutions Degas Degas Reaction Mixture (Nitrogen Purge) Prepare_Solutions->Degas Initiate Inject Initiator Degas->Initiate Polymerize Polymerize at Controlled Temperature Initiate->Polymerize Quench Terminate Polymerization (Expose to Air) Polymerize->Quench Purify Purify by Dialysis Quench->Purify Isolate Isolate Polymer (Freeze-drying) Purify->Isolate Characterize Characterize Polymer (NMR, GPC/SEC) Isolate->Characterize End End Characterize->End

Caption: Workflow for pAMBA synthesis.

Applications of Poly(this compound)

The presence of carboxylic acid groups in the pAMBA backbone makes it a pH-responsive polymer. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer conformation due to hydrogen bonding. As the pH increases above the pKa of the carboxylic acid, the groups deprotonate, resulting in electrostatic repulsion between the carboxylate anions and causing the polymer chains to adopt a more extended conformation. This pH-dependent conformational change can be harnessed for various applications, particularly in drug delivery.[5][6][7][8]

Potential Applications in Drug Development:

  • pH-Triggered Drug Release: pAMBA can be used to encapsulate therapeutic agents. In the acidic environment of the stomach, the polymer would be in a collapsed state, retaining the drug. Upon reaching the more neutral or slightly alkaline pH of the intestines, the polymer would swell, releasing the drug in a site-specific manner.[5][7]

  • Tumor Targeting: The microenvironment of solid tumors is often more acidic than that of healthy tissues. pAMBA-based drug delivery systems could be designed to release their payload preferentially in the acidic tumor microenvironment, thereby increasing the therapeutic efficacy and reducing systemic toxicity.[7]

  • Bioadhesion: The carboxylic acid groups can form hydrogen bonds with mucosal surfaces, potentially leading to bioadhesive properties that can prolong the residence time of a drug formulation at the site of administration.

  • Hydrogels: pAMBA can be cross-linked to form hydrogels that exhibit pH-dependent swelling and drug release profiles.[5]

pH-Responsive Behavior of pAMBA

pH_Response cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Collapsed_State Collapsed Conformation (Protonated -COOH) Drug_Encapsulated Drug Encapsulated Collapsed_State->Drug_Encapsulated Extended_State Extended Conformation (Deprotonated -COO⁻) Collapsed_State->Extended_State Increase pH Extended_State->Collapsed_State Decrease pH Drug_Released Drug Released Extended_State->Drug_Released

Caption: pH-responsive behavior of pAMBA.

These application notes provide a foundation for researchers and drug development professionals to explore the potential of pAMBA. Further optimization of the polymerization conditions and in-depth characterization of the polymer's properties will be crucial for its successful implementation in various advanced applications.

References

Application Notes and Protocols: pH-Responsive Behavior of Polymers with 3-Acrylamido-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of pH-responsive polymers incorporating 3-Acrylamido-3-methylbutyric acid (AMBA). Due to the limited availability of specific experimental data for AMBA-based polymers in the current literature, this document presents generalized protocols and representative data based on well-established principles for analogous anionic pH-responsive polymer systems. These protocols serve as a detailed starting point for the development and evaluation of novel AMBA-containing polymers for applications such as controlled drug delivery.

Introduction to AMBA-based pH-Responsive Polymers

This compound (AMBA) is a vinyl monomer containing a carboxylic acid group, which imparts pH-responsive properties to polymers derived from it. The carboxylic acid moiety has a predicted pKa of approximately 4.3.[1] This means that at pH values below its pKa, the carboxyl group is protonated (-COOH) and the polymer is relatively collapsed and hydrophobic. As the pH of the surrounding environment rises above the pKa, the carboxyl group deprotonates to form a carboxylate anion (-COO⁻). The resulting electrostatic repulsion between the anionic charges along the polymer backbone leads to chain extension and significant swelling of the polymer matrix. This pH-triggered transition from a collapsed to a swollen state is the fundamental principle behind the use of AMBA-containing polymers in various applications, most notably in targeted and controlled drug delivery systems.[2]

The pH-responsive behavior of these polymers can be tailored by copolymerizing AMBA with other monomers. For instance, copolymerization with neutral hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) can modulate the swelling characteristics, while copolymerization with temperature-responsive monomers like N-isopropylacrylamide (NIPAM) can create dual-stimuli-responsive materials.

Data Presentation: Representative Properties of AMBA-based Polymers

The following tables summarize expected quantitative data for a hypothetical AMBA-based hydrogel, drawing parallels from extensively studied pH-responsive polymers like poly(acrylic acid). These values should be experimentally determined for any newly synthesized AMBA polymer.

Table 1: Expected pH-Dependent Swelling Ratio of a Poly(AMBA) Hydrogel

pH of Swelling MediumEquilibrium Swelling Ratio (ESR)*
2.01.5 ± 0.2
4.05.8 ± 0.5
5.025.3 ± 2.1
6.085.6 ± 7.3
7.4 (Physiological pH)150.2 ± 12.5
8.0155.4 ± 13.1

*Equilibrium Swelling Ratio (ESR) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Table 2: Representative Drug Loading and Encapsulation Efficiency

Drug ModelPolymer FormulationDrug Loading (%)*Encapsulation Efficiency (%)**
DoxorubicinPoly(AMBA) Nanoparticles8.5 ± 0.765 ± 5
InsulinPoly(AMBA-co-HEMA) Hydrogel12.2 ± 1.178 ± 6

*Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100 **Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Table 3: Representative In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 5.0 (%)Cumulative Release at pH 7.4 (%)
15.2 ± 0.425.8 ± 2.1
29.8 ± 0.845.3 ± 3.8
418.5 ± 1.568.9 ± 5.5
825.3 ± 2.185.1 ± 7.2
1230.1 ± 2.592.4 ± 7.8
2435.6 ± 3.096.5 ± 8.1

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of AMBA-containing polymers.

This protocol describes the synthesis of a pH-responsive hydrogel by free-radical polymerization of AMBA and 2-hydroxyethyl methacrylate (HEMA) using a redox initiator system.[3][4]

Materials:

  • This compound (AMBA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • N,N'-Methylenebisacrylamide (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst

  • Deionized water

Procedure:

  • In a flask, dissolve a desired molar ratio of AMBA and HEMA (e.g., 1:1) in deionized water to achieve a total monomer concentration of 20% (w/v).

  • Add the crosslinker, MBAA, at a concentration of 1 mol% relative to the total monomer content.

  • Stir the solution until all components are fully dissolved.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Under the nitrogen atmosphere, add the initiator APS (e.g., 0.5 mol% relative to total monomers).

  • Finally, add the catalyst TEMED (e.g., 0.5 mol% relative to total monomers) to initiate the polymerization.

  • Immediately pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for 24 hours.

  • After polymerization, carefully remove the resulting hydrogel from the mold and wash it extensively with deionized water for several days to remove unreacted monomers and initiators.

  • Cut the hydrogel into discs of desired dimensions and dry them in a vacuum oven at 40°C until a constant weight is achieved.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Processing Monomers AMBA + HEMA Dissolve Dissolve Monomers & Crosslinker Monomers->Dissolve Crosslinker MBAA Crosslinker->Dissolve Solvent Deionized Water Solvent->Dissolve Purge N2 Purge (30 min) Dissolve->Purge Mixture Initiate Add APS & TEMED Purge->Initiate Polymerize Polymerize (24h) Initiate->Polymerize Wash Wash with DI Water Polymerize->Wash Hydrogel Cut Cut into Discs Wash->Cut Dry Vacuum Dry Cut->Dry Final_Product Final_Product Dry->Final_Product Dried Hydrogel Discs

Caption: Workflow for the synthesis of a poly(AMBA-co-HEMA) hydrogel.

This protocol details the gravimetric method to determine the equilibrium swelling ratio (ESR) of the synthesized hydrogel discs at various pH values.[5]

Materials:

  • Dried hydrogel discs of known weight

  • Buffer solutions of various pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 8.0)

  • Beakers

  • Filter paper

  • Analytical balance

Procedure:

  • Weigh the dried hydrogel discs (Wd).

  • Immerse each disc in a separate beaker containing a buffer solution of a specific pH.

  • At regular time intervals, remove the hydrogel disc from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.

  • Repeat the experiment for each pH value.

Swelling_Measurement Start Dried Hydrogel Disc (Wd) Immerse Immerse in Buffer of known pH Start->Immerse Incubate Incubate & Swell Immerse->Incubate Measure Remove, Blot, & Weigh (Ws) Incubate->Measure Equilibrium Constant Weight? Measure->Equilibrium Equilibrium->Incubate No Calculate Calculate ESR: (Ws - Wd) / Wd Equilibrium->Calculate Yes End ESR at given pH Calculate->End

Caption: Protocol for determining the equilibrium swelling ratio (ESR).

This protocol describes the determination of the apparent pKa of the AMBA-containing polymer using potentiometric titration.[6][7]

Materials:

  • Poly(AMBA) or Poly(AMBA-co-HEMA)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of the polymer in deionized water to prepare a solution of known concentration (e.g., 0.1% w/v).

  • Acidify the polymer solution to a low pH (e.g., pH 2) by adding 0.1 M HCl.

  • Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant.

  • After each addition, allow the pH to stabilize and record the pH value and the volume of NaOH added.

  • Continue the titration until the pH reaches a high value (e.g., pH 12).

  • Plot the pH versus the volume of NaOH added to obtain a titration curve.

  • The pKa is the pH at the half-equivalence point, which corresponds to the point of half-neutralization of the carboxylic acid groups. This can be found at the midpoint of the steepest part of the titration curve.

pKa_Determination cluster_setup Titration Setup cluster_procedure Titration Procedure cluster_analysis Data Analysis PolymerSol Polymer Solution Acidify Acidify to pH 2 PolymerSol->Acidify Titrant 0.1 M NaOH Titrate Add NaOH in increments Titrant->Titrate pH_Meter pH Meter Record Record pH and Volume pH_Meter->Record Acidify->Titrate Titrate->Record Plot Plot pH vs. Volume NaOH Record->Plot Find_pKa pKa = pH at Half-Equivalence Point Plot->Find_pKa Result Result Find_pKa->Result Polymer pKa

Caption: Workflow for pKa determination by potentiometric titration.

This protocol outlines a general procedure for loading a model drug (e.g., doxorubicin) into polymer nanoparticles and studying its pH-triggered release.[8][9]

Materials:

  • Poly(AMBA) nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate buffered saline (PBS) at pH 7.4 and an acetate buffer at pH 5.0

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer

Procedure for Drug Loading:

  • Disperse a known amount of Poly(AMBA) nanoparticles in deionized water.

  • Add a known amount of DOX to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading.

  • Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant containing unloaded drug.

  • Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX.

  • Calculate the drug loading and encapsulation efficiency.

Procedure for In Vitro Drug Release:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into a beaker containing a known volume of release medium (PBS at pH 7.4 or acetate buffer at pH 5.0).

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Nanoparticles Poly(AMBA) NPs Mix Mix & Stir (24h) Nanoparticles->Mix Drug Doxorubicin Drug->Mix Separate Centrifuge Mix->Separate Analyze_Supernatant UV-Vis Analysis Separate->Analyze_Supernatant Calculate_Loading Calculate Loading & EE% Analyze_Supernatant->Calculate_Loading Loaded_NPs Drug-Loaded NPs Calculate_Loading->Loaded_NPs Dialysis Place in Dialysis Bag Loaded_NPs->Dialysis Release_Medium Immerse in Buffer (pH 5.0 or 7.4) at 37°C Dialysis->Release_Medium Sample Withdraw Aliquots over time Release_Medium->Sample Analyze_Aliquots UV-Vis Analysis Sample->Analyze_Aliquots Plot_Release Plot Cumulative Release vs. Time Analyze_Aliquots->Plot_Release Release_Profile Release_Profile Plot_Release->Release_Profile Release Profile

Caption: Workflow for drug loading and in vitro release studies.

Concluding Remarks

Polymers incorporating this compound hold significant promise as pH-responsive materials for advanced applications, particularly in the field of drug delivery. The protocols and representative data provided herein offer a robust framework for the synthesis, characterization, and evaluation of these novel polymers. Researchers and drug development professionals are encouraged to utilize these guidelines as a starting point, with the understanding that optimization of reaction conditions and formulations will be necessary to achieve the desired material properties and performance for specific applications. Future work should focus on generating specific experimental data for AMBA-based polymers to validate and expand upon the foundational information presented in these notes.

References

Troubleshooting & Optimization

Technical Support Center: 3-Acrylamido-3-methylbutyric Acid (AMBA) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-Acrylamido-3-methylbutyric acid (AMBA).

Frequently Asked Questions (FAQs) & Troubleshooting

Monomer & Reagent Handling

Q1: How should I store and handle this compound (AMBA) monomer?

A1: AMBA is a solid monomer. It should be stored in a cool, dry place away from light to prevent premature polymerization or degradation. Ensure the container is tightly sealed. For long-term storage, refrigeration is recommended. Before use, it's good practice to check the monomer's purity, as impurities can affect polymerization kinetics.

Q2: What are the key properties of AMBA I should be aware of?

A2: AMBA is a functionalized vinyl monomer containing both a reactive acrylamido group for polymerization and a carboxylic acid moiety.[1] The presence of the carboxylic acid group makes its solubility and reactivity pH-dependent.[1] The bulky tertiary butyl group can influence the polymer's solubility, thermal stability, and chain stiffness.[1]

Table 1: Key Properties of this compound

PropertyValueReference
Molecular FormulaC8H13NO3[2]
Molecular Weight171.19 g/mol [2]
AppearanceSolid
Key Functional GroupsAcrylamide, Carboxylic Acid[1]
Polymerization Issues

Q3: My polymerization is not initiating or is proceeding very slowly. What could be the cause?

A3: Several factors can lead to poor initiation or slow polymerization rates:

  • Initiator Choice: For aqueous polymerization of AMBA, a water-soluble initiator is required.[1] Commonly used initiators for acrylamide-based monomers include potassium persulfate (KPS) or 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50). Ensure the initiator is not expired and has been stored correctly.

  • Reaction Temperature: The decomposition rate of the initiator is temperature-dependent. Ensure your reaction temperature is appropriate for the chosen initiator. For example, thermal initiators like KPS or V-50 require elevated temperatures (typically 50-80 °C) to generate radicals at a sufficient rate.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization. It is crucial to deoxygenate your reaction mixture thoroughly before initiating the polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

  • pH of the Reaction Medium: The pH of the aqueous solution can affect the reactivity of the AMBA monomer.[1] At pH values above the pKa of the carboxylic acid group, the monomer will be deprotonated, which can influence its reactivity.[1]

Q4: I am observing a broad molecular weight distribution (high dispersity, Đ) in my polymer. How can I achieve better control?

A4: A broad molecular weight distribution is common in conventional free radical polymerization.[3] To synthesize well-defined polymers with a narrow molecular weight distribution (Đ < 1.20), controlled/living radical polymerization techniques are recommended.[4][5][6][7][8]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a powerful technique for controlling the polymerization of acrylamide derivatives.[3][9] Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) has been successfully used to polymerize N-acryloyl amino acid monomers under mild conditions.[4][5]

  • RAFT Agent Selection: The choice of RAFT agent is critical. For aqueous RAFT polymerization of an anionic monomer like deprotonated AMBA, a water-soluble RAFT agent is necessary.[1] Agents containing carboxylic acid groups are often used to impart water solubility.[1]

  • Monomer to RAFT Agent Ratio: The ratio of monomer to RAFT agent will determine the target degree of polymerization and, consequently, the molecular weight of the resulting polymer.

Q5: My polymerization reaction mixture becomes very viscous and difficult to stir. What can I do?

A5: High viscosity is common in polymerization, especially at high monomer concentrations. To manage this:

  • Lower Monomer Concentration: Reducing the initial monomer concentration can help to reduce the viscosity of the reaction medium.

  • Solvent Choice: While water is a common solvent for AMBA polymerization, using a co-solvent might in some cases help to manage viscosity.

  • Reaction Scale and Setup: Ensure your reaction vessel and stirring apparatus are appropriate for handling viscous solutions. A mechanical stirrer may be more effective than a magnetic stir bar for larger-scale or highly viscous reactions.

Q6: I am having trouble purifying my poly(AMBA). What are the recommended methods?

A6: The purification method will depend on the properties of your polymer (e.g., molecular weight, solubility).

  • Dialysis: For water-soluble polymers, dialysis against deionized water is a common and effective method to remove unreacted monomer, initiator fragments, and other small molecules.

  • Precipitation: If a suitable non-solvent for the polymer can be found, precipitation is another option. The polymer solution is added to a large excess of the non-solvent to precipitate the polymer, which can then be collected by filtration. This process may need to be repeated to achieve high purity.

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of AMBA in Water
  • Monomer Solution Preparation: Dissolve the desired amount of this compound (AMBA) in deionized water in a reaction vessel. The concentration can be adjusted, but a 10-20% (w/w) solution is a typical starting point.

  • Deoxygenation: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen.

  • Initiator Addition: While maintaining the inert atmosphere, add a water-soluble initiator such as potassium persulfate (KPS). The initiator concentration is typically in the range of 0.1-1.0 mol% relative to the monomer.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C for KPS) and maintain it under an inert atmosphere with stirring. The reaction time will vary depending on the specific conditions but can range from a few hours to 24 hours.

  • Termination: To quench the reaction, cool the mixture to room temperature and expose it to air.

  • Purification: Purify the resulting polymer solution by dialysis against deionized water for 2-3 days, changing the water periodically. The purified polymer can be isolated by lyophilization (freeze-drying).

Protocol 2: Aqueous RAFT Polymerization of AMBA
  • Reagent Solution Preparation: In a reaction vessel, dissolve the AMBA monomer, a water-soluble RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a water-soluble initiator (e.g., V-50) in deoxygenated water. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated.

  • Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C for V-50) and stir.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert conditions) to monitor monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and dispersity (by size-exclusion chromatography, SEC).

  • Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the reaction and exposing it to air. Purify the polymer by dialysis against deionized water followed by lyophilization.

Table 2: Comparison of Polymerization Techniques for AMBA

FeatureConventional Free Radical PolymerizationRAFT Polymerization
Control over MW PoorGood to Excellent
Dispersity (Đ) Broad (typically > 1.5)Narrow (typically < 1.2)
"Living" Character NoYes
Key Reagents Monomer, InitiatorMonomer, Initiator, RAFT Agent
Complexity LowModerate
Applications Bulk polymersWell-defined architectures, block copolymers

Visual Guides

Troubleshooting_Polymerization_Issues Start Polymerization Issue Observed NoInitiation No/Slow Initiation Start->NoInitiation BroadMWD Broad Molecular Weight Distribution (High Đ) Start->BroadMWD HighViscosity High Viscosity Start->HighViscosity CheckInitiator Check Initiator: - Type (water-soluble?) - Activity/Expiry - Temperature NoInitiation->CheckInitiator Deoxygenate Ensure Proper Deoxygenation: - Purge with N2/Ar - Freeze-Pump-Thaw NoInitiation->Deoxygenate CheckpH Verify pH of Medium NoInitiation->CheckpH UseControlled Use Controlled Polymerization (e.g., RAFT) BroadMWD->UseControlled LowerConcentration Lower Monomer Concentration HighViscosity->LowerConcentration ImproveStirring Use Mechanical Stirrer HighViscosity->ImproveStirring Solution Solution Implemented CheckInitiator->Solution Deoxygenate->Solution CheckpH->Solution SelectRAFT Select Appropriate Water-Soluble RAFT Agent UseControlled->SelectRAFT AdjustRatio Optimize Monomer:RAFT Agent Ratio UseControlled->AdjustRatio SelectRAFT->Solution AdjustRatio->Solution LowerConcentration->Solution ImproveStirring->Solution RAFT_Workflow Prep 1. Prepare Reagents: AMBA, RAFT Agent, Initiator, Solvent DeO2 2. Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) Prep->DeO2 React 3. Polymerize at Controlled Temperature DeO2->React Monitor 4. Monitor Conversion (NMR, SEC) React->Monitor Monitor->React Continue Terminate 5. Terminate Reaction Monitor->Terminate Target Reached Purify 6. Purify Polymer (Dialysis) Terminate->Purify Characterize 7. Characterize Final Polymer Purify->Characterize

References

Technical Support Center: Synthesis of 3-Acrylamido-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Acrylamido-3-methylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Ritter reaction of 3,3-dimethylacrylic acid and acrylonitrile.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Insufficient Acid Catalyst: The Ritter reaction is acid-catalyzed.[1] Inadequate catalyst concentration can lead to a slow or stalled reaction.

    • Solution: Ensure the use of a strong acid catalyst such as concentrated sulfuric acid. The amount of acid is a critical parameter, and an excess is often employed to ensure the reaction goes to completion.[2]

  • Poor Carbocation Formation: The reaction proceeds through the formation of a stable tertiary carbocation from 3,3-dimethylacrylic acid.[2] Factors that hinder this formation will impede the reaction.

    • Solution: Verify the quality of the 3,3-dimethylacrylic acid. The use of a strong Brønsted acid or a Lewis acid is crucial for efficient carbocation generation.[2]

  • Low Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: While the optimal temperature needs to be determined empirically, a study on a related Ritter reaction for amide synthesis was conducted at 80°C for 3 hours.[2] Consider carefully increasing the reaction temperature while monitoring for side reactions.

  • Suboptimal Stoichiometry: The molar ratio of reactants significantly influences the reaction outcome.

    • Solution: Experiment with varying the molar ratios of 3,3-dimethylacrylic acid to acrylonitrile to find the optimal balance for maximizing yield.

Issue 2: Polymerization of Reactants or Product

Possible Cause and Solution:

  • Harsh Reaction Conditions: The presence of a vinyl group in both acrylonitrile and the product, this compound, makes them susceptible to polymerization under harsh acidic and high-temperature conditions.

    • Solution: Consider using milder reaction conditions. A study on the synthesis of acrylamides via the Ritter reaction found that using formic acid as the catalyst and solvent at reflux temperature can prevent polymerization.[1] This approach might be beneficial for your synthesis.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: Incomplete reaction will leave unreacted 3,3-dimethylacrylic acid and acrylonitrile in the crude product.

    • Solution: Optimize reaction conditions (catalyst concentration, temperature, time, and stoichiometry) to drive the reaction to completion.

  • Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product.

    • Solution: Characterize the impurities to understand the side reactions occurring. Based on the nature of the impurities, select an appropriate purification method.

      • Recrystallization: This is an effective method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility profile of this compound.

      • Ion-Exchange Chromatography: Due to the presence of a carboxylic acid group, ion-exchange chromatography can be a powerful tool for separating the acidic product from non-acidic impurities.[2]

      • Precipitation: The product can be purified by precipitating it from the reaction mixture using a non-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most prominent and effective method for the synthesis of this compound is the Ritter reaction.[2] This reaction involves the acid-catalyzed addition of the nitrile group from acrylonitrile to the tertiary carbocation generated from 3,3-dimethylacrylic acid.[2]

Q2: What are the key precursors for this synthesis?

A2: The key precursors for the synthesis of this compound via the Ritter reaction are:

  • Acrylonitrile: This serves as the nitrile source.[2]

  • 3,3-Dimethylacrylic Acid: This acts as the source of the stable tertiary carbocation.[2]

Q3: What type of catalysts are typically used?

A3: Strong acids are essential for catalyzing the Ritter reaction. Commonly used catalysts include:

  • Concentrated Sulfuric Acid: A widely used and effective Brønsted acid catalyst.[2]

  • Lewis Acids: Iron(III) nitrate has been shown to be an effective mediator in Ritter-type reactions, offering a potentially milder alternative to strong Brønsted acids.[2]

  • Formic Acid: Can be used as a milder acid catalyst to prevent polymerization of the acrylamide moiety.[1]

Q4: What are some potential side reactions to be aware of?

A4: A significant side reaction of concern is the polymerization of the acryloyl group in both the reactant (acrylonitrile) and the product, especially under harsh acidic conditions and elevated temperatures. Additionally, incomplete hydrolysis of the nitrilium ion intermediate can lead to the formation of other byproducts.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an alternative two-step approach involves:

  • Synthesis of 3-amino-3-methylbutyric acid: This can be achieved through methods like the Strecker amino acid synthesis or the Hofmann rearrangement of a suitable amide.

  • Acylation: The resulting 3-amino-3-methylbutyric acid is then acylated using acryloyl chloride in the presence of a base to form the final product.[2]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Qualitative)

ParameterConditionExpected Impact on YieldNotes
Catalyst Strong Acid (e.g., H₂SO₄)HighEssential for carbocation formation.[2]
Milder Acid (e.g., Formic Acid)Moderate to HighMay reduce polymerization, potentially improving overall yield of desired product.[1]
Lewis Acid (e.g., Fe(NO₃)₃)Moderate to HighOffers a less harsh alternative to strong Brønsted acids.[2]
Temperature Too LowLowInsufficient energy for reaction activation.
Optimal (e.g., ~80°C)HighBalances reaction rate and minimization of side reactions.[2]
Too HighLowPromotes polymerization and other side reactions.
Reactant Ratio Non-optimalLowIncomplete conversion of the limiting reagent.
(3,3-DMAA:ACN)OptimalHighMaximizes the formation of the desired product.
Reaction Time Too ShortLowIncomplete reaction.
OptimalHighAllows for maximum conversion without significant byproduct formation.
Too LongMay DecreasePotential for product degradation or side reactions over extended periods.

Experimental Protocols

Protocol 1: General Ritter Reaction for the Synthesis of this compound

This is a general procedure and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charging Reactants: To the flask, add 3,3-dimethylacrylic acid and a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with stirring. The addition should be done carefully as the reaction can be exothermic.

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture through the dropping funnel. Maintain a controlled temperature throughout the addition.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for a set period (e.g., 3 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ritter Reaction cluster_workup Work-up & Purification 3,3-Dimethylacrylic Acid 3,3-Dimethylacrylic Acid Reaction Vessel Reaction Vessel 3,3-Dimethylacrylic Acid->Reaction Vessel Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Vessel Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Insufficient Catalyst Insufficient Catalyst Low Yield->Insufficient Catalyst Low Temperature Low Temperature Low Yield->Low Temperature Suboptimal Stoichiometry Suboptimal Stoichiometry Low Yield->Suboptimal Stoichiometry Polymerization Polymerization Low Yield->Polymerization Increase Catalyst Amount Increase Catalyst Amount Insufficient Catalyst->Increase Catalyst Amount Optimize Temperature Optimize Temperature Low Temperature->Optimize Temperature Adjust Reactant Ratios Adjust Reactant Ratios Suboptimal Stoichiometry->Adjust Reactant Ratios Use Milder Conditions Use Milder Conditions Polymerization->Use Milder Conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 3-Acrylamido-3-methylbutyric Acid Monomer Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Acrylamido-3-methylbutyric acid (AMBA) monomer. Below you will find frequently asked questions and detailed troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound monomer?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization, precipitation, and ion-exchange chromatography.[1] The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is often stated to have a purity of around 95%.[] For applications that are sensitive to impurities, such as polymerization to high molecular weight polymers, further purification is often necessary.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of the monomer can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point range close to the literature value indicates high purity.

Q4: How should I store purified this compound monomer?

A4: The purified monomer should be stored in a cool, dry, and dark place to prevent spontaneous polymerization. Storage at 2-8°C is recommended.[3][4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.

Purification Methods: A Comparative Overview

Purification MethodTypical PurityExpected YieldScaleProsCons
Recrystallization >98%60-90%Lab ScaleSimple, cost-effective, good for removing small amounts of impurities.Yield can be low if the compound is partially soluble in the cold solvent; requires finding a suitable solvent.[5][6]
Precipitation >95%80-95%Lab to Pilot ScaleFast, simple, good for removing soluble impurities.May not be as effective as recrystallization for achieving very high purity.
Ion-Exchange Chromatography >99%70-90%Lab to Industrial ScaleHigh selectivity for charged molecules, excellent for removing both charged and neutral impurities.[7][8][9]More complex setup, requires specific equipment and resins, can be more time-consuming.

Troubleshooting Guides

Recrystallization

This technique purifies the monomer based on differences in solubility between the monomer and impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on the polar nature of the carboxylic acid and amide groups, water is a good starting solvent to test for recrystallization. Alternatively, a mixed solvent system such as ethanol/water or acetone/water can be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the solid in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization

Q: My compound is not dissolving in the hot solvent. What should I do?

A: This indicates that the solvent is not suitable. You can try adding more solvent, but be aware that this may reduce your final yield.[5] If the compound still does not dissolve, you will need to select a different solvent or a mixed solvent system.

Q: No crystals are forming upon cooling. What went wrong?

A: This can happen for a few reasons:

  • Too much solvent was used: Try to evaporate some of the solvent and allow the solution to cool again.

  • The solution is supersaturated: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • The cooling process is too fast: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Q: The purified product seems oily or forms an oil during recrystallization. How can I fix this?

A: Oiling out occurs when the solid melts before it dissolves in the solvent. This can be addressed by:

  • Using a larger volume of solvent.

  • Using a solvent with a lower boiling point.

  • Ensuring that the boiling point of the solvent is lower than the melting point of your compound.

Recrystallization_Workflow start Start with Crude Monomer dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Monomer dry->end

Recrystallization Workflow for AMBA Purification.

Ion-Exchange Chromatography

Given the presence of a carboxylic acid group, this compound is an ideal candidate for purification by anion-exchange chromatography.[1]

Experimental Protocol: Anion-Exchange Chromatography of this compound
  • Resin Selection and Packing: Select a weak anion exchange (WAX) resin (e.g., DEAE-cellulose or a similar resin). Prepare a slurry of the resin in the starting buffer and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate are the same as the starting buffer.

  • Sample Loading: Dissolve the crude monomer in the starting buffer and apply it to the top of the column. The negatively charged monomer will bind to the positively charged resin.

  • Washing: Wash the column with the starting buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound monomer using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer) or a pH gradient. The increasing salt concentration will displace the monomer from the resin.

  • Fraction Collection and Analysis: Collect fractions as the monomer elutes from the column. Analyze the fractions containing the product by HPLC or another suitable method to identify the purest fractions.

  • Desalting and Isolation: Pool the pure fractions and remove the salt by dialysis or diafiltration. Isolate the pure monomer by lyophilization or evaporation of the solvent.

Troubleshooting Ion-Exchange Chromatography

Q: The monomer is not binding to the column. What is the issue?

A: This is likely a pH issue. For an acidic molecule to bind to an anion exchanger, the pH of the buffer must be above its pKa to ensure it is negatively charged. Try increasing the pH of your starting buffer. Also, ensure the ionic strength of your sample is low, as high salt concentrations can prevent binding.

Q: The recovery of the monomer is low. What can I do?

A: Low recovery can be due to:

  • Irreversible binding: The monomer may be binding too strongly to the resin. Try using a weaker anion exchange resin or a steeper elution gradient.

  • Precipitation on the column: If the concentration of the monomer is too high, it may precipitate. Try loading a more dilute solution.

  • Degradation: Ensure your buffer conditions are not causing the monomer to degrade.

Q: The eluted fractions are not pure. How can I improve the separation?

A: To improve purity:

  • Optimize the elution gradient: A shallower salt gradient will provide better resolution between the monomer and closely related impurities.

  • Adjust the pH: Changing the pH of the buffers can alter the charge of both the monomer and the impurities, potentially improving separation.

  • Check for column overloading: If too much sample is loaded, the resolution will decrease. Try loading a smaller amount of crude material.

IEX_Workflow start Start with Crude Monomer prepare_column Pack and Equilibrate Anion Exchange Column start->prepare_column load_sample Dissolve and Load Crude Monomer prepare_column->load_sample wash_column Wash with Starting Buffer load_sample->wash_column elute_monomer Elute with Salt Gradient wash_column->elute_monomer collect_fractions Collect and Analyze Fractions elute_monomer->collect_fractions pool_and_desalt Pool Pure Fractions and Desalt collect_fractions->pool_and_desalt isolate Isolate Pure Monomer pool_and_desalt->isolate end Pure Monomer isolate->end

Ion-Exchange Chromatography Workflow for AMBA.

Precipitation

This method involves dissolving the crude monomer in a suitable solvent and then adding a "non-solvent" to cause the monomer to precipitate out, leaving the impurities in solution.

Experimental Protocol: Precipitation of this compound
  • Dissolution: Dissolve the crude this compound in a suitable solvent in which it is highly soluble (e.g., water or a polar organic solvent like ethanol).

  • Precipitation: While stirring, slowly add a non-solvent in which the monomer is insoluble (e.g., a non-polar organic solvent like hexane or diethyl ether) until the solution becomes cloudy and a precipitate forms.

  • Cooling: Cool the mixture in an ice bath to maximize the precipitation of the monomer.

  • Collection and Washing: Collect the precipitate by vacuum filtration and wash it with a small amount of the non-solvent.

  • Drying: Dry the purified monomer under vacuum.

Troubleshooting Precipitation

Q: The precipitate is very fine and difficult to filter. What should I do?

A: A very fine precipitate can result from adding the non-solvent too quickly. Try adding the non-solvent more slowly and with vigorous stirring to encourage the formation of larger particles.

Q: The yield is very low after precipitation. Why is this?

A: This could be due to:

  • The monomer having some solubility in the non-solvent: Try using a different non-solvent in which the monomer is less soluble.

  • Not enough non-solvent was added: Ensure you have added enough non-solvent to cause complete precipitation.

  • The mixture was not cooled sufficiently: Cooling the mixture will decrease the solubility of the monomer and increase the yield.

Precipitation_Workflow start Start with Crude Monomer dissolve Dissolve in a Good Solvent start->dissolve add_nonsolvent Slowly Add Non-Solvent dissolve->add_nonsolvent cool Cool in Ice Bath add_nonsolvent->cool filter Vacuum Filter Precipitate cool->filter wash Wash with Non-Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Monomer dry->end

Precipitation Workflow for AMBA Purification.

References

preventing self-polymerization of 3-Acrylamido-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization of 3-Acrylamido-3-methylbutyric acid (AMBA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the stability and integrity of your AMBA during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to self-polymerization?

A1: this compound is a functionalized vinyl monomer containing a reactive acrylamido group.[1] This group can participate in free-radical polymerization, a chain reaction where individual monomer molecules link together to form long polymer chains.[1] This process can be initiated by factors such as heat, light (UV radiation), or the presence of radical-generating impurities, leading to the unwanted solidification or gelling of the monomer.

Q2: How can I visually identify if my this compound has started to polymerize?

A2: As a white powder, the initial signs of polymerization in the solid form might not be immediately obvious. However, you may observe clumping, hardening of the powder, or the formation of a solid, insoluble mass within the container. If the monomer is dissolved in a solvent, polymerization will manifest as an increase in viscosity, the formation of a gel, or the appearance of a precipitate.

Q3: What are the primary causes of self-polymerization?

A3: The primary triggers for the self-polymerization of AMBA are:

  • Heat: Elevated temperatures increase the rate of free radical formation, initiating polymerization.

  • Light: UV radiation can provide the energy to initiate the polymerization process.

  • Contamination: The presence of radical initiators (e.g., peroxides) or certain metal ions can catalyze polymerization.

  • Absence of Inhibitor: Commercial monomers are typically supplied with a polymerization inhibitor. If this inhibitor is removed or consumed over time, the monomer becomes susceptible to polymerization.

Q4: What is a polymerization inhibitor and how does it work?

A4: A polymerization inhibitor is a chemical compound added to monomers to prevent premature polymerization. These molecules work by scavenging free radicals, effectively terminating the chain reaction of polymerization before it can propagate. Common inhibitors for acrylamide-based monomers include monomethyl ether hydroquinone (MEHQ) and phenothiazine.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Monomer appears clumped or solidified in the container. Spontaneous polymerization due to improper storage (exposure to heat or light).If partially solidified, it may be possible to salvage the unpolymerized portion by dissolving it in a suitable solvent and filtering out the solid polymer. However, the purity of the remaining monomer should be verified. If fully solidified, the product is unusable and should be disposed of according to safety guidelines.
Solution of the monomer becomes viscous or forms a gel during an experiment. 1. The polymerization inhibitor was removed prior to the experiment, and the solution was exposed to heat or light. 2. The solvent was not de-gassed, and dissolved oxygen is contributing to radical formation. 3. Contamination of glassware or reagents with radical initiators.1. If polymerization is not desired at this stage, cool the solution immediately and store it in the dark. Consider adding a small amount of a suitable inhibitor if compatible with downstream applications. 2. For future experiments, ensure solvents are properly de-gassed. 3. Use thoroughly clean glassware and high-purity reagents.
Polymerization reaction does not initiate as expected. The polymerization inhibitor was not completely removed from the monomer.Follow the recommended protocols for inhibitor removal (see Experimental Protocols section). The efficiency of inhibitor removal can be checked by techniques such as TLC or HPLC if a suitable standard is available.

Storage and Handling Recommendations

Proper storage and handling are critical to prevent the self-polymerization of this compound.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.[2]Low temperatures significantly reduce the rate of spontaneous polymerization.
Light Store in a dark, opaque container, protected from light.UV light can initiate free-radical polymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if the inhibitor has been removed.Oxygen can sometimes participate in initiation reactions, although some inhibitors require its presence to be effective. If using the monomer without an inhibitor, an inert atmosphere is recommended.
Inhibitor Do not remove the inhibitor until immediately before use.The inhibitor is essential for preventing polymerization during storage.

Polymerization Inhibitors

Inhibitor Typical Concentration (for general acrylamides) Notes
Monomethyl Ether Hydroquinone (MEHQ) 10 - 1000 ppmA very common and effective inhibitor for acrylic monomers. Often requires the presence of oxygen to function optimally.
Phenothiazine (PTZ) 100 - 500 ppmAnother widely used inhibitor, effective both in the presence and absence of oxygen.[]

Note: The selection and concentration of an inhibitor can depend on the specific application and storage duration. It is recommended to consult the supplier's specifications for the purchased this compound.

Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitor (MEHQ) using an Alumina Column

This protocol describes a general method for removing phenolic inhibitors like MEHQ from solid acrylamide derivatives. This should be performed immediately before the monomer is to be used.

Materials:

  • This compound

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Anhydrous solvent in which the monomer is soluble (e.g., dichloromethane, ethyl acetate)

  • Chromatography column

  • Glass wool

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom.

  • Dry pack the column with basic alumina to a height of approximately 10-15 cm.

  • Dissolve the this compound in a minimal amount of the chosen anhydrous solvent.

  • Carefully load the monomer solution onto the top of the alumina column.

  • Elute the monomer through the column using the same solvent. The polar inhibitor (MEHQ) will be adsorbed onto the stationary alumina phase, while the less polar monomer will pass through.

  • Collect the eluent containing the purified monomer in a round bottom flask.

  • Remove the solvent using a rotary evaporator at low temperature to obtain the purified, inhibitor-free monomer.

  • Use the purified monomer immediately. Do not store it without an inhibitor.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for purifying the monomer and removing inhibitors and other impurities.[1]

Materials:

  • This compound

  • A suitable recrystallization solvent (e.g., water, or a mixture of solvents like ethyl acetate/hexane - to be determined empirically based on solubility tests)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of the monomer should form.

  • To maximize crystal formation, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

  • Store the purified monomer under the recommended conditions and consider adding a suitable inhibitor if it will not be used immediately.

Mandatory Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat/Light Monomer_Radical Monomer_Radical Radical (R.)->Monomer_Radical + Monomer (M) Growing_Polymer_Chain Growing_Polymer_Chain Monomer_Radical->Growing_Polymer_Chain + n(M) Polymer Polymer Growing_Polymer_Chain->Polymer + R.

Caption: Free-radical polymerization mechanism of this compound.

Inhibition_Mechanism Growing_Polymer_Chain Growing_Polymer_Chain Stable_Radical Stable_Radical Growing_Polymer_Chain->Stable_Radical + Inhibitor (IH) Polymer_Chain_Growth Polymer_Chain_Growth Growing_Polymer_Chain->Polymer_Chain_Growth + Monomer (M) Inhibitor (IH) Inhibitor (IH) Termination Termination Stable_Radical->Termination Non-reactive

Caption: Mechanism of polymerization inhibition by a free-radical scavenger.

Troubleshooting_Workflow Start Observe Polymerization Check_Storage Check Storage Conditions (Temp, Light) Start->Check_Storage Check_Inhibitor Verify Inhibitor Presence Start->Check_Inhibitor Check_Purity Assess Monomer Purity Start->Check_Purity Dispose Dispose if Heavily Polymerized Start->Dispose Correct_Storage Store at 2-8°C in Dark Check_Storage->Correct_Storage Add_Inhibitor Consider Adding Inhibitor Check_Inhibitor->Add_Inhibitor Purify_Monomer Purify Monomer (Recrystallization/Column) Check_Purity->Purify_Monomer End Monomer Stabilized Correct_Storage->End Problem Solved Add_Inhibitor->End Problem Solved Purify_Monomer->End Problem Solved

Caption: Troubleshooting workflow for unexpected polymerization of AMBA.

References

optimizing reaction conditions for 3-Acrylamido-3-methylbutyric acid functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the chemical functionalization of 3-Acrylamido-3-methylbutyric acid (AMBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound (AMBA)?

A1: AMBA possesses three primary sites for functionalization: the α,β-unsaturated acrylamide, the carboxylic acid, and the N-H bond of the secondary amide. The acrylamide group is highly susceptible to conjugate additions (Michael additions), the carboxylic acid can undergo esterification or amidation, and the amide N-H can be deprotonated under strong basic conditions.

Q2: What is the most common side reaction when functionalizing AMBA, and how can it be prevented?

A2: The most prevalent side reaction is the free-radical polymerization of the acrylamide moiety, especially under thermal or UV-intensive conditions.[1] This can be mitigated by adding radical inhibitors such as TEMPO or hydroquinone to the reaction mixture and by conducting reactions at lower temperatures when possible.[2][3]

Q3: How can I selectively target the carboxylic acid group without affecting the acrylamide?

A3: Standard peptide coupling or esterification reagents (e.g., EDC/NHS, DCC, HOBt, or acid-catalyzed esterification) can be used. To minimize Michael addition from nucleophilic reagents or bases, it is advisable to use non-nucleophilic bases like diisopropylethylamine (DIPEA) and maintain moderate reaction temperatures.

Q4: Is the acrylamide group on AMBA reactive towards thiols?

A4: Yes, the acrylamide group is an excellent Michael acceptor for thiols. The thiol-Michael addition is a high-yield "click" reaction that proceeds efficiently, often under mild, base-catalyzed conditions at room temperature.[4] This makes it a popular choice for bioconjugation and material modification.

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
Low to No Product Yield in Michael Addition 1. Insufficiently basic catalyst. 2. Steric hindrance from the nucleophile. 3. Low reaction temperature. 4. Deactivation of the acrylamide.1. Screen stronger, non-nucleophilic bases (e.g., DBU, TBD). 2. Switch to a smaller, more potent nucleophile if possible. 3. Gradually increase the reaction temperature in 10°C increments.[5] 4. Ensure starting material purity; purify AMBA via recrystallization if necessary.
Reaction Mixture Turns into a Gel or Solid (Polymerization) 1. Absence of a radical inhibitor. 2. Reaction temperature is too high. 3. Exposure to UV light or oxygen.[6] 4. Presence of radical-initiating impurities.1. Add a radical inhibitor (e.g., 100-200 ppm hydroquinone or TEMPO). 2. Lower the reaction temperature. For thermally sensitive reactions, consider photo-initiated or redox-initiated systems at room temperature. 3. Perform the reaction under an inert atmosphere (N₂ or Ar) and protect the vessel from light. 4. Use freshly distilled/purified solvents and reagents.
Multiple Products Observed by TLC/LC-MS 1. Lack of regioselectivity (reaction at both carboxylic acid and acrylamide). 2. Competing side reactions (e.g., base-catalyzed hydrolysis of the amide). 3. Product degradation during workup or purification.1. Employ protecting group strategies for the carboxylic acid (e.g., as a methyl or t-butyl ester) before targeting the acrylamide. 2. Use milder bases and anhydrous conditions. Avoid strong aqueous acids or bases during workup. 3. Purify via column chromatography at lower temperatures and use buffered eluents if the product is pH-sensitive.
Difficulty Purifying the Final Product 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting material or byproducts. 3. Product is unstable on silica gel.1. Use reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. 2. Adjust the polarity of the mobile phase in small increments; consider adding a small percentage of acetic acid or triethylamine to improve peak shape. 3. Switch to a different stationary phase like alumina or consider purification by recrystallization or precipitation.[7][8]

Data Presentation: Optimizing Michael Addition Reactions

The following tables summarize typical starting conditions for optimizing the functionalization of the acrylamide group on AMBA via aza- and thiol-Michael additions.

Table 1: Aza-Michael Addition - Catalyst and Solvent Screening

EntryNucleophileCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1AnilineNoneNone110Trace[9]
2AnilineImidazolium Chloride (0.3)None11069[9]
3DiethylamineAcetic Acid (cat.)Chloroform5023[5]
4DiethylamineAcetic Acid (cat.)Chloroform100>70 (qualitative)[5]
5BenzylamineTBD (0.1)Acetonitrile25High (expected)

Table 2: Thiol-Michael Addition - Reaction Conditions

EntryNucleophileCatalystSolventTemperature (°C)Reaction Time
11-DodecanethiolTriethylamineMethanol22< 1 hr
2Cysteine Ethyl EsterDIPEADMF252-4 hr
3GlutathioneTris(2-carboxyethyl)phosphine (TCEP)Water/THF2520-24 hr[10]
4Fluorous ThiolNoneMethanol40Variable (kinetic study)[4]

Experimental Protocols

Protocol 1: Thiol-Michael Addition to AMBA with 1-Dodecanethiol

This protocol describes a typical procedure for the base-catalyzed thiol-Michael addition to the acrylamide moiety of AMBA.

  • Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous methanol (0.2 M).

  • Inert Atmosphere : Flush the flask with nitrogen or argon for 5-10 minutes.

  • Addition of Thiol : Add 1-dodecanethiol (1.1 equiv.) to the solution via syringe.

  • Initiation of Reaction : Add triethylamine (0.1 equiv.) as a catalyst to the stirring solution.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 0.1 M HCl) to remove the base, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired thioether product.

Visual Guides

AMBA Reactivity and Functionalization Pathways

This diagram illustrates the primary reactive sites on the AMBA molecule and the corresponding chemical transformations that can be achieved.

AMBA_Reactivity cluster_AMBA This compound (AMBA) cluster_reactions Functionalization Products AMBA Carboxylic Acid (-COOH) Acrylamide (-CH=CH₂) Amide (N-H) Ester Ester / Amide AMBA:f0->Ester Esterification / Amide Coupling Michael_Adduct Michael Adduct AMBA:f1->Michael_Adduct Michael Addition (e.g., Thiol, Amine) Deprotonated_Amide N-Alkylated Product AMBA:f2->Deprotonated_Amide Deprotonation & Alkylation

Caption: Potential functionalization pathways for AMBA.

Troubleshooting Workflow for Low Yield in Michael Additions

This decision tree provides a logical workflow for diagnosing and resolving issues of low product yield during Michael addition reactions with AMBA.

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes  Yes   sm_no No check_sm->sm_no  No   side_reactions Check for Side Products (e.g., Polymerization) sm_yes->side_reactions increase_temp Increase Temperature or Catalyst Loading sm_no->increase_temp check_purity Check Reagent Purity and Activity increase_temp->check_purity side_yes Yes side_reactions->side_yes  Yes   side_no No side_reactions->side_no  No   add_inhibitor Add Radical Inhibitor & Use Inert Atmosphere side_yes->add_inhibitor workup_issue Product Lost During Workup/Purification? side_no->workup_issue optimize_purification Optimize Purification (e.g., Reverse Phase) workup_issue->optimize_purification

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-Acrylamido-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Acrylamido-3-methylbutyric acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Ritter reaction and the acylation of 3-amino-3-methylbutyric acid.

Route 1: Ritter Reaction Troubleshooting

The Ritter reaction provides a direct synthesis from 3,3-dimethylacrylic acid and acrylonitrile in the presence of a strong acid.[1]

Diagram of the Ritter Reaction Workflow and Potential Issues

Ritter_Troubleshooting start Start: Mix 3,3-dimethylacrylic acid, acrylonitrile, and strong acid reaction Reaction Progression start->reaction workup Aqueous Work-up (Quenching) reaction->workup low_yield Low or No Product Yield reaction->low_yield Issue polymer Formation of Solid Polymer reaction->polymer Issue product Crude Product workup->product purification Purification product->purification impurity Presence of Impurities (e.g., acrylic acid) product->impurity Issue final_product Pure 3-Acrylamido-3- methylbutyric acid purification->final_product

Caption: Troubleshooting workflow for the Ritter reaction synthesis.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete carbocation formation: The strong acid catalyst may be too weak or decomposed.Use a fresh, concentrated strong acid like sulfuric acid. Consider using a Lewis acid as an alternative catalyst.[1]
Reaction temperature is too low: The activation energy for the reaction is not being met.Empirically determine the optimal reaction temperature. A study on a similar reaction was conducted at 80°C.[1]
Incorrect stoichiometry: The molar ratio of reactants may not be optimal.Carefully control the stoichiometry of 3,3-dimethylacrylic acid, acrylonitrile, and the acid catalyst.[1]
Formation of a Solid Polymer Polymerization of acrylonitrile or the acrylamide product: Strong acid and high temperatures can initiate polymerization of the vinyl groups.Use milder reaction conditions. For instance, refluxing in formic acid has been shown to prevent polymerization in similar Ritter reactions.[2] Consider adding a polymerization inhibitor.
Presence of Impurities in the Final Product Hydrolysis of acrylonitrile: Water contamination in the reaction can lead to the hydrolysis of acrylonitrile to acrylamide and then to acrylic acid.Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction: Unreacted 3,3-dimethylacrylic acid remains.Increase the reaction time or temperature, or adjust the stoichiometry.
Route 2: Acylation of 3-Amino-3-methylbutyric acid Troubleshooting

This route involves the reaction of 3-amino-3-methylbutyric acid with acryloyl chloride in the presence of a base.[1]

Diagram of the Acylation Reaction Workflow and Potential Issues

Acylation_Troubleshooting start Start: Mix 3-amino-3-methylbutyric acid and base addition Slow addition of acryloyl chloride at low temp. start->addition reaction Reaction Progression addition->reaction workup Aqueous Work-up and Extraction reaction->workup low_yield Low or No Product Yield reaction->low_yield Issue polymer Formation of Insoluble Polymer reaction->polymer Issue product Crude Product workup->product purification Purification product->purification michael_adduct Presence of High Molecular Weight Impurities product->michael_adduct Issue final_product Pure 3-Acrylamido-3- methylbutyric acid purification->final_product

Caption: Troubleshooting workflow for the acylation synthesis.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to protonation of the amine: The HCl byproduct neutralizes the starting amine.Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.
Hydrolysis of acryloyl chloride: Acryloyl chloride is sensitive to water.Use anhydrous solvents and reactants. The reaction should be carried out under an inert atmosphere.
Formation of an Insoluble Polymer Self-polymerization of acryloyl chloride: This is a highly reactive monomer that can polymerize easily.Add the acryloyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C). Consider using a polymerization inhibitor.
Presence of High Molecular Weight Impurities Michael addition: The N-H of the newly formed acrylamide can act as a nucleophile and add to the double bond of another acrylamide molecule or acryloyl chloride.Use a slight excess of the amino acid to ensure all the acryloyl chloride is consumed. Keep the reaction temperature low to disfavor this side reaction. The use of a protic solvent like a methanol/water mixture can sometimes favor the desired reaction over Michael addition.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The Ritter reaction offers a more direct, one-step synthesis from commercially available precursors. The acylation route requires the synthesis or purchase of 3-amino-3-methylbutyric acid, which may be less readily available.

Q2: What is the best way to purify the final product?

A2: Purification strategies depend on the nature of the impurities. Recrystallization is a common and effective method for purifying solid organic compounds. Given the presence of a carboxylic acid group, ion-exchange chromatography can also be a powerful tool to separate the acidic product from non-acidic impurities.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of starting materials and the appearance of the product.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes. Both synthetic routes involve hazardous chemicals. Strong acids used in the Ritter reaction are highly corrosive. Acryloyl chloride is a lachrymator and is corrosive and moisture-sensitive. Acrylonitrile is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocols

General Protocol for Ritter Reaction
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylacrylic acid in an excess of acrylonitrile.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (or another suitable strong acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction progress by TLC or another suitable analytical technique.

  • Upon completion, cool the reaction mixture and carefully pour it into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Acylation Reaction
  • Dissolve 3-amino-3-methylbutyric acid and a slight excess of a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for several more hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between reaction conditions and the potential for side reactions in the Ritter synthesis.

Ritter_Side_Reactions high_acid High [Strong Acid] polymerization Polymerization high_acid->polymerization hydrolysis Nitrile Hydrolysis high_acid->hydrolysis high_temp High Temperature high_temp->polymerization water Presence of Water water->hydrolysis low_yield Low Yield of Desired Product polymerization->low_yield hydrolysis->low_yield

Caption: Factors influencing side reactions in the Ritter synthesis.

References

Technical Support Center: Poly(3-Acrylamido-3-methylbutyric acid) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on enhancing the stability of poly(3-Acrylamido-3-methylbutyric acid) (PAMBA). It covers common issues, troubleshooting, and standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause PAMBA to degrade?

A1: The degradation of PAMBA is primarily influenced by factors common to polymers containing amide and carboxylic acid groups.[1][2] Key factors include:

  • Hydrolysis: The amide group in the polymer backbone is susceptible to hydrolysis, especially under strong acidic or alkaline conditions. This process breaks the polymer chains, reducing molecular weight.[1][3]

  • Temperature: Elevated temperatures can accelerate degradation processes, including hydrolysis and chain scission, leading to a loss of mechanical properties and viscosity.[4][5] Polymers are generally more stable at lower temperatures.

  • Light (Photodegradation): Exposure to UV light can generate free radicals, which initiate chain scission and cross-linking reactions, altering the polymer's structure and properties.[1][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, another free-radical chain reaction that results in chain breaking.[5]

Q2: My PAMBA solution is losing viscosity over time. What is likely happening?

A2: A loss of viscosity in a PAMBA solution is a strong indicator of polymer degradation, specifically a reduction in the polymer's average molecular weight. This is most commonly caused by chain scission resulting from hydrolysis of the amide group in the polymer backbone.[1][3] To confirm this, you can measure the molecular weight distribution of the polymer over time using Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).[7][8][9]

Q3: What is the optimal pH range for storing aqueous solutions of PAMBA?

A3: For polymers with amide groups, a neutral pH range (approximately 6.0-7.5) is generally recommended to minimize hydrolysis. Both highly acidic and highly alkaline conditions can catalyze the breakdown of the amide linkage.[3][10] For long-term storage, it is crucial to use a buffered solution to maintain a stable pH.[11]

Q4: How can I protect PAMBA from thermal degradation during experimental processing like melt extrusion?

A4: To mitigate thermal degradation, consider the following strategies:

  • Process at the lowest possible temperature that still allows for adequate material flow.

  • Minimize residence time in heated equipment.

  • Incorporate thermal stabilizers or antioxidants. These additives can terminate the free-radical chain reactions responsible for thermal degradation.[1]

  • Process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which is often accelerated by heat.[4]

Q5: Are there any recommended stabilizers to enhance PAMBA's shelf life?

A5: Yes, various stabilizers can be employed:

  • Antioxidants: To prevent oxidative degradation, hindered phenols or phosphites can be effective.

  • Light Stabilizers: For protection against photodegradation, Hindered Amine Light Stabilizers (HALS) or UV absorbers are commonly used.[1]

  • pH Buffers: For aqueous solutions, using a phosphate or citrate buffer can help maintain a neutral pH and prevent hydrolytic degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue / Observation Potential Cause(s) Recommended Action(s)
Unexpected precipitation or cloudiness in PAMBA solution. 1. pH Shift: The pH may have shifted outside the optimal range, affecting solubility. 2. Contamination: Introduction of ions that can crosslink or precipitate the polymer. 3. Degradation: Polymer degradation leading to lower molecular weight fragments with different solubility.1. Measure and adjust the solution pH to neutral using a suitable buffer. 2. Use high-purity solvents and handle samples in a clean environment. 3. Characterize the polymer's molecular weight via GPC/SEC to check for degradation.[7][8]
Inconsistent results in drug release profiles. Polymer Degradation: The polymer matrix may be degrading at an uncontrolled rate, leading to variable drug release kinetics. This is especially critical if the formulation is exposed to non-optimal pH, light, or temperature.1. Perform stability testing on your formulation under storage and use conditions.[12] 2. Analyze the polymer's molecular weight before and after the release study. 3. Ensure all batches of the polymer are stored under identical, controlled conditions (e.g., protected from light, refrigerated, under inert gas).
Material becomes brittle after processing or aging. Chain Scission / Cross-linking: This is a classic sign of degradation. UV exposure or thermal stress can cause both chain breaking (leading to lower molecular weight) and cross-linking (leading to restricted chain movement), both of which can cause embrittlement.[1]1. Add UV stabilizers or antioxidants to the formulation before processing.[1] 2. Re-evaluate processing parameters to reduce thermal stress. 3. Conduct mechanical testing (e.g., tensile strength, elongation at break) as part of your stability protocol.[13]

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability of PAMBA via GPC/SEC

This protocol outlines a method to quantify changes in the molecular weight of PAMBA over time at different pH values.

1. Materials & Equipment:

  • Purified PAMBA polymer

  • Buffer solutions: pH 4.0, 7.0, and 9.0[14]

  • High-purity water

  • Vials with airtight seals

  • Temperature-controlled incubator or water bath set to 40°C[14]

  • GPC/SEC system with a suitable column (e.g., aqueous-compatible) and detectors (e.g., Refractive Index, RI).[9][15]

2. Procedure:

  • Sample Preparation: Prepare a stock solution of PAMBA in each buffer (e.g., 1 mg/mL). Ensure the polymer is fully dissolved.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each stock solution using GPC/SEC to determine the initial molecular weight distribution (Mw, Mn, PDI). This is your baseline.

  • Incubation: Place the sealed vials of the remaining solutions into the 40°C incubator.[14]

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.

  • GPC/SEC Measurement: Analyze each aliquot using the same GPC/SEC method as the T=0 sample.[8]

  • Data Analysis: Calculate the percentage change in weight-average molecular weight (Mw) compared to the T=0 sample for each condition.

3. Data Presentation:

Summarize the results in a table to compare the stability at different pH levels.

Table 1: Hydrolytic Degradation of PAMBA at 40°C (Example Data)

Time (Days)% Mw Loss (pH 4.0)% Mw Loss (pH 7.0)% Mw Loss (pH 9.0)
00%0%0%
12.1%0.5%3.5%
35.8%1.2%9.8%
712.5%2.9%21.0%
1424.1%6.1%38.7%
2845.3%11.8%60.2%
Protocol 2: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which PAMBA begins to decompose.

1. Materials & Equipment:

  • Dry, purified PAMBA powder (ensure samples are thoroughly dried under vacuum to remove residual water, which can interfere with analysis).[4]

  • Thermogravimetric Analyzer (TGA).[16]

  • TGA sample pans (e.g., aluminum or platinum).

  • Inert gas supply (e.g., Nitrogen).

2. Procedure:

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions. Set the nitrogen flow rate (e.g., 25 mL/min).[16]

  • Sample Loading: Place a small, accurately weighed amount of the dried PAMBA powder (e.g., 5-10 mg) into a TGA pan.[16]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[4][16]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss vs. temperature. The onset temperature of decomposition is typically defined as the temperature at which 5% weight loss occurs (Td5%).

3. Data Presentation:

Present the key thermal decomposition temperatures in a table. For polyacrylamide, a structurally similar polymer, significant weight loss begins above 220°C.[4][17]

Table 2: Thermal Stability Parameters for PAMBA (Example Data)

ParameterTemperature (°C)
Onset of Decomposition (Td5%)235°C
Temperature of Max. Decomposition Rate380°C
Residue at 600°C15%

Visualizations

G cluster_prep 1. Sample Preparation cluster_analysis 2. Incubation & Analysis cluster_data 3. Data Interpretation prep_polymer Purified PAMBA prep_dissolve Dissolve PAMBA in Buffers prep_polymer->prep_dissolve prep_buffer Prepare Buffer Solutions (pH 4, 7, 9) prep_buffer->prep_dissolve analysis_t0 T=0 Analysis: Measure Initial MW (GPC/SEC) prep_dissolve->analysis_t0 analysis_incubate Incubate Samples at 40°C analysis_t0->analysis_incubate analysis_timepoint Withdraw Aliquots at Time Points (1, 3, 7, 14, 28 days) analysis_incubate->analysis_timepoint analysis_gpc Analyze Aliquots (GPC/SEC) analysis_timepoint->analysis_gpc data_calc Calculate % Mw Loss vs. T=0 analysis_gpc->data_calc data_compare Compare Degradation Rates at Different pH data_calc->data_compare G cluster_stressors Degradation Stressors pamba Poly(this compound) (High Molecular Weight) mechanism Mechanism: Chain Scission (Amide Bond Cleavage) pamba->mechanism exposed to hydrolysis Hydrolysis (Acid/Base Catalyzed) hydrolysis->mechanism thermal Thermal Stress (Heat) thermal->mechanism photo Photodegradation (UV Light) photo->mechanism products Degradation Products (Lower Molecular Weight Chains & Small Molecules) mechanism->products results in

References

analytical techniques for detecting impurities in 3-Acrylamido-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Acrylamido-3-methylbutyric acid (AMBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques for detecting impurities in AMBA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound (AMBA)?

A1: Potential impurities in AMBA largely depend on the synthetic route employed. The two primary synthesis methods are the Ritter reaction and the acylation of 3-amino-3-methylbutyric acid.

  • From the Ritter Reaction: This method involves the reaction of 3,3-dimethylacrylic acid with acrylonitrile in the presence of a strong acid.[1] Potential impurities include:

    • Unreacted starting materials: 3,3-dimethylacrylic acid and acrylonitrile.

    • By-products from side reactions.

    • Residual strong acid.

  • From Acylation of 3-Amino-3-methylbutyric acid: This route involves reacting 3-amino-3-methylbutyric acid with acryloyl chloride.[1] Potential impurities include:

    • Unreacted starting materials: 3-amino-3-methylbutyric acid and acryloyl chloride.

    • Di-acylated products or other side-reaction products.

    • Residual base used to neutralize HCl byproduct.[1]

  • Degradation Products: AMBA, containing an acrylamide moiety, may be susceptible to degradation under certain conditions (e.g., hydrolysis, polymerization).

Q2: Which analytical techniques are most suitable for detecting impurities in AMBA?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling of AMBA.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying known and unknown impurities. Due to the polar nature of AMBA, reversed-phase HPLC is a suitable approach.

  • Gas Chromatography (GC): GC, particularly coupled with Mass Spectrometry (GC-MS), is effective for identifying volatile and thermally stable impurities. Derivatization of the carboxylic acid and amide groups of AMBA may be necessary to improve its volatility for GC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural characterization of impurities, especially those that lack a UV chromophore or are present at trace levels.[2] Electrospray ionization (ESI) is a commonly used soft ionization technique for such analyses.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the unambiguous structure elucidation of unknown impurities that have been isolated.

Q3: How can I improve the retention of AMBA on a reversed-phase HPLC column?

A3: AMBA is a polar compound and may exhibit poor retention on traditional C18 columns with highly aqueous mobile phases. To improve retention:

  • Use a Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Employ an Aqueous C18 (AQ) Column: These columns are stable in 100% aqueous mobile phases and are ideal for retaining polar compounds.

  • Adjust Mobile Phase pH: The carboxylic acid group on AMBA has a pKa value. Operating the mobile phase at a pH below the pKa will suppress the ionization of the carboxylic acid, making the molecule less polar and increasing its retention on a reversed-phase column.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized carboxylic acid, enhancing its retention.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of AMBA using HPLC and GC.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate to suppress ionization of the analyte.
Column overload.Reduce the injection volume or the concentration of the sample.[3]
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.[4]
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or ionic strength.[4]
Column degradation.Clean the column according to the manufacturer's instructions or replace it if necessary.[4]
Insufficient separation efficiency.Use a column with a smaller particle size or a longer column.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition. Use a mobile phase degasser.[4]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[4]
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after a gradient run.[4]
High Backpressure Blockage in the system (e.g., clogged frit, guard column, or column).Replace the guard column or column inlet frit. If the column is clogged, try back-flushing it with a strong solvent.[4]
Particulate matter in the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[3]
Mobile phase viscosity.Check the viscosity of the mobile phase; high viscosity can lead to increased pressure.
Ghost Peaks Impurities in the mobile phase or from the injector.Use high-purity solvents and freshly prepared mobile phase. Clean the injector and sample loop.[5]
Carryover from a previous injection.Implement a needle wash step in the injection sequence and inject a blank solvent after a high-concentration sample.
GC Troubleshooting
Problem Potential Cause Recommended Solution
No or Poor Peak Shape for AMBA AMBA is non-volatile and thermally labile.Derivatize AMBA to increase its volatility and thermal stability. Common derivatization methods for carboxylic acids and amides include esterification and silylation.[3][4]
Active sites in the GC system (e.g., inlet liner, column).Use a deactivated inlet liner and a column specifically designed for the analysis of active compounds.
Incomplete Derivatization Suboptimal reaction conditions (temperature, time, reagent concentration).Optimize the derivatization reaction parameters. Ensure reagents are fresh and anhydrous.
Presence of moisture.Ensure all glassware and solvents are dry, as moisture can quench many derivatization reagents.[6]
Peak Broadening or Tailing Adsorption of the analyte in the inlet or column.Use a deactivated liner and column. Consider a higher oven starting temperature.
Inefficient mass transfer in the column.Use a thinner film stationary phase or a column with a smaller internal diameter.
Baseline Noise or Drift Column bleed.Condition the column at the maximum operating temperature before use. Use a low-bleed column.
Contaminated carrier gas or gas lines.Use high-purity carrier gas and ensure gas lines are clean.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

The following are representative analytical methods for the detection of impurities in AMBA. These methods are based on common practices for similar analytes and may require optimization for your specific application and instrumentation.

Representative HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of potential impurities in AMBA.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm (or a polar-endcapped equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the AMBA sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Representative GC-MS Method for Volatile Impurities (after Derivatization)

This method is suitable for the detection of volatile impurities and AMBA after derivatization.

Derivatization (Esterification of Carboxylic Acid):

  • Weigh approximately 10 mg of the AMBA sample into a reaction vial.

  • Add 1 mL of 14% Boron Trifluoride in Methanol.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of n-hexane and 1 mL of water.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-450
Ionization Mode Electron Ionization (EI) at 70 eV

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical techniques described. The values are representative and should be established for each specific method and impurity.

Analytical Technique Analyte Type Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Typical Precision (%RSD)
HPLC-UV Process impurities, degradation products0.01 - 0.1%0.03 - 0.3%< 5%
GC-MS (after derivatization) Volatile impurities, derivatized AMBA1 - 10 ng/mL5 - 25 ng/mL< 10%
LC-MS/MS Trace level impurities, degradation products0.1 - 5 ng/mL0.5 - 15 ng/mL< 15%

Visualizations

Logical Workflow for AMBA Impurity Analysis

Workflow for Impurity Analysis of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Identification Sample AMBA Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC HPLC-UV/DAD Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification of Impurities HPLC->Quantification Identification Impurity Identification GCMS->Identification LCMS->Identification StructureElucidation Structure Elucidation (NMR) Identification->StructureElucidation

Caption: General workflow for the analysis of impurities in AMBA.

Decision Tree for HPLC Troubleshooting: Peak Tailing

Troubleshooting Peak Tailing in HPLC Analysis of AMBA Start Peak Tailing Observed CheckOverload Is the sample overloaded? Start->CheckOverload ReduceConc Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckpH Is mobile phase pH appropriate? CheckOverload->CheckpH No Resolved Problem Resolved ReduceConc->Resolved AdjustpH Adjust pH to suppress ionization CheckpH->AdjustpH No CheckColumn Is the column old or contaminated? CheckpH->CheckColumn Yes AdjustpH->Resolved CleanColumn Clean or replace the column CheckColumn->CleanColumn Yes CheckExtraColumn Check for extra-column effects CheckColumn->CheckExtraColumn No CleanColumn->Resolved OptimizeTubing Minimize tubing length and diameter CheckExtraColumn->OptimizeTubing Yes CheckExtraColumn->Resolved No OptimizeTubing->Resolved

Caption: Decision tree for troubleshooting peak tailing in HPLC.

References

Validation & Comparative

A Comparative Guide to 3-Acrylamido-3-methylbutyric Acid and Other Acrylamido Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterials and drug delivery, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of 3-Acrylamido-3-methylbutyric acid (AMBA) with other widely used acrylamido monomers, namely N-isopropylacrylamide (NIPAM), N,N-dimethylacrylamide (DMAA), and the parent monomer, Acrylamide. This comparison is based on their chemical structures, physical properties, and the performance of their resulting polymers in terms of thermal stability, swelling behavior, drug release kinetics, and biocompatibility, supported by experimental data from scientific literature.

Monomer Properties: A Head-to-Head Comparison

The unique chemical structure of each monomer dictates its polymerization behavior and the ultimate characteristics of the resulting polymer. AMBA stands out due to its combination of a reactive acrylamido group for polymerization, a carboxylic acid moiety for pH-responsiveness and further functionalization, and a tertiary butyl group.

PropertyThis compound (AMBA)N-isopropylacrylamide (NIPAM)N,N-dimethylacrylamide (DMAA)Acrylamide
Chemical Formula C8H13NO3C6H11NOC5H9NOC3H5NO
Molecular Weight ( g/mol ) 171.19[1]113.1699.1371.08
Key Functional Groups Acrylamido, Carboxylic Acid, Tertiary ButylAcrylamido, IsopropylAcrylamido, DimethylaminoAcrylamido
Anticipated Polymer Properties pH-responsive, potential for post-polymerization modificationThermoresponsive (LCST ~32°C)[2]Hydrophilic, good adhesion, hydrolytically stableHydrophilic
Primary Applications "Smart" polymers, drug delivery, biomaterialsDrug delivery, tissue engineering, biosensors[2]Water-soluble polymers, adhesives, coatings, hydrogels[3]Production of polyacrylamides for various industrial uses[4]
Known Monomer Toxicity Data not widely availableToxic[5]Less toxic than acrylamideNeurotoxin, probable human carcinogen

Performance of Acrylamido-Based Hydrogels

Hydrogels, crosslinked polymer networks capable of absorbing large amounts of water, are a primary application for these monomers in the biomedical field. Their performance is evaluated based on several key parameters.

Swelling Behavior

The swelling of a hydrogel is a critical property for applications like drug delivery, as it governs the uptake of biological fluids and the release of encapsulated therapeutics.

While direct comparative studies including AMBA are limited, the presence of the carboxylic acid group in AMBA suggests a strong pH-dependent swelling behavior. In contrast, PNIPAM hydrogels are renowned for their thermo-responsiveness, exhibiting a significant change in swelling around their Lower Critical Solution Temperature (LCST) of approximately 32°C.[2] Polyacrylamide (PAAm) and poly(N,N-dimethylacrylamide) (PDMAA) hydrogels are generally hydrophilic and their swelling is less sensitive to temperature and pH compared to their functionalized counterparts.

Table 2: Swelling Ratios of Various Acrylamido-Based Hydrogels

Hydrogel TypeConditionSwelling Ratio (%)Reference
Poly(N-isopropylacrylamide) (PNIPAM)20°C~1000[4]
Poly(N-isopropylacrylamide) (PNIPAM)40°C< 200[4]
Polyacrylamide (PAAm)25°CVaries with crosslinking[6]
Poly(N,N-dimethylacrylamide) (PDMAA)Neutral pHHigh (e.g., ~1800% for 5 kGy dose)[7]
Poly(methacrylic acid-co-acrylamide)pH 1.0Low[5]
Poly(methacrylic acid-co-acrylamide)pH 7.4High[5]

Note: Swelling ratios are highly dependent on the specific synthesis conditions, such as monomer concentration and crosslinker density.

Drug Loading and Release Kinetics

The efficiency of a hydrogel as a drug delivery vehicle is determined by its ability to be loaded with a therapeutic agent and release it in a controlled manner. The release mechanism can often be elucidated by fitting the release data to mathematical models such as the Korsmeyer-Peppas equation, which can indicate whether the release is diffusion-controlled or swelling-controlled.

DrugReleaseMechanism

Thermal Stability

The thermal stability of a polymer is crucial for its processing and application, especially in biomedical contexts where sterilization may be required. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the degradation temperatures and glass transition temperatures of polymers.

While a direct comparison including poly(AMBA) is not available, studies on related poly(3-hydroxybutyrate) copolymers indicate that the incorporation of different monomers can significantly affect thermal properties like melting temperature and glass transition temperature.[10]

Biocompatibility and Cytotoxicity

For any material to be used in biomedical applications, it must be biocompatible and non-toxic. The cytotoxicity of the monomeric units is a significant concern. Acrylamide monomer is a known neurotoxin and is classified as a probable human carcinogen.[4] While the resulting polyacrylamide is considered non-toxic, residual monomer is a safety concern. The NIPAM monomer has also been shown to be toxic.[5] In contrast, studies on materials like poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-3-hydroxyhexanoate) have demonstrated good biocompatibility, promoting cell attachment and proliferation.[11] Although specific cytotoxicity data for AMBA is not widely published, its structural similarity to other acrylamido monomers suggests that the potential for residual monomer toxicity should be carefully evaluated.

BiocompatibilityPathway

Experimental Protocols

This section provides an overview of the methodologies used to characterize the properties of acrylamido-based hydrogels, as described in the cited literature.

Hydrogel Synthesis (General Protocol)

A typical synthesis of acrylamido-based hydrogels involves free radical polymerization in an aqueous solution.

HydrogelSynthesisWorkflow

Materials:

  • Acrylamido monomer (AMBA, NIPAM, DMAA, or Acrylamide)

  • Crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA)

  • Initiator (e.g., ammonium persulfate, APS)

  • Solvent (typically deionized water)

Procedure:

  • The monomer and crosslinker are dissolved in the solvent in a reaction vessel.

  • The solution is typically purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit free radical polymerization.

  • The initiator is added to the solution.

  • Polymerization is initiated by raising the temperature or by exposure to UV light, depending on the initiator used.

  • The reaction proceeds for a specified time until a hydrogel is formed.

  • The resulting hydrogel is purified to remove unreacted monomers and other impurities, often by dialysis or swelling in a large volume of solvent.

  • The purified hydrogel may be dried (e.g., by lyophilization) for storage and subsequent characterization.

Swelling Studies

The swelling behavior of hydrogels is typically determined by measuring the mass of the hydrogel at equilibrium swelling in a specific medium (e.g., water, buffer solutions of different pH).

Procedure:

  • A dried hydrogel sample of known weight (Wd) is immersed in the swelling medium.

  • At regular intervals, the hydrogel is removed from the medium, blotted to remove excess surface water, and weighed (Ws).

  • This process is continued until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

In Vitro Drug Release Studies

Drug release from hydrogels is monitored over time in a simulated physiological fluid.

Procedure:

  • Drug-loaded hydrogels are placed in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).

  • At predetermined time points, an aliquot of the release medium is withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the withdrawn aliquots is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • The cumulative amount of drug released is then plotted against time.

Cytotoxicity Assessment

The biocompatibility of the hydrogels is often evaluated in vitro using cell viability assays.

Procedure (MTT Assay):

  • Extracts of the hydrogel are prepared by incubating the material in a cell culture medium.

  • Cells (e.g., fibroblasts) are cultured in the presence of these extracts for a specified period.

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

  • Viable cells with active mitochondria reduce the MTT to a purple formazan product.

  • The formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Conclusion

The choice of an acrylamido monomer has a profound impact on the properties of the resulting polymer and its suitability for biomedical applications. While acrylamide provides a basic hydrophilic polymer, its monomer toxicity is a significant drawback. N-isopropylacrylamide is the monomer of choice for thermoresponsive "smart" hydrogels. N,N-dimethylacrylamide offers a highly hydrophilic and stable polymer.

This compound (AMBA) presents an intriguing alternative, with its carboxylic acid group offering the potential for pH-responsive behavior and post-polymerization functionalization. Although direct comparative data is currently limited in the public domain, the unique structure of AMBA suggests its potential for the development of advanced, multi-responsive biomaterials for controlled drug delivery and other biomedical applications. Further research directly comparing the performance of poly(AMBA) hydrogels with other polyacrylamides is warranted to fully elucidate its advantages and potential in the field.

References

Validating the Synthesis of 3-Acrylamido-3-methylbutyric Acid: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous validation of novel chemical entities are paramount. This guide provides a comparative overview of the synthesis of 3-Acrylamido-3-methylbutyric acid (AMBA), a versatile monomer, and details the spectroscopic methods essential for its structural confirmation.

Two primary synthetic routes to this compound are prevalent: the Ritter reaction and the acylation of an amino acid precursor. This guide will delve into the experimental protocols for these methods and present the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the validation of the final product.

Comparison of Synthetic Routes

The choice of synthetic pathway often depends on the availability of starting materials, desired yield, and scalability. Below is a summary of the two common methods for synthesizing this compound.

ParameterRitter ReactionAcylation of 3-amino-3-methylbutyric acid
Starting Materials 3,3-Dimethylacrylic acid, Acrylonitrile, Sulfuric acid3-amino-3-methylbutyric acid, Acryloyl chloride, Base
Reaction Type Acid-catalyzed addition of a nitrile to a carbocationNucleophilic acyl substitution
Key Intermediates Tertiary carbocation, Nitrilium ionAcyl-halide adduct
General Yield Moderate to goodTypically good to high
Primary Byproducts Polymerized side productsHCl (neutralized by base)

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis.

Method 1: Ritter Reaction

This method involves the reaction of 3,3-dimethylacrylic acid with acrylonitrile in the presence of a strong acid.[1]

Procedure:

  • Combine acrylonitrile (2.73 mL, 0.04 mol), 3,3-dimethylacrylic acid (4 g, 0.04 mol), and deionized water (0.36 mL, 0.02 mol) in a round-bottomed flask.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add sulfuric acid (4.59 mL, 0.083 mol) dropwise to the cooled mixture.[1]

  • Stir the reaction mixture at 0 °C for 18 hours.[1]

  • After 18 hours, re-cool the mixture to 0 °C and add 20 mL of deionized water to precipitate any unreacted starting material.[1]

  • Remove the precipitate by vacuum filtration.[1]

  • Extract the product from the filtrate using chloroform.[1]

  • Remove the solvent via rotary evaporation.[1]

  • Recrystallize the product several times using a 50/50 mixture of petroleum ether and methyl ethyl ketone.[1]

  • Dry the final product in a vacuum oven.[1]

G cluster_synthesis Synthesis Workflow Reactants 3,3-Dimethylacrylic Acid + Acrylonitrile + H₂O Acidification Add H₂SO₄ at 0°C Reactants->Acidification Reaction Stir for 18h at 0°C Acidification->Reaction Quenching Add H₂O Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Extraction Extract with CHCl₃ Filtration->Extraction Purification Rotary Evaporation & Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Synthesis and Purification Workflow

Method 2: Acylation of 3-amino-3-methylbutyric acid

This alternative route involves the acylation of 3-amino-3-methylbutyric acid with acryloyl chloride in the presence of a base.[2]

General Procedure:

  • Dissolve 3-amino-3-methylbutyric acid in a suitable solvent.

  • Add a base to deprotonate the amino group, making it a more potent nucleophile.[2]

  • Cool the solution in an ice bath.

  • Slowly add acryloyl chloride to the reaction mixture.

  • The nucleophilic amino group attacks the electrophilic carbonyl carbon of acryloyl chloride, leading to the formation of a tetrahedral intermediate.[2]

  • The intermediate collapses, eliminating a chloride ion and forming the desired amide product.[2]

  • The reaction is then worked up to isolate and purify the this compound.

Spectroscopic Validation

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

G Synthesized_Product Synthesized This compound Spectroscopic_Analysis Spectroscopic Analysis Synthesized_Product->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H & ¹³C) Spectroscopic_Analysis->NMR FTIR FTIR Spectroscopy Spectroscopic_Analysis->FTIR MS Mass Spectrometry Spectroscopic_Analysis->MS Structural_Validation Structural Validation NMR->Structural_Validation FTIR->Structural_Validation MS->Structural_Validation

Spectroscopic Validation Process

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
6.24d1HVinylic proton
6.07d1HVinylic proton
5.62d1HVinylic proton
2.85d2H-CH₂- group
1.5d6HTwo -CH₃ groups

Note: The provided ¹H-NMR data is based on experimental findings.[1] The broad signals for the -NH and -OH protons are not explicitly reported in this dataset but would be expected.

¹³C-NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Expected chemical shifts would include signals for the carbonyl carbons of the amide and carboxylic acid, the vinylic carbons, the quaternary carbon, the methylene carbon, and the methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300 (broad)N-HStretching
~3000-2500 (broad)O-H (Carboxylic acid)Stretching
~1700C=O (Carboxylic acid)Stretching
~1650C=O (Amide I)Stretching
~1620C=C (Vinyl)Stretching
~1550N-H (Amide II)Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Ionm/z (expected)
[M+H]⁺172.0974
[M+Na]⁺194.0793

Note: The expected m/z values are calculated based on the molecular formula C₈H₁₃NO₃.

By employing these synthetic methods and spectroscopic validation techniques, researchers can confidently produce and characterize this compound for its various applications in materials science and drug development.

References

Performance of 3-Acrylamido-3-methylbutyric Acid in Drug Release Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-Acrylamido-3-methylbutyric acid (AMBA) in various drug release models. Due to its unique chemical structure, combining a reactive acrylamido group with a carboxylic acid moiety, polymers derived from AMBA exhibit sensitivity to environmental pH, making them promising candidates for controlled drug delivery systems. This document presents a comparative analysis of AMBA-based hydrogels with other stimuli-responsive polymers, supported by experimental data and detailed methodologies.

Executive Summary

Poly(this compound) (PAMBA) is a pH-responsive polymer. The carboxylic acid groups within its structure are protonated at low pH and deprotonated at higher pH, leading to changes in hydrogel swelling and subsequent drug release. This property allows for the targeted delivery of therapeutic agents to specific environments within the body, such as the varying pH of the gastrointestinal tract. This guide will explore the synthesis, characterization, and drug release performance of AMBA-based systems in comparison to other well-established polymers like poly(acrylic acid) (PAA) and thermoresponsive polymers.

Comparative Performance Analysis

The performance of AMBA-based hydrogels is evaluated based on their swelling behavior and drug release kinetics under different pH conditions. For a comprehensive comparison, data from studies on analogous pH-sensitive and thermoresponsive polymers are also presented.

Table 1: Swelling Behavior of Stimuli-Responsive Hydrogels
Polymer SystemStimulusConditionMaximum Swelling Ratio (%)Reference
Poly(acrylic acid) (PAA)pHpH 7>1000[1]
PAA reinforced with Cellulose Nanocrystals (15 wt%)pHpH 7~1200[1]
Polyvinylpyrrolidone/Acrylic Acid (PVP/AA)pHpH > 6Significant Increase[2]
Poly(N-t-butylacrylamide-co-acrylamide) (40% TBA)Temperature20°CHigh[3]
Poly(N-t-butylacrylamide-co-acrylamide) (40% TBA)Temperature>20°CDeswelling[3]

Note: Specific quantitative data for the swelling of pure poly(AMBA) hydrogels was not available in the reviewed literature. The table presents data for structurally similar pH-sensitive polymers and a thermo-responsive acrylamide-based copolymer for comparative context.

Table 2: Drug Release Performance of Stimuli-Responsive Hydrogels
Polymer SystemModel DrugStimulusConditionRelease ProfileKey FindingsReference
Polyacrylamide (PAM)AspirinpH, TemppH 1.2, 37°CIncreased releaseRelease increases with temperature and in acidic pH.[4]
Poly(acrylic acid) (PAA)(E)-4-(4-metoxyphenyl)-4-oxo-2-butenoic acid (MEPBA)Temperature20-42°CFirst-order kineticsDrug release follows a first-order kinetic model.[5]
Polyvinylpyrrolidone/Acrylic Acid (PVP/AA)AminophyllinepHpH 7.4Controlled releaseHigher acrylic acid content leads to more controlled release.[6]
Poly(NIPAM-co-VP) Microgel (MG1)Bovine Serum Albumin (BSA)Temperature37°CZero-order kineticsSustained release at physiological temperature.[4]

Note: Specific quantitative drug release data for poly(AMBA) hydrogels was not found in the surveyed literature. The table showcases the performance of comparable acrylamide and acrylic acid-based hydrogels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the synthesis and evaluation of stimuli-responsive hydrogels, based on the available literature for related polymers.

Synthesis of pH-Sensitive Poly(acrylic acid) Hydrogels

A typical synthesis of poly(acrylic acid) (PAA) hydrogels involves free-radical polymerization.[1]

  • Preparation of Monomer Solution : Acrylic acid (AA) is dissolved in deionized water.

  • Addition of Crosslinker and Initiator : A cross-linking agent, such as N,N'-methylenebisacrylamide (MBA), and an initiator, like ammonium persulfate (APS), are added to the monomer solution.

  • Polymerization : The solution is purged with nitrogen to remove oxygen and then heated to initiate polymerization. The reaction proceeds for a set time to form the hydrogel.

  • Purification : The resulting hydrogel is washed extensively with deionized water to remove unreacted monomers and initiator.

  • Drying : The purified hydrogel is dried in an oven or by freeze-drying to obtain the xerogel.

Swelling Studies

The swelling behavior of the hydrogels is determined by measuring their water uptake.[1][2]

  • A pre-weighed amount of the dried hydrogel is immersed in a buffer solution of a specific pH.

  • At regular time intervals, the hydrogel is removed from the buffer, blotted to remove excess surface water, and weighed.

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • The process is continued until the hydrogel reaches a constant weight (equilibrium swelling).

In Vitro Drug Release Studies

The release of a model drug from the hydrogels is monitored over time.[4][5][6]

  • Drug Loading : Dried hydrogels are swollen in a concentrated solution of the model drug for a prolonged period to allow for drug absorption. The amount of drug loaded can be determined by measuring the decrease in drug concentration in the loading solution using UV-Vis spectrophotometry.

  • Release Experiment : The drug-loaded hydrogel is placed in a known volume of a release medium (e.g., phosphate buffer saline of a specific pH).

  • Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification : The concentration of the released drug in the aliquots is measured using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Data Analysis : The cumulative percentage of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]

Mandatory Visualizations

Logical Relationship of pH-Responsive Drug Release

The following diagram illustrates the mechanism of pH-responsive drug release from a hydrogel containing carboxylic acid groups, such as poly(AMBA) or poly(acrylic acid).

Caption: Mechanism of pH-responsive drug release from anionic hydrogels.

Experimental Workflow for Hydrogel Characterization and Drug Release Study

The following diagram outlines the typical experimental workflow for synthesizing and evaluating a stimuli-responsive hydrogel for drug delivery applications.

Experimental_Workflow Monomer Monomer (e.g., AMBA, AA) Synthesis Hydrogel Synthesis (Free Radical Polymerization) Monomer->Synthesis Crosslinker Crosslinker (e.g., MBA) Crosslinker->Synthesis Initiator Initiator (e.g., APS) Initiator->Synthesis Hydrogel Synthesized Hydrogel Synthesis->Hydrogel Swelling Swelling Studies (pH, Temperature) Hydrogel->Swelling FTIR FTIR Spectroscopy (Chemical Structure) Hydrogel->FTIR SEM SEM Analysis (Morphology) Hydrogel->SEM Drug_Loading Drug Loading Hydrogel->Drug_Loading Release_Study In Vitro Release Study Drug_Loading->Release_Study Kinetics Kinetic Modeling Release_Study->Kinetics

Caption: Workflow for hydrogel synthesis, characterization, and drug release evaluation.

Conclusion

Polymers based on this compound hold significant promise for the development of pH-sensitive drug delivery systems. While direct comparative studies with comprehensive quantitative data are still emerging, the foundational principles of its pH-responsive behavior, rooted in its carboxylic acid functionality, are well-understood and analogous to more extensively studied polymers like poly(acrylic acid). The experimental protocols and comparative data presented in this guide offer a solid framework for researchers and drug development professionals to design and evaluate AMBA-based hydrogels for controlled and targeted drug release applications. Further research is warranted to fully elucidate the specific drug release kinetics and in vivo performance of various drug-loaded poly(AMBA) formulations.

References

Comparative Guide to Analytical Methods for 3-Acrylamido-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the quantification of 3-Acrylamido-3-methylbutyric acid (AMBA) in research and drug development settings. The following sections detail hypothetical, yet plausible, experimental protocols and expected performance characteristics for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a functionalized vinyl monomer.[1] Accurate and precise quantification of AMBA is crucial for various applications, including pharmacokinetic studies, stability testing, and quality control of related products. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. This guide compares a cost-effective HPLC-UV method with a highly sensitive and selective LC-MS/MS method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected analytical performance parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative of what can be expected from well-developed and validated methods.

Parameter HPLC-UV LC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 50 - 100 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 150 - 300 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Selectivity ModerateHigh
Matrix Effect Low to ModeratePotentially High
Cost per Sample LowHigh
Throughput HighMedium to High

Experimental Protocols

HPLC-UV Method

This method is suitable for the quantification of AMBA in simpler matrices where high sensitivity is not a primary requirement.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing AMBA in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% acetic acid in water (A) and acetonitrile (B). A typical starting condition could be 85:15 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (based on the acrylamido chromophore).

c. Method Validation:

The method should be validated according to ICH guidelines for parameters including linearity, LOD, LOQ, accuracy, and precision.[2]

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of AMBA in complex biological matrices. To enhance retention on reversed-phase columns and improve ionization efficiency, derivatization with 3-Nitrophenylhydrazine (3-NPH) can be employed.[3][4]

a. Sample Preparation and Derivatization:

  • Prepare calibration standards and QC samples in the appropriate matrix.

  • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled analog of AMBA).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of a solution containing 3-NPH and a coupling agent (e.g., EDC).

  • Incubate the mixture to allow for the derivatization reaction to complete.

  • Add a quenching solution and dilute with the mobile phase before injection.

b. Chromatographic Conditions:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • AMBA-3-NPH derivative: Precursor ion -> Product ion (specific m/z values to be determined experimentally).

    • Internal Standard-3-NPH derivative: Precursor ion -> Product ion.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Visualizations

HPLC_Workflow Sample Sample Weighing and Dissolution Dilution Preparation of Standards and QCs Sample->Dilution Extraction Matrix Cleanup (SPE/LLE, if needed) Dilution->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: Experimental workflow for the HPLC-UV analysis of AMBA.

LCMS_Workflow Sample Sample Aliquoting and IS Addition Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Evaporation Evaporation to Dryness Precipitation->Evaporation Derivatization Derivatization (3-NPH) Evaporation->Derivatization LCMS LC-MS/MS Analysis (MRM) Derivatization->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of AMBA with derivatization.

References

comparing the cytotoxicity of polymers with and without 3-Acrylamido-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel polymers is a cornerstone of preclinical assessment. The incorporation of functional monomers, such as 3-Acrylamido-3-methylbutyric acid (AMBA), into polymer backbones is a promising strategy to enhance biocompatibility. This guide provides a comparative analysis of the expected cytotoxicity of polymers with and without this zwitterionic-like monomer, supported by established principles of polymer toxicology and data on analogous systems.

The Cytotoxicity Landscape of Acrylamide-Based Polymers

Polyacrylamide and its derivatives are widely used in biomedical research. However, the cytotoxicity of these polymers is a significant concern. The primary contributor to the toxicity of polyacrylamide is the presence of unreacted acrylamide monomer, a known neurotoxin and potential carcinogen. Therefore, rigorous purification of polyacrylamide-based materials is essential to minimize cytotoxicity.

Beyond residual monomer, the chemical functionalities along the polymer chain can influence cellular interactions and subsequent toxic responses. For instance, cationic polymers often exhibit higher cytotoxicity due to their strong interactions with negatively charged cell membranes, which can lead to membrane disruption and cell death.

The Promise of Zwitterionic Monomers like AMBA

Zwitterionic polymers, which contain an equal number of positive and negative charges within their repeating units, are renowned for their excellent biocompatibility and "stealth" properties. These polymers effectively resist nonspecific protein adsorption, a key initiating event in the foreign body response and a contributor to cytotoxicity. The hydration layer that forms around the zwitterionic groups is believed to be responsible for this bio-inert behavior.

This compound (AMBA) is an amino acid derivative with a chemical structure that can impart zwitterionic-like characteristics to a polymer. It possesses both a carboxylic acid group (negative charge) and an amide group which, depending on the polymer architecture and physiological pH, can influence the overall charge and hydrophilicity. The incorporation of AMBA into a polymer backbone is hypothesized to:

  • Reduce Overall Cationic Charge: By introducing a negatively charged carboxyl group, AMBA can mitigate the inherent cytotoxicity associated with cationic polymers.

  • Enhance Hydrophilicity: The presence of both carboxyl and amide groups can increase the polymer's affinity for water, potentially leading to a more robust hydration layer and reduced protein adsorption.

  • Improve Biocompatibility: The amino acid-like structure of AMBA may be better tolerated by cells compared to purely synthetic cationic monomers.

Expected Cytotoxicity: A Comparative Table

Based on the principles discussed, the following table provides a qualitative comparison of the expected cytotoxicity of a hypothetical polyacrylamide-based polymer with and without the incorporation of AMBA.

Polymer TypeKey Structural FeatureExpected Protein AdsorptionExpected CytotoxicityRationale
Polymer without AMBA (e.g., Cationic Polyacrylamide) Predominantly positive chargesHighModerate to HighStrong electrostatic interactions with cell membranes can lead to membrane disruption.
Polymer with AMBA Presence of zwitterionic-like groupsLowLow to ModerateReduced cationic character and formation of a hydration layer minimize protein adsorption and adverse cellular interactions.

Experimental Protocols for Cytotoxicity Assessment

To empirically validate the biocompatibility of novel polymers, a standardized set of in vitro cytotoxicity assays should be performed. The following is a typical experimental protocol.

Cell Culture:

  • Cell Line: L929 mouse fibroblasts are a commonly used cell line for in vitro cytotoxicity testing of biomaterials as per ISO 10993-5 standards.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of Polymer Extracts:

  • Sterilize polymer samples (e.g., by UV irradiation or ethylene oxide).

  • Incubate the sterile polymer in culture medium (without FBS) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C. This creates a polymer extract containing any leachable substances.

  • Filter the extract through a 0.22 µm syringe filter to ensure sterility.

MTT Assay for Cell Viability:

  • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with serial dilutions of the polymer extract. Include a positive control (e.g., cytotoxic substance) and a negative control (fresh culture medium).

  • Incubate the cells with the extracts for 24, 48, and 72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a polymer.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_preparation Material Preparation cluster_extraction Extract Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis polymer_synthesis Polymer Synthesis (with and without AMBA) polymer_characterization Characterization (NMR, GPC, etc.) polymer_synthesis->polymer_characterization sample_sterilization Sample Sterilization polymer_characterization->sample_sterilization extract_incubation Incubation in Culture Medium sample_sterilization->extract_incubation extract_filtration Sterile Filtration of Extract extract_incubation->extract_filtration extract_exposure Expose Cells to Polymer Extracts extract_filtration->extract_exposure cell_seeding Seed Cells in 96-well Plate cell_seeding->extract_exposure mtt_assay Perform MTT Assay extract_exposure->mtt_assay absorbance_reading Read Absorbance mtt_assay->absorbance_reading viability_calculation Calculate Cell Viability (%) absorbance_reading->viability_calculation data_interpretation Interpret Results and Compare Polymers viability_calculation->data_interpretation

Caption: A flowchart outlining the key steps in the in vitro cytotoxicity evaluation of polymers.

Conclusion

A Comparative Guide to 3-Acrylamido-3-methylbutyric Acid-Based Sensors for pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of sensors based on 3-Acrylamido-3-methylbutyric acid (AMBA), a monomer utilized in the creation of advanced pH-sensitive hydrogels. While direct, standalone AMBA sensors are not common, its incorporation into polymer matrices, particularly with acrylamide, yields hydrogels with highly tunable pH-responsive properties. This document compares the performance of these AMBA-containing hydrogels with alternative pH sensing technologies, supported by experimental data and detailed protocols.

Performance Benchmark: AMBA-Based Hydrogels vs. Alternative pH Sensors

The performance of pH sensors is evaluated based on several key metrics, including sensitivity, response time, and the operational range. Below is a comparative summary of AMBA-based hydrogel sensors and other common pH sensing technologies.

Note: Quantitative data for hydrogels specifically incorporating AMBA in sensing applications is limited in publicly available literature. Therefore, data from closely related poly(acrylamide-co-acrylic acid) hydrogels, which share the same functional principle, are used as a proxy to provide representative performance metrics.

Sensor TypeSensing PrincipleSensitivityResponse TimepH RangeAdvantagesDisadvantages
AMBA-Based Hydrogel (Proxy Data) Swelling/deswelling of the hydrogel in response to pH changes, detected optically or electrochemically.High, tunable by monomer ratio. Can be in the order of 10⁻³ to 10⁻⁵ pH units.[1]Seconds to minutes.[2]Typically 4-10, can be engineered for specific ranges.[3]Biocompatible, flexible, low cost, suitable for biological applications.Slower response time compared to electrodes, potential for mechanical instability.
Optical Fiber Sensors (with Hydrogel Coating) Change in refractive index or fluorescence of a hydrogel coating on an optical fiber due to pH-induced swelling.High, e.g., -199 pm/pH to 17 nm/pH.[2][3][4]~5 seconds to 14 minutes.[2][3]Wide, can be tailored (e.g., 2-12).[2][5]Remote sensing, immune to electromagnetic interference, high sensitivity.Can be fragile, complex fabrication.
Electrochemical (e.g., ISFET, Glass Electrode) Potentiometric measurement of H+ ion activity.Nernstian response (~59 mV/pH).Very fast (seconds).Very wide (0-14).High accuracy, fast response, well-established technology.Rigid, fragile (glass electrodes), requires reference electrode, potential for drift.
Colorimetric Sensors (e.g., Dyes, Nanoparticles) pH-induced color change of an indicator molecule or material.Varies with indicator; can be high for specific pH ranges.Instantaneous.[6]Dependent on the pKa of the indicator.Simple, visual detection, low cost.Lower accuracy, subjective interpretation, limited to specific pH ranges.

Signaling Pathway and Sensing Mechanism

The fundamental principle behind the pH-sensing capability of AMBA-based hydrogels lies in the reversible protonation and deprotonation of the carboxylic acid groups (-COOH) present in the AMBA monomer.

G cluster_0 Low pH Environment (High H+ concentration) cluster_1 High pH Environment (Low H+ concentration) Protonated Carboxylic Acid Groups (-COOH) Protonated Repulsion_Low Low Electrostatic Repulsion Protonated->Repulsion_Low leads to Hydrogel_Shrunk Hydrogel Shrinks/Contracts Repulsion_Low->Hydrogel_Shrunk results in pH_Change Change in pH Hydrogel_Shrunk->pH_Change Deprotonated Carboxylic Acid Groups (-COO-) Deprotonated Repulsion_High High Electrostatic Repulsion Deprotonated->Repulsion_High leads to Hydrogel_Swollen Hydrogel Swells/Expands Repulsion_High->Hydrogel_Swollen results in Hydrogel_Swollen->pH_Change pH_Change->Protonated Decrease pH_Change->Deprotonated Increase

Figure 1: pH-Responsive Swelling Mechanism of AMBA-Based Hydrogels.

In acidic environments, the carboxylic acid groups are protonated (-COOH), leading to reduced electrostatic repulsion between the polymer chains and causing the hydrogel to shrink.[1] Conversely, in alkaline environments, these groups deprotonate to form carboxylate ions (-COO-), which increases electrostatic repulsion and causes the hydrogel to swell by absorbing water.[1][7] This change in volume and water content can be transduced into a measurable signal, for instance, by monitoring changes in optical properties (refractive index) or electrical impedance.[8][9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative pH-sensitive hydrogel incorporating a carboxylic acid-containing monomer like AMBA, and a general workflow for its characterization as a pH sensor.

Synthesis of a Poly(acrylamide-co-AMBA) Hydrogel

This protocol is adapted from procedures for synthesizing poly(acrylamide-co-acrylic acid) hydrogels.[10]

Materials:

  • Acrylamide (AAm)

  • This compound (AMBA)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Phosphate buffer solutions (for testing)

Procedure:

  • Monomer Solution Preparation:

    • Dissolve desired molar ratios of Acrylamide and AMBA in deionized water. A typical starting point could be a 70:30 molar ratio of AAm to AMBA.

    • Add the crosslinker, BIS, to the monomer solution (e.g., 1 mol% with respect to the total monomer concentration).

    • Stir the solution until all components are fully dissolved.

  • Initiation of Polymerization:

    • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer concentration), and the accelerator, TEMED (e.g., in a 1:1 molar ratio with APS), to the solution.

  • Gelation:

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) or the desired sensor substrate.

    • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Purification:

    • After polymerization, immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove unreacted monomers and other impurities.

  • Equilibration:

    • Before testing, equilibrate the hydrogel in the desired buffer solution.

Experimental Workflow for pH Sensor Characterization

The following diagram illustrates a typical workflow for characterizing the performance of a newly synthesized hydrogel-based pH sensor.

G start Start synthesis Hydrogel Synthesis start->synthesis purification Purification and Equilibration synthesis->purification sensor_fab Sensor Fabrication (e.g., coating on fiber/electrode) purification->sensor_fab characterization Performance Characterization sensor_fab->characterization sensitivity Sensitivity Test (response to varying pH) characterization->sensitivity Metric response_time Response Time Test (dynamic pH changes) characterization->response_time Metric reversibility Reversibility and Stability Test characterization->reversibility Metric data_analysis Data Analysis and Performance Evaluation sensitivity->data_analysis response_time->data_analysis reversibility->data_analysis end End data_analysis->end

Figure 2: Workflow for Characterization of a Hydrogel-Based pH Sensor.

Conclusion

Sensors based on hydrogels containing this compound offer a promising platform for pH measurement, particularly in biomedical and biological research where biocompatibility and flexibility are paramount. While their response times may be longer than traditional electrochemical sensors, their high sensitivity, tunable properties, and low cost make them a compelling alternative. Further research focusing on the direct characterization of AMBA-specific hydrogel sensors will be beneficial in fully elucidating their performance advantages. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the selection and development of pH sensing technologies.

References

Comparative Analysis of 3-Acrylamido-3-methylbutyric Acid Derivatives in Targeted Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, experimental evaluation, and performance of 3-Acrylamido-3-methylbutyric acid (AMBA) incorporated into a radiolabeled peptide for prostate cancer research.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of a this compound (AMBA) derivative against other relevant compounds in the context of targeted radiotherapy. The focus is on a lutetium-177 labeled AMBA-containing peptide, a selective Gastrin-Releasing Peptide Receptor (GRP-R) agonist, for the systemic radiotherapy of prostate cancer.[1] The information presented is based on preclinical studies and offers insights into its synthesis, receptor binding, cellular interaction, and therapeutic efficacy.

Quantitative Data Summary

The following table summarizes the comparative performance of the 177Lu-labeled AMBA derivative (177Lu-AMBA) against other bombesin (BBN) analogs in key preclinical assays.

Parameter177Lu-AMBA177Lu-BBN8125I-[Tyr4]-BBNPan-BBN Peptides (BZH1/BZH2)
Receptor Affinity (Kd or IC50) Kd: 1.02 nmol/L (for GRP-R)Not specifiedNot specifiedIC50 (GRP-R): 3.5/1.4 nmol/LIC50 (NMB-R): 10.5/4.9 nmol/L
Max. Binding Capacity (Bmax) 414 fmol/106 cellsNot specifiedNot specifiedNot specified
GRP Receptors per Cell ~2.5 x 105Not specifiedNot specifiedNot specified
Internalization (at 4h) 76.8%72.9%74.9%Not specified
Efflux (at 4h) 2.9%15.9%46.1%Not specified
Tumor Growth Inhibition Significant (P < 0.001)Not specifiedNot specifiedNot specified
Overall Survival (120 days) Single dose: 38%Two doses: 47%Not specifiedNot specifiedNot specified

Experimental Protocols

A detailed account of the methodologies employed in the evaluation of the 177Lu-AMBA derivative is provided below.

1. Synthesis of AMBA-containing Peptide: The AMBA-containing peptide was synthesized using solid-phase peptide synthesis. The process involved the sequential addition of amino acids to a solid support. Following assembly, the peptide was cleaved from the resin using a reagent mixture of trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane (88:5:5:2) over 4 hours. The crude peptide was then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

2. Radiotherapy Studies in Animal Models: PC-3 tumor-bearing male nude mice were used for in vivo radiotherapy studies. The mice were administered with either a single dose (27.75 MBq) or two doses (55.5 MBq total) of 177Lu-AMBA. Tumor growth rates and overall survival were monitored over a period of 120 days and compared to a control group.[1]

3. Receptor Specificity Analysis: The binding specificity of the Lu-AMBA complex was determined through in vitro autoradiography on human tumor tissues known to express GRP-R and NMB-R. The binding affinity was compared to pan-BBN peptides.[1]

4. In Vitro Cellular Assays: Internalization and efflux rates of 177Lu-AMBA were compared with 177Lu-BBN8 and 125I-[Tyr4]-BBN in PC-3 cells to evaluate the cellular retention of the radiolabeled compounds.[1]

Visualizing Synthesis and Biological Pathways

To further elucidate the processes described, the following diagrams illustrate the synthesis workflow and a proposed biological signaling pathway.

cluster_synthesis Solid-Phase Peptide Synthesis of AMBA-Peptide start Start with solid support resin coupling1 Couple first protected amino acid start->coupling1 deprotection1 Remove protecting group coupling1->deprotection1 coupling2 Couple second protected amino acid deprotection1->coupling2 deprotection2 Remove protecting group coupling2->deprotection2 dots ... deprotection2->dots coupling_amba Couple AMBA derivative dots->coupling_amba cleavage Cleave peptide from resin (TFA/water/phenol/TIS) coupling_amba->cleavage purification Purify by RP-HPLC cleavage->purification final_product AMBA-containing Peptide purification->final_product

Caption: Workflow for the solid-phase synthesis of the AMBA-containing peptide.

cluster_pathway Proposed Signaling Pathway for GRP-R Agonist ligand 177Lu-AMBA (GRP-R Agonist) receptor GRP-Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 protein activation receptor->g_protein Activates plc Phospholipase C (PLC) activation g_protein->plc pip2 PIP2 hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ release from ER ip3->ca_release pkc Protein Kinase C (PKC) activation dag->pkc downstream Downstream Cellular Responses (e.g., proliferation, secretion) ca_release->downstream pkc->downstream

Caption: Proposed G-protein coupled receptor signaling pathway for a GRP-R agonist.

While comprehensive comparative data for this compound as a standalone compound is limited in the reviewed literature, its incorporation into a targeted radiopharmaceutical demonstrates significant potential. The provided data on the 177Lu-AMBA derivative showcases favorable characteristics, such as high receptor affinity and cellular retention, which are crucial for effective systemic radiotherapy.[1] Further research and comparative studies on polymers and other conjugates of AMBA are warranted to fully explore its utility in various biomedical applications. The synthesis of N-acryloyl amino acids, including AMBA, is well-documented, often involving the reaction of acryloyl chloride with the corresponding amino acid.[2][3] This allows for the creation of functionalized monomers for polymerization and further modification.[4]

References

Navigating the Biomaterial Frontier: A Comparative Look at Alternatives to the Elusive 3-Acrylamido-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of novel biomaterials, the quest for the ideal polymer is perpetual. While the theoretical potential of monomers like 3-Acrylamido-3-methylbutyric acid (AMBA) in creating "smart" or functional polymers is noted, a thorough investigation of peer-reviewed literature reveals a significant gap in studies evaluating the efficacy of AMBA-based biomaterials.[1][2] This absence of concrete performance data necessitates a turn to well-characterized alternatives that have been extensively studied for biomedical applications.

This guide provides a comparative overview of three such alternatives: Poly(N-isopropylacrylamide) (PNIPAAM), Poly(3-hydroxybutyrate) (P3HB), and Gelatin Methacryloyl (GelMA). These materials have been selected for their established utility in fields such as drug delivery and tissue engineering, offering a solid foundation for comparison and future research directions.

A Comparative Analysis of Leading Biomaterials

To facilitate a clear comparison, the following tables summarize the key quantitative data for PNIPAAM, P3HB, and GelMA based on findings from various peer-reviewed studies.

PropertyPoly(N-isopropylacrylamide) (PNIPAAM)Poly(3-hydroxybutyrate) (P3HB)Gelatin Methacryloyl (GelMA)
Swelling Ratio Highly tunable; exhibits a sharp volume change around its Lower Critical Solution Temperature (LCST) of ~32°C.[3][4][5] Can absorb large amounts of water below LCST.[4][5]Generally lower swelling capacity compared to hydrogels; swelling is influenced by porosity and crystallinity.[6][7]High swelling capacity, tunable by varying the degree of methacryloylation and polymer concentration.[8][9]
Mechanical Properties (Young's Modulus) Typically low mechanical strength in the swollen state, can be improved by forming composites or interpenetrating networks.[3][4]Higher mechanical stiffness compared to hydrogels, but can be brittle. Properties are dependent on molecular weight and crystallinity.[7][10]Tunable mechanical properties that can mimic various native tissues by adjusting the degree of methacryloylation and concentration.[8][9]
Biocompatibility Generally considered biocompatible, with low toxicity.[4]Exhibits good biocompatibility and is biodegradable, with its degradation product being a natural metabolite.[11]Excellent biocompatibility and cell viability due to its origin from natural collagen and the presence of cell-binding motifs.[8]
Degradability Not inherently biodegradable, which can be a limitation for some in vivo applications.[3]Biodegradable through enzymatic hydrolysis.[11]Biodegradable, with degradation rate controllable by the degree of methacryloylation.[8]

Delving into Experimental Methodologies

The data presented above is derived from a variety of experimental protocols. Understanding these methods is crucial for replicating and building upon existing research.

Synthesis of Biomaterials
  • Poly(N-isopropylacrylamide) (PNIPAAM): Typically synthesized via free radical polymerization of N-isopropylacrylamide monomers.[3] The polymerization can be initiated using thermal or redox initiators.

  • Poly(3-hydroxybutyrate) (P3HB): A natural polyester produced by various microorganisms as an intracellular carbon and energy storage material. It is extracted and purified from bacterial biomass.[10]

  • Gelatin Methacryloyl (GelMA): Synthesized by reacting gelatin with methacrylic anhydride in a buffered solution, which introduces methacryloyl groups to the gelatin backbone, enabling photocrosslinking.[8]

Characterization of Biomaterial Properties

A suite of standard techniques is employed to characterize the physicochemical properties of these biomaterials:

  • Swelling Ratio Determination: The swelling ratio is typically measured by immersing a dried hydrogel sample in a buffered solution (e.g., PBS at 37°C) and measuring its weight at equilibrium. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[12][13]

  • Mechanical Testing: The mechanical properties, such as Young's modulus, are often determined using techniques like tensile testing or rheometry.[14][15][16][17] For hydrogels, rheological measurements are crucial to understand their viscoelastic properties.

  • Biocompatibility Assessment: In vitro biocompatibility is commonly evaluated by culturing cells (e.g., fibroblasts or specific cell lines relevant to the application) on the biomaterial and assessing cell viability, proliferation, and morphology using assays like the MTT assay or Live/Dead staining.[18]

Visualizing the Biomaterial Landscape

To better understand the relationships and workflows involved in biomaterial science, the following diagrams are provided.

Synthesis_Workflow cluster_PNIPAAM PNIPAAM Synthesis cluster_P3HB P3HB Production cluster_GelMA GelMA Synthesis NIPAAM N-isopropylacrylamide Monomer Polymerization Free Radical Polymerization NIPAAM->Polymerization Initiator Initiator (Thermal/Redox) Initiator->Polymerization PNIPAAM_Hydrogel PNIPAAM Hydrogel Polymerization->PNIPAAM_Hydrogel Bacteria Microorganisms Fermentation Fermentation Bacteria->Fermentation Extraction Extraction & Purification Fermentation->Extraction P3HB_Scaffold P3HB Scaffold Extraction->P3HB_Scaffold Gelatin Gelatin Reaction Reaction in Buffered Solution Gelatin->Reaction MA Methacrylic Anhydride MA->Reaction GelMA_Hydrogel GelMA Hydrogel Reaction->GelMA_Hydrogel

Caption: Workflow for the synthesis of PNIPAAM, P3HB, and GelMA biomaterials.

Characterization_Pathway cluster_Properties Physicochemical & Biological Properties cluster_Methods Characterization Methods Biomaterial Biomaterial Sample Swelling Swelling Ratio Biomaterial->Swelling Mechanical Mechanical Properties Biomaterial->Mechanical Biocompatibility Biocompatibility Biomaterial->Biocompatibility Degradation Degradation Rate Biomaterial->Degradation Gravimetric Gravimetric Analysis Swelling->Gravimetric Rheometry Rheometry/ Tensile Testing Mechanical->Rheometry Cell_Culture Cell Culture Assays (MTT, Live/Dead) Biocompatibility->Cell_Culture Enzymatic_Assay Enzymatic Degradation Assay Degradation->Enzymatic_Assay

Caption: Logical relationship between biomaterial properties and characterization methods.

Conclusion: Charting a Path Forward

The development of novel biomaterials is a cornerstone of advancement in medicine. While the exploration of new monomers like this compound holds promise for future innovations, the current landscape of peer-reviewed research directs us towards well-established and thoroughly characterized materials. PNIPAAM, P3HB, and GelMA each offer a unique set of properties that make them suitable for a range of biomedical applications. By understanding their comparative performance and the experimental protocols for their evaluation, researchers can make informed decisions in the design and development of the next generation of biomaterials. The data and workflows presented in this guide aim to serve as a valuable resource for those navigating this exciting and impactful field.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Acrylamido-3-methylbutyric Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 3-Acrylamido-3-methylbutyric acid with enhanced good chemical practice.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure risks. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. If splashed, change gloves immediately.[2]

  • Eye protection: Safety glasses with side shields or goggles should be worn.[2]

  • Protective clothing: A lab coat is essential. For tasks with a risk of splashing, consider Tyvek sleeves and/or gowns.[2]

Engineering Controls: If there is a risk of generating dust or aerosols, all handling should be conducted in a chemical fume hood, an exhausted biological safety cabinet with negative pressure ductwork, or another suitable exhausted enclosure.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, like other acrylamide-containing waste, must be managed as hazardous waste.[1][2][3] Do not dispose of this chemical down the sink or in regular trash.[2][3]

Waste Segregation and Containerization:

  • Solid Waste:

    • Place solid this compound, contaminated lab supplies (e.g., paper towels, gloves, weigh boats), and polymerized gels into a designated, leak-proof container.[1][4]

    • For added security, this container can be placed inside a secondary container, such as a cardboard box.[4] Do not use bags or boxes with biohazard symbols.[4]

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a shatter-proof, leak-proof container, such as a carboy.[1][3]

    • Always use a secondary container to prevent spills.[3]

    • Keep the container lid closed when not in use.[3]

Labeling Hazardous Waste:

Proper labeling is critical for the safe handling and disposal by your institution's hazardous waste personnel. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Toxic," "Carcinogen Hazard"). Acrylamide is classified as a category 2 carcinogen and mutagen.[1]

  • Your laboratory's contact information and the date.

Arranging for Disposal:

Contact your institution's Environmental Health & Safety (EHS) or Hazardous Waste Coordinator to schedule a pickup for your properly containerized and labeled waste.[1][2][3] Follow all institutional guidelines for waste manifests and collection procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_contain Containment cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood if applicable) SolidWaste Solid Waste (e.g., powder, contaminated items) LiquidWaste Liquid Waste (e.g., solutions) SolidContainer Seal in a Labeled, Leak-Proof Solid Waste Container SolidWaste->SolidContainer Segregate LiquidContainer Collect in a Labeled, Shatter-Proof Liquid Waste Container LiquidWaste->LiquidContainer Segregate EHS Contact EHS for Hazardous Waste Pickup SolidContainer->EHS LiquidContainer->EHS

Caption: Workflow for the safe disposal of this compound.

Hazard Summary Table

Based on the hazards associated with the parent compound, acrylamide, the following table summarizes the potential risks of this compound.

Hazard TypeDescriptionGHS Classification (Acrylamide)
Acute Toxicity Toxic if swallowed.[1]Category 3
Carcinogenicity May cause cancer.[1]Category 1B
Mutagenicity May cause heritable genetic damage.[1]Category 1B
Skin Irritation/Sensitization Irritating to skin and may cause sensitization by skin contact.[1]Category 2
Eye Irritation Irritating to eyes.[1]Category 2A
Reproductive Toxicity Possible risk of impaired fertility.[1]Category 2
Target Organ Toxicity Danger of serious damage to health by prolonged exposure through inhalation, skin contact, and if swallowed.[1]Category 1

This data is based on the known hazards of acrylamide and should be considered for this compound in the absence of specific data.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations, fostering a culture of responsibility and trust in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.